molecular formula C17H19ClN4O4 B1582831 DISPERSE RED 5 CAS No. 3769-57-1

DISPERSE RED 5

Cat. No.: B1582831
CAS No.: 3769-57-1
M. Wt: 378.8 g/mol
InChI Key: NBEXAEYARUBYDV-UHFFFAOYSA-N
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Description

DISPERSE RED 5 is a useful research compound. Its molecular formula is C17H19ClN4O4 and its molecular weight is 378.8 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanol, 2,2'-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]imino]bis- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O4/c1-12-10-13(21(6-8-23)7-9-24)2-4-16(12)19-20-17-5-3-14(22(25)26)11-15(17)18/h2-5,10-11,23-24H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEXAEYARUBYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063178
Record name 2,2'-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethanol
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Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3769-57-1
Record name 2,2′-[[4-[2-(2-Chloro-4-nitrophenyl)diazenyl]-3-methylphenyl]imino]bis[ethanol]
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2,2'-((4-(2-(2-chloro-4-nitrophenyl)diazenyl)-3-methylphenyl)imino)bis-
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Record name Ethanol, 2,2'-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]-3-methylphenyl]imino]bis-
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Record name 2,2'-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethanol
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Record name 2,2'-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]imino]bisethanol
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Foundational & Exploratory

Technical Guide: Synthesis and Purification of C.I. 11215 (Disperse Red 5)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical synthesis, purification, and validation of C.I. 11215 (Commonly known as C.I. Disperse Red 5 ).

Executive Technical Summary

C.I. 11215 (CAS: 3769-57-1) is a monoazo disperse dye characterized by its high extinction coefficient and solvent-dependent solvatochromism.[1] Chemically defined as 2,2'-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]imino]bis[ethanol] , it is synthesized via the diazotization of 2-chloro-4-nitroaniline followed by electrophilic aromatic substitution (coupling) with N,N-bis(2-hydroxyethyl)-m-toluidine.

This guide targets the preparation of high-purity (>98%) reference standards suitable for analytical chromatography, toxicological screening, or material science applications, diverging from crude industrial batch processes.

Chemical Identity Table
ParameterSpecification
CI Name C.I. This compound
CI Number 11215
CAS Number 3769-57-1
Molecular Formula C₁₇H₁₉ClN₄O₄
Molecular Weight 378.81 g/mol
Melting Point 192 °C (Pure Crystal)
Chromophore Donor-Acceptor Azo System

Mechanistic Pathway & Synthesis Logic

The synthesis relies on the construction of an azo bridge (–N=N–) linking an electron-deficient diazo component to an electron-rich coupling component.

Diazotization (The Electrophile)

The precursor 2-chloro-4-nitroaniline contains strong electron-withdrawing groups (-NO₂, -Cl), reducing the basicity of the primary amine. Consequently, standard aqueous diazotization requires careful control of acid concentration to prevent the formation of triazenes or hydrolysis.

  • Reagents: Sodium Nitrite (NaNO₂) + Hydrochloric Acid (HCl).

  • Mechanism: Formation of the nitrosonium ion (NO⁺), which attacks the amine to form the N-nitroso intermediate, followed by dehydration to the diazonium salt.

  • Critical Control: Temperature must be maintained at 0–5°C . Higher temperatures promote the loss of N₂ (decomposition to phenols).

Azo Coupling (The Substitution)

The diazonium salt acts as a weak electrophile attacking the N,N-bis(2-hydroxyethyl)-m-toluidine .

  • Regioselectivity: The coupling occurs exclusively at the position para to the tertiary amine group (the strongest activator), sterically guided by the meta-methyl group.

  • pH Control: The reaction is pH-sensitive. It must occur in a buffered acidic medium (pH 4.0–5.0).

    • If pH < 3: The amine coupler becomes protonated (ammonium form), deactivating the ring and inhibiting coupling.

    • If pH > 7: The diazonium salt reacts with hydroxide to form diazotates, which do not couple.

Experimental Protocol

Materials & Reagents
  • Precursor A: 2-Chloro-4-nitroaniline (98%+ purity).

  • Precursor B: N,N-Bis(2-hydroxyethyl)-m-toluidine (98%+ purity).

  • Solvents/Acids: HCl (37%), Sodium Nitrite, Sodium Acetate (buffer), Ethanol (recrystallization), Activated Carbon.

Step-by-Step Synthesis Workflow
Phase A: Diazotization
  • Slurry Preparation: In a 500 mL 3-neck round-bottom flask, disperse 17.25 g (0.1 mol) of 2-chloro-4-nitroaniline in 40 mL of concentrated HCl and 40 mL of deionized water.

  • Dissolution: Heat gently to 50–60°C to ensure partial salt formation, then crash cool rapidly to 0–2°C using an ice-salt bath. This creates a fine precipitate of the amine hydrochloride, maximizing surface area.

  • Nitrosation: Add a solution of 7.0 g (0.102 mol) Sodium Nitrite in 20 mL water dropwise over 30 minutes.

    • Monitoring: Maintain internal temperature < 5°C.

    • Endpoint: The solution should become clear (pale yellow/orange). Test with starch-iodide paper (instant blue/black indicates excess HNO₂).

  • Clarification: Stir for 1 hour at 0°C. If insoluble matter remains, filter rapidly through cold glass wool. Destroy excess nitrous acid with a spatula tip of sulfamic acid or urea.

Phase B: Coupling
  • Coupler Preparation: In a separate beaker, dissolve 19.5 g (0.1 mol) of N,N-bis(2-hydroxyethyl)-m-toluidine in 20 mL glacial acetic acid and 200 mL water. Cool to 5–10°C.

  • Reaction: Slowly add the cold diazonium solution (from Phase A) to the coupler solution over 45 minutes.

  • Buffering: Simultaneously, add saturated Sodium Acetate solution dropwise to maintain pH between 4.0 and 5.0.

    • Observation: A deep red precipitate will form immediately.

  • Completion: Stir for 4 hours, allowing the temperature to rise to room temperature (20°C).

Phase C: Isolation
  • Filtration: Filter the crude dye using a Buchner funnel under vacuum.

  • Washing: Wash the cake with 500 mL of water (to remove salts) followed by 50 mL of dilute HCl (0.1M) to remove unreacted coupler.

  • Drying: Dry in a vacuum oven at 60°C overnight.

Purification Methodology (Recrystallization)

Industrial "press cake" is insufficient for analytical use. The following purification removes isomers and occlusion impurities.

  • Solvent Selection: Ethanol/Acetone (80:20 v/v).

  • Dissolution: Suspend the crude dry solid (approx. 30g) in 300 mL of the solvent mixture. Heat to reflux (boiling).

  • Adsorption (Optional): If the solution is hazy, add 1.0 g of activated carbon, reflux for 5 minutes, and filter hot through Celite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Collection: Filter the dark red crystals. Wash with cold ethanol.

  • Yield: Expected yield of purified product is 65–75% (approx. 25–28 g).

Visual Pathway Analysis (DOT Diagram)

CI11215_Synthesis Amine 2-Chloro-4-nitroaniline Diazo Diazonium Salt Intermediate Amine->Diazo Diazotization NaNO2 NaNO2 / HCl (0-5°C) NaNO2->Diazo CouplingRxn Coupling Reaction (pH 4.0-5.0) Diazo->CouplingRxn Electrophilic Attack Coupler N,N-Bis(2-hydroxyethyl) -m-toluidine Coupler->CouplingRxn Nucleophile Crude Crude this compound CouplingRxn->Crude Precipitation Purification Recrystallization (Ethanol/Acetone) Crude->Purification Solvent Extraction Final Pure C.I. 11215 (>98%) Purification->Final Crystallization

Figure 1: Reaction workflow for the synthesis of C.I. 11215, highlighting the convergence of diazo and coupling components.

Analytical Validation

To ensure the product meets research-grade standards, perform the following validation steps:

  • TLC (Thin Layer Chromatography):

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Toluene:Ethyl Acetate (7:3).

    • Expectation: Single distinct red spot. Impurities (unreacted amines) will remain near the baseline or move with the solvent front.

  • Melting Point:

    • Target: 192°C ± 2°C . A broad range (<188°C) indicates moisture or salt contamination.

  • UV-Vis Spectroscopy:

    • Solvent: Ethanol.[2]

    • 
      : Approximately 500–510 nm  (Solvent dependent).
      

References

  • Colour Index International. (n.d.). C.I.[1][3][4][2][5][6][7][8][9][10] this compound (C.I. 11215).[1][3][4][5][6][7][8][11] Society of Dyers and Colourists & AATCC.

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 19286, this compound.

  • U.S. Environmental Protection Agency (EPA). (1995). Chemicals in the Environment: this compound.[8]

  • World Dye Variety. (2012). This compound Synthesis and Properties.

Sources

An In-Depth Technical Guide to the Photophysical and Photochemical Properties of C.I. Disperse Red 5

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of the photophysical and photochemical properties of a chromophore is paramount for its successful application, whether in materials science, dye-sensitized solar cells, or as a photosensitizer in targeted drug delivery. This guide provides an in-depth technical exploration of C.I. Disperse Red 5 (C.I. 11215), a single azo class dye. While specific quantitative data for this compound is not extensively available in the public domain, this guide is structured to provide the foundational knowledge and detailed experimental protocols necessary to fully characterize this and similar azo dyes. We will delve into the theoretical underpinnings of its light--matter interactions and provide actionable methodologies for researchers to elucidate its properties in their own laboratories.

Molecular Identity and Structure

This compound, a purplish-red powder, is chemically identified as a single azo dye.[1] Its fundamental characteristics are summarized below:

PropertyValueSource
C.I. Name This compound[1]
C.I. Number 11215[1]
CAS Number 3769-57-1[1]
Molecular Formula C₁₇H₁₉ClN₄O₄[1]
Molecular Weight 378.81 g/mol [1]
Chemical Class Monoazo[1]
Synthesis Diazotization of 2-Chloro-4-nitrobenzenamine and coupling with N,N-bis(2-hydroxyethyl)-3-methylbenzenamine.[1]

The core of this compound's chromophoric activity lies in its azo bridge (-N=N-) connecting two aromatic systems. The electron-withdrawing nitro group and chlorine atom on one phenyl ring, and the electron-donating amino and methyl groups on the other, create a "push-pull" electronic structure. This intramolecular charge transfer character is a key determinant of its photophysical properties.

Photophysical Properties: The Interaction with Light

The journey of a dye molecule from light absorption to energy dissipation is a complex and fascinating process. Understanding these photophysical pathways is crucial for predicting a dye's performance and stability.

Absorption of Light: The Genesis of Excitation

The absorption of a photon of appropriate energy elevates the dye molecule from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). This process is governed by the Beer-Lambert Law, which provides a linear relationship between absorbance, concentration, and path length.

The polarity of the solvent can significantly influence the absorption spectrum of a dye, a phenomenon known as solvatochromism.[2] In "push-pull" systems like this compound, an increase in solvent polarity often leads to a bathochromic (red) shift in the absorption maximum (λmax).[2] This is due to the greater stabilization of the more polar excited state compared to the ground state.

Experimental Protocol: Determining the Absorption Spectra and Solvatochromic Effect

Objective: To measure the UV-Visible absorption spectra of this compound in a range of solvents with varying polarities.

Materials:

  • C.I. This compound

  • Spectrophotometric grade solvents (e.g., n-hexane, toluene, chloroform, acetone, ethanol, methanol, dimethyl sulfoxide)

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) in a suitable solvent where it is readily soluble, such as acetone.[1]

  • Working Solution Preparation: Prepare a series of dilute working solutions (e.g., 1 x 10⁻⁵ M) in each of the selected solvents.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up.

    • Set the wavelength range (e.g., 300-700 nm).

  • Blank Measurement: Fill a cuvette with the pure solvent to be tested and use it to zero the absorbance of the instrument.

  • Sample Measurement:

    • Rinse the sample cuvette with the working solution.

    • Fill the cuvette with the working solution and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax) for each solvent.

    • Plot λmax (in nm) against a solvent polarity scale (e.g., Reichardt's ET(30) values) to visualize the solvatochromic trend.

De-excitation Pathways: The Fate of the Excited State

Once excited, the molecule can return to the ground state through several competing pathways, as illustrated by the Jablonski diagram below.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence / Non-radiative decay PhotodegradationWorkflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis DyeSolution Prepare Dye Solution FabricDyeing Dye Fabric Sample DyeSolution->FabricDyeing XenonArc Expose in Xenon Arc Weathering Apparatus FabricDyeing->XenonArc Visual Visual Assessment with Grey Scale XenonArc->Visual Spectro Spectrophotometric Color Measurement XenonArc->Spectro BlueWool Co-expose Blue Wool Standards BlueWool->Visual Rating Determine Lightfastness Rating Visual->Rating Spectro->Rating

Caption: A workflow diagram for determining the lightfastness of a dyed textile.

Concluding Remarks

This compound, with its characteristic monoazo structure, presents a valuable case study for the photophysical and photochemical principles governing this important class of dyes. While a comprehensive dataset for this specific molecule remains to be fully elucidated in publicly accessible literature, the experimental frameworks provided in this guide offer a clear and robust pathway for researchers to undertake this characterization. By systematically investigating its absorption, emission, and stability, the scientific community can build a more complete understanding of this compound, paving the way for its optimized use in current applications and its potential in novel, light-driven technologies.

References

  • ISO 105-B02:2014. Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test. International Organization for Standardization. [Link]

  • AATCC Test Method 16.3-2014, Colorfastness to Light: Xenon-Arc. American Association of Textile Chemists and Colorists. [Link]

  • World Dye Variety. This compound. [Link]

  • Wikipedia. Solvatochromism. [Link]

  • Gester Instruments. ISO 105-B02 Colour Fastness of Textiles. [Link]

  • PubMed. Fluorescence emission of disperse Red 1 in solution at room temperature. [Link]

  • MDPI. Investigation into Red Emission and Its Applications: Solvatochromic N-Doped Red Emissive Carbon Dots with Solvent Polarity Sensing and Solid-State Fluorescent Nanocomposite Thin Films. [Link]

  • MDPI. Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo) Phenylazo)-2-Thiophenecarbonitriles and Their 2-Benzoyl Derivatives. [Link]

  • PubChem. Disperse Red 11. [Link]

  • World Dye Variety. Disperse Red 11. [Link]

  • AATCC. A Review of Disperse Dyes. [Link]

  • PubMed. Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display. [Link]

  • PubMed. A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge gaps. [Link]

  • National Center for Biotechnology Information. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. [Link]

  • National Center for Biotechnology Information. Photophysical Investigation of Dyes and Dye-PMMA Systems: Insights into Absorption, Emission, and Charge Transfer Mechanisms. [Link]

  • QIMA. AATCC 16.3 Colorfastness to Light Test Method: A Guide. [Link]

  • Testex. A Comprehensive Guide to Testing the Lightfastness of Textiles: Interpretation of the GB/T 8427-2019 Standard. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • National Center for Biotechnology Information. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. [Link]

  • PubMed. Photostability of organic red food dyes. [Link]

  • Google Patents. US5387262A - Process for increasing the lightfastness of dyed fabrics.
  • Atlas Material Testing Technology. Textiles - Xenon-Arc Weathering and Color Fastness to Light Summary of Testing Standards. [Link]

  • AATCC. Test Method for Colorfastness to Light: Outdoor. [Link]

  • ResearchGate. (PDF) Photocatalytic Decolourization and Degradation of C. I. Basic Blue 41 Using TiO2 Nanoparticles. [Link]

  • ResearchGate. A study of the photocatalytic degradation of the textile dye CI Basic Yellow 28 in water using a P160 TiO2-based catalyst. [Link]

  • MDPI. The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes. [Link]

  • Tiankun Chemical. Disperse Dye Properties and Testing. [Link]

  • Journal of Biomedical Research & Environmental Sciences. Characterization and Selection by Optical Absorption and Emission Spectrophotometry of a Series of Red Dyes Capable of Destroying Far UV Rays by Absorption. [Link]

  • ResearchGate. Absorption spectrum change of red dye solution depending on time.. [Link]

  • Griffith University. Using new solvatochromic parameters to investigate dye–solvent interactions. [Link]

  • ResearchGate. Fluorescence Quantum Yields of a Series of Red and Near-Infrared Dyes Emitting at 600-1000 nm. [Link]

  • Amazon Web Services. Fluorescence Quantum Yields of a Series of Red and Near Infrared Dyes Emitting at 600–1000 nm. [Link]

  • Wikipedia. Quantum yield. [Link]

  • National Center for Biotechnology Information. Photochemical Properties and Stability of BODIPY Dyes. [Link]

  • ResearchGate. Precise fluorescence measurement for determination of photophysical properties of dyes. [Link]

  • ResearchGate. computational and experimental study of photophysical properties and processes in dyes and systems pmma. [Link]

Sources

Solubility profile of DISPERSE RED 5 in various solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Thermodynamics and Solvent Interaction Profile of Disperse Red 5

Executive Summary

This compound (C.I. 11215) is a prototypical azo-based solvent dye characterized by its hydrophobic core and polar functional handles.[1] While primarily utilized in the textile industry for polyester (PET) dyeing, its physicochemical profile makes it a critical model compound in drug development for studying the dissolution kinetics of hydrophobic small molecules (HSMs) and in the formulation of non-linear optical materials.[1]

This guide provides a definitive solubility profile of this compound, elucidating the thermodynamic driving forces governing its dissolution.[1] It moves beyond static data points to establish a self-validating experimental framework for solubility determination, ensuring reproducibility across research environments.[1]

Physicochemical Characterization

To predict solubility behavior, one must first understand the solute's molecular architecture.[1] this compound is an "amphiphilic-like" molecule; it possesses a highly non-polar azo-benzene backbone decorated with polar hydroxyl groups.[1]

  • Chemical Name: 2,2'-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-ethanol[1]

  • CAS Number: 3769-57-1 (Generic classification C.I. 11215)[1]

  • Molecular Formula:

    
     (Note: Chlorinated variant is common in commercial synthesis).[1]
    
  • Molecular Weight: ~378.81 g/mol [1][2]

  • Chromophore: Donor-Acceptor Azo system (Push-Pull mechanism).[1]

    • Acceptor: Nitro group (-NO2) on the phenyl ring.[1]

    • Donor: Amino group substituted with hydroxyethyl chains.[1]

Implication for Solubility: The presence of the nitro group induces a strong dipole moment (


), while the dual hydroxyethyl tails (

) provide sites for hydrogen bonding.[1] This "dual-nature" renders this compound soluble in polar protic solvents (like ethanol) and polar aprotic solvents (like acetone), but poorly soluble in non-polar hydrocarbons.[1]

Solubility Profile & Thermodynamic Data

The following data synthesizes qualitative industrial benchmarks with thermodynamic estimates derived from Group Contribution Methods (GCM).

Table 1: Solubility Profile in Standard Solvents (25°C)
Solvent ClassSolventSolubility StatusMechanistic Driver
Polar Protic EthanolVery Soluble H-bonding match with solute's -OH tails.[1]
Polar Protic MethanolSolubleHigh polarity stabilizes the dipole.[1]
Polar Aprotic AcetoneSoluble Dipole-dipole interaction with Nitro/Azo groups.[1]
Polar Aprotic DMF / DMSOVery SolubleStrong solvation of the delocalized

-system.[1]
Chlorinated Carbon TetrachlorideSlightly SolubleLack of specific interactions (H-bond/Dipole).[1]
Aromatic Benzene / TolueneSlightly Soluble

-

stacking interactions (limited by polarity mismatch).[1]
Aqueous WaterInsolubleHydrophobic effect dominates; high energy cost of cavity formation.[1]
Supercritical scCO

Low (

mol frac)
Requires polar co-solvent (e.g., Ethanol) to disrupt crystal lattice.[1]
Hansen Solubility Parameters (HSP)

To formulate rational binary solvent mixtures, we utilize the Hansen Solubility Parameters.[1][3] The solute's total cohesion energy (


) is split into Dispersion (

), Polar (

), and Hydrogen Bonding (

) components.[1]
  • Estimated HSP for this compound:

    • 
       (Dispersion): ~19.5 MPa
      
      
      
      (Due to aromatic rings)[1]
    • 
       (Polarity): ~11.0 MPa
      
      
      
      (Due to Nitro/Azo groups)[1]
    • 
       (H-Bonding): ~14.0 MPa
      
      
      
      (Due to -OH groups)[1]

Interaction Radius (


):  Solvents falling within a specific distance (

) in this 3D space will dissolve the dye.[1] Ethanol (

) and Acetone (

) fall within the solubility sphere, whereas Hexane (

) lies far outside.[1]

Experimental Protocols

Trustworthiness in data comes from rigorous methodology.[1] Below are two distinct protocols: one for precise thermodynamic saturation measuring and one for rapid screening.

Protocol A: UV-Vis Spectroscopic Saturation Method (High Precision)

Use this for determining thermodynamic solubility equilibrium (


).[1]

Prerequisites:

  • Calibrated UV-Vis Spectrophotometer.[1]

  • Reference Standard of this compound (>98% purity).[1]

  • 0.22

    
    m PTFE Syringe Filters (Nylon filters may bind the dye).[1]
    

Step-by-Step Workflow:

  • Wavelength Determination: Dissolve ~1 mg dye in 100 mL ethanol. Scan 300–600 nm.[1] Identify

    
     (typically 450–510 nm depending on solvatochromism).
    
  • Calibration Curve: Prepare 5 serial dilutions (

    
     to 
    
    
    
    ). Plot Absorbance vs. Concentration. Ensure
    
    
    .[1]
  • Supersaturation: Add excess solid this compound to 10 mL of the target solvent in a crimp-sealed vial.

  • Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours. Critical: Protect from light to prevent azo-isomerization (trans-to-cis).[1]

  • Sampling: Stop agitation. Allow solids to settle for 1 hour. Withdraw supernatant and filter through 0.22

    
    m PTFE.[1]
    
  • Quantification: Dilute the filtrate gravimetrically (to fall within the calibration range) and measure Absorbance. Calculate

    
     using the Beer-Lambert Law.[1]
    
Protocol B: Gravimetric Determination (High Concentration)

Use this when solubility exceeds 10 mg/mL or for non-chromophoric applications.[1]

  • Weigh a clean, dry evaporation dish (

    
    ).
    
  • Pipette a known volume (

    
    ) of the saturated filtrate (from Protocol A, Step 5) into the dish.[1]
    
  • Evaporate solvent under vacuum or nitrogen stream at 40°C.[1]

  • Dry residue to constant weight (

    
    ).[1]
    
  • Calculation: Solubility (

    
    ) = 
    
    
    
    .[1]

Visualization of Experimental Logic

The following diagram illustrates the critical decision pathways and validation steps for the solubility determination workflow.

SolubilityWorkflow Start Start: Solubility Profiling SolventSelect 1. Select Solvent System (Based on HSP) Start->SolventSelect Equilibration 2. Supersaturation & Agitation (24-48h, T-controlled, Dark) SolventSelect->Equilibration Add Excess Solid Separation 3. Phase Separation (Settling + 0.22µm PTFE Filtration) Equilibration->Separation CheckConc Is Concentration > 1 mg/mL? Separation->CheckConc MethodGrav Method A: Gravimetric (Evaporation to constant weight) CheckConc->MethodGrav Yes (High Sol) MethodUV Method B: UV-Vis Spectroscopy (Dilution -> Absorbance @ Lambda_max) CheckConc->MethodUV No (Low Sol) Validate Validation: Check Mass Balance / Linearity MethodGrav->Validate MethodUV->Validate Result Output: Thermodynamic Solubility (Csat) Validate->Result

Caption: Logical workflow for selecting the appropriate analytical method based on estimated solubility range.

Mechanistic Insights & Applications

Solvatochromism as a Polarity Probe

This compound exhibits positive solvatochromism .[1][4] In non-polar solvents (e.g., Toluene), the absorption maximum (


) is blue-shifted (hypsochromic).[1] In polar solvents (e.g., Ethanol, DMF), the peak red-shifts (bathochromic).[1]
  • Mechanism: The excited state of the dye is more polar than the ground state (Intramolecular Charge Transfer).[1] Polar solvents stabilize the excited state, lowering the energy gap (

    
    ) and increasing 
    
    
    
    .[1]
  • Application: Researchers can use DR5 as a molecular probe to determine the "micro-polarity" of polymer matrices or micellar cores in drug delivery systems.[1]

Supercritical CO (scCO ) Dyeing

In scCO


, pure DR5 has low solubility (

mole fraction).[1] However, the addition of Ethanol (5 mol%) as a co-solvent acts as an "entrainer."[1]
  • Mechanism: Ethanol molecules cluster around the polar -OH and -NO

    
     groups of the dye, shielding them from the non-polar CO
    
    
    
    bulk.[1] This "local solvation shell" increases global solubility by up to 25-fold, a critical parameter for waterless textile dyeing processes.[1]

References

  • World Dye Variety. (2012).[1] this compound Properties and Applications.[1][2] Retrieved from [1]

  • Lee, J.W., et al. (2000).[1] Solubility of Disperse Dyes in Supercritical Carbon Dioxide.[1][5][6] Journal of Chemical & Engineering Data.[1] (Contextual grounding for scCO2 behavior of Azo dyes).

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[7] (Source for Group Contribution Method methodology).

  • U.S. EPA. (1974). Development Document for Effluent Limitations Guidelines... Textile Industry.[5] (Confirming biological degradation and C.I. classification). Retrieved from

  • CDC/NIOSH. (1981).[1] Technical Report on this compound and Analogues.[1][7] (Confirming solubility in ethanol/cellosolve). Retrieved from

Sources

Technical Guide: Acute and Chronic Toxicity Studies of Disperse Red 5

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical assessment of the toxicological profile of Disperse Red 5 (C.I. 11215) . It is structured to serve researchers and safety scientists requiring actionable data on acute and chronic endpoints, metabolic fate, and experimental validation protocols.

Executive Summary & Physicochemical Identity

This compound (DR5) is a mono-azo dye widely utilized in the textile industry for dyeing synthetic fibers (polyester, acetate). Unlike water-soluble dyes, DR5 exhibits low aqueous solubility and high lipophilicity, facilitating its migration into polymer matrices but also raising concerns regarding dermal bioavailability and environmental persistence.

From a toxicological perspective, DR5 presents a class-specific paradox : while its acute systemic toxicity is low, its potential for contact sensitization and metabolic cleavage into bioactive aromatic amines warrants rigorous safety assessment.

Chemical Characterization
ParameterSpecification
Common Name This compound
C.I.[1][2][3][4][5][6][7][8][9] Number 11215
CAS Registry Number 3769-57-1
Chemical Name 2-[4-[(2-chloro-4-nitrophenyl)azo]-N-ethylanilino]ethanol
Molecular Formula C₁₆H₁₇ClN₄O₃
Molecular Weight 348.78 g/mol
Physical State Dark red powder / crystalline solid
Solubility Water: <0.1 mg/L (Insoluble); Ethanol: Soluble; Acetone: Soluble
Partition Coefficient Log Kow > 3.5 (Predicted) – Indicates bioaccumulation potential

Toxicokinetics and Metabolic Fate

Understanding the toxicity of azo dyes requires analyzing their metabolic breakdown. The primary mechanism of toxicity is reductive cleavage of the azo bond (-N=N-), typically catalyzed by azoreductase enzymes found in the liver (hepatic microsomes) and skin microflora.

Mechanism of Action: Azo Reduction

Upon systemic entry (oral or dermal), DR5 undergoes reduction to yield two primary aromatic amine metabolites. The toxicity of the parent compound is largely dictated by the intrinsic toxicity of these cleavage products.

Metabolite 1: 2-Chloro-4-nitroaniline (CAS 121-87-9) Metabolite 2: N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine (or related coupler derivative)

Visualization: Metabolic Cleavage Pathway

The following diagram illustrates the reductive cleavage pathway and the resulting toxicological endpoints.

MetabolicPathway DR5 This compound (Parent Compound) Enzyme Azoreductase (Hepatic/Dermal) DR5->Enzyme Reduction Met1 Metabolite 1: 2-Chloro-4-nitroaniline (CAS 121-87-9) Enzyme->Met1 Met2 Metabolite 2: Coupler Derivative (Aniline Analog) Enzyme->Met2 Tox1 Endpoint: Eye Irritation Aquatic Toxicity Met1->Tox1 Causality Tox2 Endpoint: Low Acute Toxicity Potential Sensitization Met2->Tox2 Causality

Figure 1: Reductive cleavage of this compound into primary aromatic amines and associated toxicological outcomes.

Acute Toxicity Assessment

Acute toxicity studies focus on short-term exposure effects. Based on "Read-Across" data from the primary metabolite (2-chloro-4-nitroaniline) and structural analogs (Disperse Red 1), DR5 exhibits a low acute lethality profile but significant irritation potential.

Acute Oral Toxicity (In Vivo)

The acute oral toxicity is determined by the LD50 (Lethal Dose, 50%).

  • Data Synthesis: The primary metabolite, 2-chloro-4-nitroaniline, has a reported oral LD50 in rats of 6,430 mg/kg and in mice of 1,250 mg/kg .

  • DR5 Assessment: Consequently, the parent dye DR5 is expected to have an LD50 > 2,000 mg/kg .

  • GHS Classification: Category 5 (May be harmful if swallowed) or Unclassified (Low Toxicity).

Dermal and Eye Irritation
  • Skin: Disperse dyes are lipophilic and can penetrate the stratum corneum. While DR5 is not a corrosive agent, prolonged occlusion can cause mechanical and chemical irritation.

  • Eyes: The metabolite 2-chloro-4-nitroaniline is a known serious eye irritant (GHS Category 2A). Dust exposure to DR5 should be treated as an eye hazard.

Skin Sensitization (Allergic Contact Dermatitis)

This is the critical endpoint for disperse dyes.

  • Risk Profile: High. Disperse dyes (e.g., Disperse Red 1, Disperse Blue 106) are frequent causes of textile dermatitis.

  • Mechanism: The dye acts as a hapten, binding to skin proteins to form an antigen complex that triggers T-cell mediated immune responses.

  • Recommendation: DR5 should be handled as a potential skin sensitizer (Category 1B).

Summary of Acute Endpoints
EndpointTest MethodResult / PredictionHazard Class (GHS)
Acute Oral OECD 420/423LD50 > 2,000 mg/kg (Rat)Not Classified / Cat 5
Acute Dermal OECD 402LD50 > 2,000 mg/kg (Rabbit)Not Classified
Skin Irritation OECD 404Mild IrritantCategory 3
Eye Irritation OECD 405Moderate to SevereCategory 2A
Sensitization OECD 429 (LLNA)Positive (Predicted)Category 1 (Sensitizer)

Genotoxicity and Mutagenicity

Azo dyes are often scrutinized for mutagenic potential (carcinogenicity).[10]

  • Ames Test (OECD 471):

    • Disperse Red 1 (analog) is mutagenic in Salmonella typhimurium strains (TA98) with metabolic activation (S9).

    • This compound: The presence of the chlorine substituent on the nitroaniline ring often reduces mutagenic potency compared to the non-chlorinated analog.

    • Evidence: The metabolite 2-chloro-4-nitroaniline has tested negative in the Ames test.

Chronic Toxicity and Carcinogenicity

Chronic exposure scenarios (e.g., textile workers, long-term garment wear) focus on bioaccumulation and repeated dose toxicity.

  • Target Organs: Liver and Spleen (due to heme oxidation by aniline derivatives).

  • Methemoglobinemia: Aromatic amines can oxidize hemoglobin to methemoglobin. While 2-chloro-4-nitroaniline is a weak methemoglobin former, chronic high-dose exposure could theoretically induce cyanosis, though this is rare with intact disperse dyes due to poor absorption.

  • Carcinogenicity: There is no direct evidence classifying DR5 as a human carcinogen (IARC Group 3). It does not release restricted amines (like benzidine) upon cleavage.

Experimental Protocols

For researchers validating these profiles, the following standardized protocols are recommended.

Protocol A: Acute Oral Toxicity (Fixed Dose Procedure)
  • Guideline: OECD 420

  • Rationale: Minimizes animal usage while defining the GHS hazard category.

Workflow Diagram:

AcuteToxProtocol Start Start: Sighting Study Dose1 Administer 300 mg/kg (Gavage, Single Animal) Start->Dose1 Obs1 Observe 24-48 Hours Dose1->Obs1 Decide1 Signs of Toxicity? Obs1->Decide1 HighDose Main Study: 2000 mg/kg (5 Animals) Decide1->HighDose No Toxicity LowDose Main Study: 300 mg/kg (5 Animals) Decide1->LowDose Toxicity Observed End Determine GHS Category HighDose->End LowDose->End

Figure 2: Decision tree for OECD 420 Acute Oral Toxicity testing.

Step-by-Step Methodology:

  • Preparation: Suspend DR5 in 0.5% Carboxymethylcellulose (CMC) or Corn Oil. Ensure homogeneity (it is a suspension, not a solution).

  • Acclimatization: Use female Wistar rats (8-12 weeks). Fast overnight prior to dosing.

  • Dosing: Administer via oral gavage using a ball-tipped needle. Volume should not exceed 10 mL/kg.

  • Observation: Monitor continuously for the first 30 minutes, then hourly for 4 hours. Record signs of lethargy, tremors, or cyanosis.

  • Necropsy: Perform gross pathology on all animals after 14 days. Look for splenomegaly (spleen enlargement) or liver discoloration.

Protocol B: Bacterial Reverse Mutation Assay (Ames Test)
  • Guideline: OECD 471

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA.

  • Critical Step (Prival Modification): Standard Ames tests often yield false negatives for azo dyes. You must use the Prival modification (using hamster liver S9 and flavin mononucleotide reduction) to ensure the azo bond is cleaved in vitro, mimicking the in vivo gut environment.

    • Without Prival modification, the test may only assess the intact dye, which is non-mutagenic.

References

  • European Chemicals Agency (ECHA). C.I. This compound - Substance Information & Registration Dossier.[3] Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. this compound Compound Summary (CID 76686). Available at: [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Available at: [Link]

  • Vacchi, F.I., et al. (2016). Occurrence and risk assessment of azo dyes in aquatic environments. (Contextual Read-Across for Disperse Dyes). Available at: [Link]

Sources

Environmental fate and transport of DISPERSE RED 5 in aquatic systems

Author: BenchChem Technical Support Team. Date: February 2026

Environmental Fate and Transport of DISPERSE RED 5 in Aquatic Systems

Executive Technical Summary

This compound (DR5), chemically identified as 2-[N-ethyl-4-[(5-nitro-2-thiazolyl)azo]-m-toluidino]ethanol (Note: Correction on chemical identity based on CAS 3769-57-1 structure verification: It is actually 2-Naphthalenecarboxamide type or similar azo structure depending on specific isomer, but standard DR5 is widely recognized as an azo dye derived from 2-chloro-4-nitroaniline), is a hydrophobic azo dye extensively used in the dyeing of polyester and acetate fibers.[1] Its environmental behavior is governed by high lipophilicity (Log Kow ≈ 4.3 ) and low aqueous solubility, dictating a transport mechanism driven by adsorption to suspended particulate matter (SPM) and subsequent sedimentation.

Unlike hydrophilic reactive dyes, DR5 does not remain in the water column. Instead, it partitions rapidly into benthic sediments, where it becomes bioavailable to anaerobic microbial communities. The critical transformation pathway is the reductive cleavage of the azo bond (–N=N–), a process that yields potentially toxic aromatic amines. This guide provides a rigorous framework for tracking, analyzing, and assessing the risk of DR5 in aquatic environments.

Physicochemical Framework & Partitioning Dynamics

To predict the fate of DR5, one must first establish its thermodynamic partitioning baseline. The molecule’s behavior is non-Fickian in open water due to its tendency to aggregate or adsorb.

Table 1: Key Physicochemical Parameters of this compound

ParameterValue (Experimental/Est.)Environmental Implication
CAS Number 3769-57-1Unique Identifier for tracking.[1]
Molecular Formula C₁₇H₁₉ClN₄O₄Chlorinated azo structure implies recalcitrance.
Log Kow 4.3 High potential for bioaccumulation and sediment sorption.
Water Solubility < 0.1 mg/LLimits acute pelagic toxicity; drives benthic accumulation.
Log Koc ~3.8 – 4.1 (Calc.)Strong affinity for organic carbon in sediment.
pKa N/A (Non-ionic)pH changes (6–9) have minimal effect on speciation.[1]
Sediment-Water Partitioning Mechanism

The transport of DR5 is not advective in the dissolved phase but rather colloidal-facilitated .[1] The partition coefficient (


) is the governing metric, defined as:


Where


 is the concentration in sediment (mg/kg) and 

is the concentration in water (mg/L). Given the high Log

, DR5 will exhibit a

ranging from 1,000 to 10,000 L/kg depending on the fraction of organic carbon (

) in the sediment.

Biotransformation Pathways: The Anaerobic Trigger

The environmental risk of DR5 is not inherent to the parent dye—which is biologically inert due to insolubility—but to its metabolites . In aerobic water columns, DR5 is persistent. However, once settled into anoxic sediment layers, it undergoes reductive cleavage .

Mechanism of Azo Reduction

Anaerobic bacteria (e.g., Clostridium spp., Pseudomonas spp.) utilize non-specific azoreductase enzymes to transfer electrons to the azo bond, splitting the molecule.

Reaction:


[1]

Breakdown Products of DR5:

  • 2-Chloro-4-nitroaniline: A toxic, recalcitrant aromatic amine (CAS 121-87-9).[1][2] Known to induce methemoglobinemia and chronic aquatic toxicity (H411).

  • N,N-bis(2-hydroxyethyl)-3-methylaniline: A coupler residue with moderate solubility and potential mutagenicity.[1]

Visualizing the Fate Pathway

DR5_Fate Source Textile Effluent (this compound) WaterCol Water Column (Dissolved < 0.1 mg/L) Source->WaterCol Discharge SPM Suspended Solids (Adsorption) WaterCol->SPM Partitioning (LogKow 4.3) Sediment Benthic Sediment (Accumulation) SPM->Sediment Deposition Anaerobic Anaerobic Zone (Reductive Cleavage) Sediment->Anaerobic Burial Metabolite1 2-Chloro-4-nitroaniline (Toxic/Persistent) Anaerobic->Metabolite1 Azoreductase Metabolite2 Coupler Derivative (Leachable) Anaerobic->Metabolite2 Azoreductase Metabolite2->WaterCol Resuspension/Leaching

Figure 1: Conceptual model of this compound fate, highlighting the transition from physical transport to chemical transformation in anoxic zones.[1]

Analytical Protocol: Determination in Sediment

Trustworthy data requires a self-validating extraction protocol.[1] Simple aqueous analysis is insufficient due to the dye's hydrophobicity.

Method: Ultrasonic Solvent Extraction (USE) followed by LC-MS/MS[1]

Reagents:

  • LC-MS Grade Methanol (MeOH) and Acetonitrile (ACN).[1]

  • Ammonium Acetate (buffer).[1]

  • This compound Standard (>98% purity).[1][3]

Step-by-Step Protocol:

  • Sampling: Collect surface sediment (top 0-5 cm).[1] Centrifuge at 3000g to remove pore water. Lyophilize (freeze-dry) the solid phase.[1]

  • Extraction (The Critical Step):

    • Weigh 1.0 g of dry sediment into a glass centrifuge tube.

    • Add 10 mL of Acetone:MeOH (1:1 v/v) . Rationale: Acetone swells the organic matrix; MeOH solubilizes the polar dye segments.

    • Sonicate for 20 minutes at <30°C. (Avoid heat to prevent thermal degradation).

    • Centrifuge and decant supernatant. Repeat extraction twice. Combine extracts.

  • Clean-up:

    • Evaporate combined extract to near dryness under Nitrogen stream.

    • Reconstitute in 1 mL ACN.

    • Pass through a 0.2 µm PTFE syringe filter . Rationale: Nylon filters may adsorb the dye.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase: (A) 5mM Ammonium Acetate in Water, (B) Acetonitrile.

    • Gradient: 50% B to 95% B over 8 minutes.

    • Detection: Electrospray Ionization (ESI) Positive Mode. Monitor parent ion [M+H]+ and two transition ions for confirmation.

Analytical Workflow Diagram

Analytical_Workflow Sample Sediment Sample (Lyophilized) Extract Ultrasonic Extraction (Acetone:MeOH 1:1) Sample->Extract 3x Cycles Concentrate N2 Evaporation Reconstitute in ACN Extract->Concentrate Filter Filtration (0.2 µm PTFE) Concentrate->Filter Remove Particulates Inject LC-MS/MS Injection (C18 Column) Filter->Inject Data Quantification (MRM Mode) Inject->Data

Figure 2: Optimized extraction and analysis workflow for hydrophobic disperse dyes in sediment matrices.

Ecological Risk & Toxicity Assessment

The risk profile of DR5 is bipartite: Physical (smothering/light blocking) and Chemical (metabolite toxicity).

  • Acute Toxicity (Parent Dye):

    • Fish (Danio rerio): LC50 > 100 mg/L (No acute lethality observed due to solubility limit).

    • Daphnia magna: EC50 > 100 mg/L.[4]

  • Chronic Toxicity (Metabolites):

    • 2-Chloro-4-nitroaniline: Classified as Aquatic Chronic 2 (H411) .[1][5] It is moderately persistent and toxic to fish and algae (LC50 ~10-100 mg/L).[1]

    • Mechanism:[6][7] Aromatic amines can undergo metabolic activation (N-hydroxylation) in fish liver, leading to DNA adduct formation.[1]

Recommendation: Environmental monitoring programs must not stop at the parent dye. If DR5 is detected in sediment >1 mg/kg, mandatory screening for 2-chloro-4-nitroaniline in pore water is required to assess true ecological risk.[1]

References

  • Baughman, G. L., & Weber, E. J. (1994). Transformation of dyes and related compounds in anoxic sediment: Kinetics and products. Environmental Science & Technology.

  • Environment Canada & Health Canada. (2017). Screening Assessment: Azo Disperse Dyes. Government of Canada.

  • Vacchi, F. I., et al. (2016). Occurrence and risk assessment of an azo dye – The case of Disperse Red 1. Chemosphere. (Used as read-across analog for DR5 fate).

  • European Chemicals Agency (ECHA). (2023). Substance Information: 2-chloro-4-nitroaniline.[1][2][5] ECHA Registration Dossier. [1]

  • Pinheiro, H. M., et al. (2004). Aromatic amines from azo dye reduction: status review. Dyes and Pigments.[4][8][9]

Sources

Mechanistic Interaction of Disperse Red 5 with Polyester Matrices

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a mechanistic deep-dive into the interaction between Disperse Red 5 (C.I. 11215) and Polyethylene Terephthalate (PET) fibers. It moves beyond standard operating procedures to explore the physicochemical drivers of the dyeing process.[1]

Executive Summary

The coloration of polyester (PET) with This compound (DR5) is not merely a surface deposition but a thermodynamic event described by the Solid Solution Theory . Unlike reactive dyes that form covalent bonds, DR5 relies on a complex interplay of hydrophobic interactions , hydrogen bonding , and segmental mobility within the polymer's amorphous regions. This guide dissects the molecular architecture of this interaction, providing a validated protocol for researchers to achieve reproducible, high-fastness results.

Molecular Architecture

The Solute: this compound (C.I. 11215)

DR5 is a mono-azo dye characterized by a "Donor-Acceptor" chromogen system.[2] Its structure is engineered for solubility in the hydrophobic PET matrix.

  • Chromophore: Azo group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) bridging a benzene ring.
    
  • Auxochromes (Donors): The

    
    -bis(2-hydroxyethyl) amino group acts as an electron donor, shifting absorption into the red spectrum (bathochromic shift). Crucially, the hydroxyl groups (-OH)  on the alkyl chains are the primary sites for hydrogen bonding with the fiber.
    
  • Electronic Character: The presence of the Nitro (-NO2) and Chloro (-Cl) groups on the diazo component introduces strong polarity, enhancing the dipole moment required for interaction with the polar ester groups of PET.

The Substrate: Polyethylene Terephthalate (PET)

PET is a semi-crystalline polymer.[2] The interaction with DR5 occurs exclusively in the amorphous regions .

  • Glass Transition (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    C. Below this temperature, the polymer chains are "frozen." Above ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    , segmental rotation creates free volume (voids) large enough to accommodate the dye molecule.
  • Receptor Sites: The carbonyl oxygens (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) in the terephthalate units act as hydrogen bond acceptors.
    

The Mechanistic Core: Solid Solution Theory

The dyeing process follows the Nernst Partition Law , where the dye distributes itself between the aqueous phase and the solid fiber phase until equilibrium is reached.

Thermodynamic Pathway

The mechanism proceeds in four distinct kinetic stages:

  • Dispersion & Solubilization: DR5 is sparingly soluble in water.[2][3] At 130°C, a small fraction dissolves into individual molecules (monomolecular state).[2]

  • Surface Adsorption: Dissolved dye molecules adsorb onto the fiber surface via Van der Waals forces.[2]

  • Diffusion (Rate-Determining Step): As the temperature exceeds the PET ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , the polymer chains gain kinetic energy. DR5 molecules diffuse from the surface into the fiber interior, jumping between "holes" of free volume.
    
  • Fixation: The dye becomes entrapped as the fiber cools and the free volume collapses.[2]

Intermolecular Forces

Once inside the fiber, DR5 is stabilized by:

  • Hydrogen Bonding: Formed between the hydroxyl groups of DR5 (donor) and the carbonyl oxygen of PET (acceptor).

  • Dipole-Dipole Interactions: Between the polarized azo group of the dye and the ester groups of the fiber.

  • Dispersion Forces: Hydrophobic attraction between the aromatic rings of the dye and the fiber.

Visualization of the Pathway

DyeingMechanism Bath Aqueous Bath (Dye Aggregates) Solubility Monomolecular Dye Solution Bath->Solubility Heat/Dispersant Boundary Diffusional Boundary Layer Solubility->Boundary Transport Surface Fiber Surface (Adsorption) Boundary->Surface Adsorption Isotherm Amorphous Amorphous Region (Diffusion > Tg) Surface->Amorphous Fickian Diffusion (Rate Limiting) Fixation Solid Solution (H-Bonding/Entrapment) Amorphous->Fixation Cooling (< Tg)

Figure 1: Kinetic pathway of this compound from aqueous dispersion to solid solution fixation.[2]

Experimental Validation Protocol

Critical Parameters
ParameterSet PointScientific Rationale
pH 4.5 - 5.5Prevents hydrolytic degradation of the azo linkage (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) which is sensitive to alkalinity.
Temperature 130°CEssential to exceed PET ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

significantly, maximizing segmental mobility and diffusion rate (

).
Time 45-60 minAllows sufficient time for diffusion to reach equilibrium (saturation).[2]
Liquor Ratio 1:10 - 1:20Balances exhaustion efficiency with levelness (preventing spotting).[2]
Step-by-Step Methodology

Reagents:

  • This compound (Commercial Grade or Purified)

  • Dispersing Agent (e.g., Naphthalene sulfonic acid condensate)[4]

  • Acetic Acid (for pH adjustment)[3]

  • Sodium Hydrosulfite (for Reduction Clearing)[2][5]

Workflow:

  • Bath Preparation:

    • Paste DR5 with the dispersing agent and warm water (40°C).[2]

    • Dilute to final volume. Adjust pH to 4.5 using Acetic Acid.[3]

  • Dyeing Cycle:

    • Enter fabric at 60°C.[2][3][5][6][7]

    • Ramp 1: Heat to 130°C at a rate of 2-3°C/min. (Critical: Slow ramp prevents uneven strike).

    • Hold: Maintain 130°C for 60 minutes.

    • Cool: Cool rapidly to 80°C.

  • Reduction Clearing (The "Self-Validating" Step):

    • Why: This removes surface-adsorbed dye that has not diffused into the fiber. If omitted, wash fastness data is invalid.

    • Recipe: 2 g/L Sodium Hydrosulfite + 2 g/L NaOH (Solid).

    • Process: Treat fabric at 70°C for 20 minutes, then rinse hot and cold.

Analytical Quantification

To quantify the interaction, use the Kubelka-Munk equation derived from reflectance spectrophotometry:

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">



Where:

  • 
     = Absorption coefficient (proportional to dye concentration).
    
  • 
     = Scattering coefficient.
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     = Reflectance at 
    
    
    
    (approx. 500-520 nm for Red 5).

Validation Check: Plot


 vs. Dye Concentration. A linear relationship confirms the Nernst isotherm behavior up to the saturation limit.

Thermodynamic & Kinetic Logic

The Nernst Isotherm

Unlike cotton dyeing (Langmuir), DR5 on PET follows a linear partition model:



Where 

is dye conc. in fiber,

is dye conc. in solution, and

is the partition coefficient.[8]
  • Implication: The fiber acts as a solvent. There are no specific "sites" that get saturated in the traditional sense; rather, the solubility limit of the dye in the polymer governs the uptake.

Activation Energy ( )

Diffusion follows the Arrhenius equation:



  • For DR5/PET, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     is typically high (30–40 kcal/mol ). This high energy barrier confirms why boiling water (100°C) is insufficient for full penetration without a carrier, necessitating the 130°C protocol.
    
Interaction Diagram

MolecularInteraction cluster_forces Secondary Forces Dye This compound (Donor: -OH Groups) Interaction Hydrogen Bond (Stabilization Energy) Dye->Interaction Donates H VanDerWaals Van der Waals (Hydrophobic Bonding) Dye->VanDerWaals Dipole Dipole-Dipole (Azo <-> Ester) Dye->Dipole Fiber PET Chain (Acceptor: C=O Groups) Fiber->Interaction Accepts H Fiber->VanDerWaals Fiber->Dipole

Figure 2: Supramolecular interaction map showing the primary hydrogen bonding and secondary stabilizing forces.

References

  • Structural Characterization: World Dye Variety. This compound Properties and Structure (C.I. 11215).[2]Link

  • Dyeing Mechanism: Broadbent, A. D. (2001).[2] Basic Principles of Textile Coloration. Society of Dyers and Colourists. (Standard Text on Solid Solution Theory).

  • Thermodynamics: Kim, T. K., & Son, Y. A. (2005). Thermodynamic parameters of disperse dyeing on polyester.[9][10] Dyes and Pigments.[2][4][6][9][11][12][13][14]

  • Experimental Protocol: Textile Learner. Dyeing of Polyester Fabric with Disperse Dyes: Mechanism and Recipe.Link

  • Kinetics & Diffusion: Crank, J. (1975).[2] The Mathematics of Diffusion. Oxford University Press. (Foundational text for Fickian diffusion in polymers).

  • Reduction Clearing: Burkinshaw, S. M. (2016). Physico-chemical aspects of the reduction clearing of polyester.[5][6][7] Dyes and Pigments.[2][4][6][9][11][12][13][14]

Sources

High-Purity Disperse Red 5 for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper [1][2]

Executive Summary: The Purity Imperative

In the realm of materials science—specifically non-linear optics (NLO) and functional polymer synthesis—commercial textile dyes are insufficient. Disperse Red 5 (DR5) , often confused with its analogues, is a potent pseudo-stilbene azo chromophore. While its commercial grade ("Disperse Rubine 3B") is engineered for colloidal stability in dye baths using up to 60% ligninsulfonate dispersants, research applications require >99% molecular purity to prevent optical scattering, quenching, and stoichiometric errors in polymerization.

This guide provides a definitive protocol for the purification, characterization, and functionalization of DR5 (CAS 3769-57-1), distinguishing it from the non-chlorinated Disperse Red 17 to ensure reproducible experimental baselines.[1]

Chemical Identity & Structural Integrity

Before purification, positive identification is critical. DR5 is frequently mislabeled in general databases.

FeatureThis compound (Target) Disperse Red 17 (Common Confusion)
CAS Number 3769-57-1 3179-89-3
Structure 2-Chloro-4-nitroaniline

N,N-bis(2-hydroxyethyl)-m-toluidine
4-Nitroaniline

N,N-bis(2-hydroxyethyl)-m-toluidine
Formula C

H

ClN

O

C

H

N

O

Key Substituent Chlorine (Cl) at ortho position to azo groupHydrogen (H)
Effect Enhanced acceptor strength; bathochromic shiftStandard acceptor strength

Mechanism of Action: DR5 functions as a Donor-


 -Acceptor (D-

-A)
system.[1][2]
  • Donor: The dialkylamine group (with hydroxyethyl tails).

  • 
    -Bridge:  The azo (-N=N-) linkage.[1]
    
  • Acceptor: The nitro group (-NO

    
    ) reinforced by the inductive effect of the chlorine atom.[1]
    

Purification Protocol: From Textile to Grade-A Reagent

Commercial DR5 is a "press cake" containing salts, dispersants, and isomers.[1] The following protocol isolates the chromophore.

Phase 1: Removal of Dispersants (Ligninsulfonates)

Dispersants are water-soluble but insoluble in non-polar organics.[1] The chromophore is the inverse.

Protocol:

  • Dissolution: Suspend 20g of commercial DR5 in 500mL of warm acetone (40°C) . Stir vigorously for 30 minutes.

  • Filtration: Filter the suspension through a sintered glass funnel (Porosity 3).

    • Retentate (Solid): Discard (contains inorganic salts and ligninsulfonates).

    • Filtrate (Liquid): Collect (contains DR5 and organic impurities).

  • Concentration: Rotary evaporate the acetone filtrate to dryness.

Phase 2: Soxhlet Extraction (Deep Cleaning)

To remove trace isomers and degradation products.[1]

  • Place the dried solid from Phase 1 into a cellulose thimble.

  • Solvent: Use Toluene or Ethanol/Acetone (1:1) .[1] Toluene is preferred for removing non-polar organic byproducts.

  • Cycle: Run Soxhlet extraction for 12–18 hours until the solvent siphoning back is colorless.

  • Recovery: Evaporate the solvent to yield the crude crystalline solid.

Phase 3: Recrystallization (The Polishing Step)[1]
  • Solvent System: Boiling Ethanol (95%) or Acetonitrile .

  • Dissolve the solid in the minimum amount of boiling solvent.[3][4]

  • Hot Filtration: If any particles remain, filter while hot.[3]

  • Crystallization: Allow to cool slowly to room temperature, then refrigerate at 4°C overnight. Rapid cooling traps impurities; slow cooling yields dark red/violet needles.

  • Wash: Filter crystals and wash with cold hexanes to remove surface mother liquor.

  • Dry: Vacuum dry at 60°C for 24 hours.

Workflow Visualization

PurificationWorkflow Raw Raw Commercial DR5 (Contains ~50% Dispersants) SolventWash Phase 1: Acetone Dissolution & Filtration Raw->SolventWash Waste Solid Waste (Salts/Lignins) SolventWash->Waste Insoluble Filtrate Filtrate (DR5 + Organics) SolventWash->Filtrate Soluble Soxhlet Phase 2: Soxhlet Extraction (Toluene/Ethanol) Filtrate->Soxhlet Evaporate & Load Recryst Phase 3: Recrystallization (Boiling Ethanol/Acetonitrile) Soxhlet->Recryst Final High-Purity DR5 Crystals (>99% Purity) Recryst->Final Slow Cool & Vac Dry

Figure 1: Step-by-step purification logic for isolating research-grade this compound from commercial dye mixtures.[2]

Characterization & Validation

Trust but verify. A single peak in HPLC is the gold standard.

MethodExpected Result (High Purity)Note
HPLC Single peak (>99.5% area)Mobile Phase: Acetonitrile/Water (70:30).[1][2]
1H-NMR Distinct aromatic doublets; clear ethyl/methyl signals.[1][2]Absence of broad ligninsulfonate peaks at 0.5-2.0 ppm.[1][2]
UV-Vis

~500-510 nm (Ethanol)
Sharp peak.[1][2] Broadening indicates aggregation or impurities.
Melting Point Sharp range (Literature check: ~160°C)Broad range (>2°C) indicates impurity.[2]

Advanced Application: Methacrylate Functionalization

For polymer researchers, DR5 is rarely used as a guest molecule due to sublimation issues. It is covalently attached to polymer backbones via its hydroxyl groups.

Synthesis of DR5-Methacrylate Monomer

This reaction converts the hydroxyl groups into polymerizable methacrylate esters.[1]

Reagents:

  • Purified DR5 (1 eq)

  • Methacryloyl Chloride (2.2 eq for dimethacrylate, 1.1 eq for mono)

  • Triethylamine (TEA) (Base scavenger)

  • Dry THF (Solvent)[1]

Protocol:

  • Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.

  • Dissolution: Dissolve DR5 and TEA in dry THF. Cool to 0°C.

  • Addition: Dropwise addition of Methacryloyl Chloride. The reaction is exothermic.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temp (RT) overnight.

  • Workup: Precipitate into water, filter, and recrystallize from ethanol.

Outcome: A cross-linkable NLO monomer (DR5-DMA) suitable for creating stable poled polymer films with high glass transition temperatures (


).[1]

Scientific Integrity & References

Causality of Choices[6][7]
  • Why Acetone first? Ligninsulfonates are insoluble in acetone. This provides a coarse bulk separation before the sensitive recrystallization step.

  • Why DR5 over DR1? The chlorine substituent in DR5 increases the dipole moment and microscopic hyperpolarizability (

    
    ) compared to DR1, making it superior for second-order non-linear optical applications.
    
References
  • Chemical Identity & Properties

    • Source: World Dye Variety.[5] "this compound Properties and Applications." Accessed 2024.

  • Purification Methodologies (Azo Dyes)

    • Source: BenchChem.
  • Sol-Gel & NLO Applications

    • Source: Raditoiu, V., et al. "Disperse Azo Dyes-silica Hybrids."[1] Revista de Chimie.

  • Solvent Effects on Spectra

    • Source: ResearchGate.[4] "Solvent effects on non-linear optical properties of disperse red dyes."

Disclaimer: Always consult the specific MSDS for this compound (CAS 3769-57-1) before handling. Azo dyes can reduce to aromatic amines; handle with appropriate PPE in a fume hood.

Sources

Decoding C17H19ClN4O4: The Pomalidomide-Piperazine E3 Ligase Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Targeted Protein Degradation (TPD) & PROTAC Design Molecule: Pomalidomide-4'-piperazine Hydrochloride (Pom-Pip·HCl)

Executive Summary

The molecular formula C17H19ClN4O4 corresponds to the hydrochloride salt of Pomalidomide-4'-piperazine (also known as 4-(piperazin-1-yl)pomalidomide hydrochloride).[1] This molecule is not a standalone therapeutic but a critical E3 ligase ligand linker-conjugate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

For drug development professionals, this molecule represents a "ready-to-couple" building block. It combines the Cereblon (CRBN)-recruiting pharmacophore of Pomalidomide with a piperazine "handle," providing a secondary amine for facile conjugation to target protein ligands. This guide dissects its chemical utility, mechanistic role in ternary complex formation, and validation protocols.

Chemical Architecture & Functional Logic

To understand C17H19ClN4O4 is to understand the anatomy of a degrader. The molecule is engineered to solve a specific problem: Exit Vector Availability.

  • The Warhead (Cereblon Ligand): The core structure is 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, derived from Pomalidomide. This moiety binds deep within the tri-tryptophan pocket of the E3 ubiquitin ligase Cereblon (CRBN).

  • The Handle (Piperazine): The piperazine ring replaces the native amino group (or is attached via substitution). This serves two purposes:

    • Solubility: It increases the polarity of the otherwise lipophilic phthalimide core.

    • Reactivity: The secondary amine (-NH) of the piperazine acts as a nucleophile, allowing for standard amide coupling or SNAr reactions with linkers (e.g., PEG chains, alkyl chains) attached to a Target of Interest (POI) ligand.

Molecular Specifications
PropertyValue
Formula C17H19ClN4O4 (HCl Salt)
Free Base Formula C17H18N4O4
Molecular Weight 378.81 g/mol
CAS Number 2230956-83-7 (Representative)
Core Scaffold Pomalidomide (Immunomodulatory Imide Drug - IMiD)
Functional Group Secondary Amine (Piperazine)
Mechanism of Action: The Ternary Complex

C17H19ClN4O4 does not inhibit protein function directly. Instead, once conjugated into a full PROTAC, it acts as an event-driven catalyst.

  • Recruitment: The Pomalidomide moiety binds to CRBN (part of the CRL4^CRBN E3 ligase complex).

  • Proximity: The linker (attached to the piperazine) pulls the Target Protein (POI) close to the E3 ligase.

  • Ubiquitination: The proximity allows the E2 enzyme to transfer ubiquitin onto surface lysines of the POI.

  • Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S Proteasome.

Pathway Visualization (DOT)

The following diagram illustrates the catalytic cycle enabled by the C17H19ClN4O4 motif.

TernaryComplex PROTAC PROTAC (Pom-Pip Conjugate) Complex Ternary Complex [CRBN:PROTAC:POI] PROTAC->Complex Binds CRBN E3 Ligase (CRBN) CRBN->Complex Recruits POI Target Protein (POI) POI->Complex Recruits Ub Ubiquitin Transfer Complex->Ub Induces Proximity Proteasome 26S Proteasome Complex->Proteasome Recognition Ub->Complex Poly-Ubiquitination Proteasome->PROTAC Recycling Degraded Degraded Peptides Proteasome->Degraded Proteolysis

Figure 1: The catalytic cycle of PROTAC-mediated degradation. The C17H19ClN4O4 moiety is responsible for the "Recruits CRBN" step.

Experimental Protocols & Validation

As a scientist, you must validate the integrity of this building block before and after conjugation.

Protocol A: Chemical Conjugation (Amide Coupling)

Objective: Attach C17H19ClN4O4 to a Linker-POI acid. Causality: We use HATU coupling because the secondary amine on the piperazine is sterically hindered; HATU provides high reactivity with minimal racemization of the glutarimide ring.

  • Dissolution: Dissolve 1.0 eq of Linker-POI-COOH in anhydrous DMF.

  • Activation: Add 1.2 eq HATU and 3.0 eq DIPEA. Stir for 15 minutes at RT to form the activated ester.

  • Addition: Add 1.1 eq C17H19ClN4O4 (Pom-Pip·HCl).

    • Note: The extra equivalent of DIPEA in step 2 neutralizes the HCl salt, liberating the reactive free base amine.

  • Reaction: Stir for 2–4 hours. Monitor via LC-MS (Look for M+H of conjugate).

  • Purification: Quench with water, extract with EtOAc, and purify via Reverse Phase HPLC (C18 column) using a Water/Acetonitrile gradient + 0.1% Formic Acid.

Protocol B: Fluorescence Polarization (FP) Binding Assay

Objective: Verify that the piperazine modification has not destroyed CRBN binding affinity. Self-Validating Step: Always run free Pomalidomide as a positive control. If C17H19ClN4O4 shows >10x loss in affinity compared to Pomalidomide, the batch is compromised or the piperazine position is incorrect.

  • Reagents: Recombinant CRBN-DDB1 complex, FITC-labeled Thalidomide probe.

  • Plating: In a 384-well black plate, add 10 µL of CRBN protein (final conc. 50 nM).

  • Treatment: Add C17H19ClN4O4 (serial dilution, 10 µM to 0.1 nM).

  • Probe: Add 10 µL FITC-Thalidomide (final conc. 20 nM).

  • Read: Incubate 30 min at RT. Measure FP (Ex 485 nm / Em 535 nm).

  • Analysis: Plot mP vs. log[Concentration] to determine IC50.

Comparative Data: Linker Exit Vectors

The choice of C17H19ClN4O4 (Piperazine) versus other Pomalidomide derivatives affects physicochemical properties.

Building BlockFormulaLinker AttachmentSolubility (aq)Rigidty
Pom-Piperazine (C17H19ClN4O4) C17H19ClN4O4Secondary AmineHighHigh (Restricted conformation)
Pom-Amine (4-NH2) C13H11N3O4Primary AnilineLowLow (Flexible amide bond)
Pom-Alkyl-COOH C16H16N2O6Carboxylic AcidMediumMedium

Insight: The piperazine ring introduces a "twist" that often improves the permeability of the final PROTAC by reducing the planarity of the molecule, a common issue in "flat" aromatic degraders.

Synthetic Workflow Diagram

The following Graphviz diagram outlines the decision tree for using C17H19ClN4O4 in library synthesis.

SynthesisWorkflow Start Start: C17H19ClN4O4 (Pom-Pip HCl) Neutralize Neutralize HCl (DIPEA/TEA) Start->Neutralize ReactionType Select Reaction Type Neutralize->ReactionType Amide Amide Coupling (Reacts with -COOH) ReactionType->Amide Standard SnAr SnAr / N-Alkylation (Reacts with Halides) ReactionType->SnAr Alternative Product Crude PROTAC Amide->Product SnAr->Product QC QC: LC-MS & NMR (Check Glutarimide Integrity) Product->QC

Figure 2: Synthetic workflow for utilizing Pom-Pip HCl in PROTAC library generation.

References
  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology.

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology.

  • Tenova Pharma. Pomalidomide-piperazine HCl Product Data. Tenova Pharma Catalog.

  • Mullard, A. (2019). Targeted protein degraders crowd into the clinic. Nature Reviews Drug Discovery.

Sources

Genotoxicity and mutagenicity assessment of DISPERSE RED 5.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Safety Assessment & Regulatory Compliance

Executive Summary

Disperse Red 5 (CAS 3769-57-1) presents a complex genotoxic profile characterized by metabolic activation-dependent mutagenicity . While the parent molecule is biologically inert in its intact form due to steric bulk and lipophilicity, it undergoes reductive cleavage (azoreduction) to release 2-chloro-4-nitroaniline (CNA) , a known bacterial mutagen.

Standard genotoxicity screening (standard Ames test with Rat S9) often yields false negatives for this compound. A scientifically robust assessment requires the Prival Modification (Hamster S9 + Flavin Mononucleotide) to facilitate azo reduction. This guide outlines the mechanistic rationale, testing protocols, and risk characterization for this compound.

Chemical Identity & Physicochemical Profile

Understanding the physical state is a prerequisite for valid experimental design, particularly regarding solvent choice and precipitation limits.

PropertyData
Chemical Name 2-[ethyl-[3-methyl-4-[(2-chloro-4-nitrophenyl)diazenyl]phenyl]amino]ethanol
CAS Number 3769-57-1
C.I.[1] Number 11215
Molecular Formula C₁₇H₁₉ClN₄O₄
Molecular Weight 378.81 g/mol
Solubility Insoluble in water; Soluble in DMSO, Acetone, Ethanol.
Class Monoazo Disperse Dye

Molecular Mechanism of Genotoxicity

The genotoxicity of this compound is not intrinsic to the dye itself but is a result of biotransformation . The azo linkage (-N=N-) is the structural weak point, susceptible to enzymatic cleavage by azoreductases found in the mammalian liver and, more significantly, the intestinal microbiome.

The Metabolic Activation Pathway
  • Azo Reduction: The parent dye is cleaved, releasing two primary aromatic amines:

    • Metabolite A: 2-Chloro-4-nitroaniline (CNA) – The primary genotoxic hazard.

    • Metabolite B: N-ethyl-N-(2-hydroxyethyl)-m-toluidine (Coupler) – Generally lower toxicity profile.

  • Nitroreduction: CNA undergoes further reduction (nitro group to hydroxylamine).

  • Nitrenium Ion Formation: The N-hydroxylamine species is O-acetylated, forming an unstable ester that spontaneously degrades into a highly electrophilic nitrenium ion.

  • DNA Adduct Formation: The nitrenium ion covalently binds to Guanine residues (C8 position), causing frameshift mutations.

Mechanistic Visualization

Metabolic_Activation DR5 This compound (Parent Dye) Azoreductase Azoreductase (Gut Bacteria / Liver) DR5->Azoreductase CNA 2-Chloro-4-nitroaniline (Primary Metabolite) Azoreductase->CNA Cleavage Coupler Coupler Amine (Low Toxicity) Azoreductase->Coupler Nitroreductase Nitroreductase (S. typhimurium / Liver) CNA->Nitroreductase Hydroxylamine N-Hydroxylamine Intermediate Nitroreductase->Hydroxylamine Activation Nitrenium Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium O-Acetylation DNA DNA Adduct (Frameshift Mutation) Nitrenium->DNA Covalent Binding

Caption: Metabolic pathway of this compound leading to DNA damage via the mutagenic metabolite 2-chloro-4-nitroaniline.

In Vitro Assessment: The "Self-Validating" Protocol

Standard OECD 471 (Ames Test) protocols often fail to detect mutagenicity in azo dyes because standard Rat S9 liver fractions lack sufficient azoreductase activity to cleave the dye. A negative result in a standard Ames test is invalid for this compound.

The Prival Modification (Required)

To ensure scientific integrity, the Prival modification must be used. This replaces standard Rat S9 with Hamster S9 and adds Flavin Mononucleotide (FMN) as a cofactor to drive azo reduction.[1][2][3]

Experimental Protocol: Prival Modified Ames Test

Objective: Detect frameshift mutations induced by azo-cleavage products.

Reagents:

  • Strains: Salmonella typhimurium TA98 (Frameshift) and TA100 (Base-pair substitution).[4][5] Note: TA98 is typically more sensitive to nitroanilines.

  • S9 Fraction: Uninduced Syrian Hamster Liver S9 (30% v/v in S9 mix).

  • Cofactor Mix: Standard cofactors (NADP, G-6-P) supplemented with FMN (Flavin Mononucleotide) to a final concentration of 2 mM in the S9 mix.

Step-by-Step Workflow:

  • Solubilization: Dissolve this compound in DMSO . Ensure no precipitation occurs at the highest dose (limit of solubility is often ~5000 µ g/plate , but for disperse dyes, precipitation may occur earlier).

  • Pre-incubation (Critical):

    • Mix 0.1 mL bacterial culture + 0.1 mL test solution + 0.5 mL Prival S9 Mix .

    • Incubate at 37°C for 30 minutes with shaking. This step allows the uninduced hamster enzymes and FMN to cleave the azo bond before the bacteria are plated.

  • Plating: Add 2.0 mL molten top agar (with traces of histidine/biotin). Pour onto minimal glucose agar plates.

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Scoring: Count revertant colonies.

Validation Criteria (Self-Validating System):

  • Positive Control: Congo Red (requires reductive cleavage) or 2-Aminoanthracene. If Congo Red is negative, the azo-reduction system failed, and the assay is invalid.

  • Dose Response: A ≥2-fold increase in revertants over solvent control with a dose-dependent response indicates a positive result.

Data Interpretation
Assay VariantExpected Result for this compoundInterpretation
Standard Ames (-S9)Negative Parent dye is not a direct mutagen.
Standard Ames (+Rat S9)Weak / Equivocal Rat S9 has poor azoreductase activity; insufficient cleavage.
Prival Ames (+Hamster S9/FMN) Positive (TA98) Valid Result. Cleavage releases mutagenic 2-chloro-4-nitroaniline.

Risk Characterization & Regulatory Context

While this compound exhibits mutagenic potential in vitro under specific conditions, its in vivo risk depends on bioavailability.

Regulatory Status (REACH & CLP)
  • Restricted Amines: The cleavage product, 2-chloro-4-nitroaniline, is NOT listed in the EU REACH Regulation (EC) No 1907/2006 Annex XVII, Appendix 8 (List of aromatic amines). This distinguishes DR5 from "banned" azo dyes that release benzidine or 4-aminoazobenzene.

  • CLP Classification: this compound is generally not classified as a Category 1A/1B carcinogen, but safety data sheets often carry warnings for "Possible mutagenic effects" based on the cleavage product profile.

Weight of Evidence
  • Genotoxicity: Positive in optimized in vitro bacterial assays (Ames TA98 + Prival S9).

  • Carcinogenicity: Limited data on the parent dye. However, the metabolite 2-chloro-4-nitroaniline has shown mutagenic activity in various short-term tests.

  • Bioavailability: As a disperse dye, it is highly lipophilic but poorly water-soluble. Dermal absorption from textiles is generally low, which mitigates systemic risk for consumers wearing dyed fabrics. The primary risk is occupational (inhalation of dust during manufacturing).

Testing Strategy Workflow

For researchers assessing this compound or similar analogues, follow this decision tree to ensure compliance and scientific accuracy.

Testing_Strategy Start Start: Genotoxicity Assessment of this compound Solubility Step 1: Solubility Test (Determine max conc. in DMSO) Start->Solubility StandardAmes Step 2: Standard Ames Test (OECD 471) Solubility->StandardAmes CheckResults Results Positive? StandardAmes->CheckResults Prival Step 3: Prival Modification (Hamster S9 + FMN) CheckResults->Prival No (False Negative Risk) ConclusionHazard Conclusion: Genotoxic Hazard (Risk Management Required) CheckResults->ConclusionHazard Yes PrivalCheck Results Positive? Prival->PrivalCheck InVivo Step 4: In Vivo Micronucleus (Follow-up if In Vitro Positive) PrivalCheck->InVivo Yes ConclusionSafe Conclusion: Low Genotoxic Concern (Under use conditions) PrivalCheck->ConclusionSafe No InVivo->ConclusionSafe Negative InVivo->ConclusionHazard Positive

Caption: Decision tree for the genotoxicity assessment of azo dyes, emphasizing the necessity of the Prival modification.

References

  • Prival, M. J., & Mitchell, V. D. (1982). Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9. Mutation Research/Environmental Mutagenesis and Related Subjects, 97(2), 103-116. Link

  • Espinosa-Aguirre, J. J., et al. (1991). Mutagenic activity of 2-chloro-4-nitroaniline and 5-chlorosalicylic acid in Salmonella typhimurium: two possible metabolites of niclosamide.[6] Mutation Research Letters, 264(3), 139-145. Link

  • European Chemicals Agency (ECHA). Substance Information: this compound. Link

  • OECD Guideline 471. Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • Government of Canada. Screening Assessment: Aromatic Azo and Benzidine-based Substances. (Confirming azo cleavage hazard identification). Link

Sources

Methodological & Application

Application Note: Quantitative Analysis of Disperse Red 5 (C.I. 11215) via HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, validated High-Performance Liquid Chromatography (HPLC) protocol with Ultraviolet (UV) detection for the quantification of Disperse Red 5 (DR5) in textile matrices and environmental samples.

Significance: this compound (CAS: 3769-57-1) is a synthetic azo dye widely used for dyeing polyester and acetate fibers. Due to the potential release of hazardous aromatic amines upon reductive cleavage and its persistence in wastewater, accurate quantification is critical for regulatory compliance (e.g., OEKO-TEX®, REACH) and environmental monitoring.

Methodological Approach: This protocol utilizes a reversed-phase C18 separation mechanism, optimized for the hydrophobic nature of disperse dyes. Critical to this method is the use of a solubility-matching extraction solvent and an acidified mobile phase to ensure peak symmetry and reproducibility.

Chemical Profile & Mechanistic Insight

Understanding the analyte is the first step in robust method development.

PropertyDescription
Common Name This compound
C.I.[1][2][3] Number 11215
CAS Number 3769-57-1
Chemical Class Single Azo Dye
Molecular Formula C₁₇H₁₉ClN₄O₄
Molecular Weight 378.81 g/mol
Solubility Soluble in ethanol, acetone, acetonitrile; Insoluble in water.[3]
Chromophore Azo group (-N=N-) conjugated with aromatic rings.

~500–520 nm (Bluish-Red). Note: Solvent dependent.
Chromatographic Behavior

This compound is a non-ionic, hydrophobic molecule.

  • Retention Mechanism: It interacts strongly with the alkyl chains of a C18 stationary phase.

  • Peak Tailing Risk: Although "disperse" implies non-ionic, the presence of the amine-based coupling component (N,N-bis(2-hydroxyethyl)-3-methylbenzenamine) can interact with residual silanols on the silica support, causing peak tailing.

  • Solution: We employ an acidified mobile phase (0.1% Formic Acid or Phosphoric Acid) to suppress silanol ionization (

    
    ), thereby sharpening the peak shape.
    

Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with Quaternary Pump and Photodiode Array (PDA) or Variable Wavelength Detector (VWD).

  • Column: C18 (Octadecylsilyl), 250 mm × 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna or Agilent Zorbax).

    • Why: Provides sufficient surface area for the resolution of DR5 from potential structural analogs or textile oligomers.

  • Column Temperature: 30°C ± 1°C.

    • Why: Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics.

Mobile Phase Optimization
  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water (HPLC Grade).
    
  • Solvent B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10–20 µL.

  • Detection Wavelength: 510 nm (Primary), 254 nm (Secondary for impurity check).

    • Note: Perform a spectral scan (200–800 nm) on the standard to pinpoint the exact

      
       for your specific solvent system.
      

Gradient Program:

Time (min) % Solvent A (Aqueous) % Solvent B (Organic) Phase Description
0.0 50 50 Initial Equilibration
15.0 10 90 Linear Elution Gradient
20.0 10 90 Wash (Remove Oligomers)
21.0 50 50 Return to Initial

| 26.0 | 50 | 50 | Re-equilibration |

Standard Preparation

Stock Solution (1000 mg/L):

  • Accurately weigh 25 mg of this compound reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in Tetrahydrofuran (THF) or Acetone .

    • Expert Insight: Do not attempt to dissolve the solid standard directly in the mobile phase or methanol; solubility may be incomplete, leading to quantitation errors. THF ensures complete solvation.

  • Sonicate for 10 minutes.

Working Standards: Dilute the Stock Solution using Methanol to create a calibration series: 1.0, 5.0, 10.0, 25.0, and 50.0 mg/L.

Sample Preparation Workflow (Textiles)

The extraction efficiency is the largest source of error in disperse dye analysis. The following workflow ensures maximum recovery from polyester matrices.

SamplePrep Start Sample Cutting (Cut textile into <5mm pieces) Weigh Weighing (1.0 g sample) Start->Weigh Extract Extraction (20 mL Methanol, 70°C, 30 min) Weigh->Extract Add Solvent Cool Cooling (Room Temp) Extract->Cool Filter Filtration (0.45 µm PTFE Syringe Filter) Cool->Filter Vial Transfer to HPLC Vial Filter->Vial

Figure 1: Optimized extraction workflow for this compound from textile matrices.

Step-by-Step Protocol:

  • Cut the textile sample into small pieces (approx. 5 mm x 5 mm) to maximize surface area.

  • Weigh 1.00 g (± 0.01 g) of the sample into a pressure-resistant glass extraction tube.

  • Add 20 mL of Methanol (HPLC Grade).

    • Alternative: If the dye is deeply embedded in polyester, Chlorobenzene or boiling Xylene can be used, but Methanol at 70°C is safer and generally sufficient for surface dyes.

  • Extract in an ultrasonic bath at 70°C for 30 minutes.

  • Cool to room temperature.

  • Filter an aliquot through a 0.45 µm PTFE membrane filter into an HPLC vial.

    • Why PTFE? Nylon filters may bind azo dyes, leading to false negatives.

Method Validation (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness), perform the following validation steps.

System Suitability Testing (SST)

Run a 10 mg/L standard 5 times before analyzing samples.

  • RSD of Peak Area:

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    
    [1]
Linearity & Range

Construct a calibration curve plotting Peak Area vs. Concentration.

  • Acceptance Criteria:

    
    .
    
  • Linear Range: Typically 0.5 – 50 mg/L.

Detection Limits
  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ (Limit of Quantitation): S/N ratio of 10:1.

Recovery (Accuracy)

Spike a blank textile matrix (e.g., undyed polyester) with a known amount of DR5 standard.

  • Calculation:

    
    
    
  • Target: 85% – 115%.

Analytical Logic & Troubleshooting

Troubleshooting Issue Problem: Peak Tailing Check1 Check Mobile Phase pH Issue->Check1 Check2 Check Column Age Issue->Check2 Check3 Check Sample Solvent Issue->Check3 Solution1 Add 0.1% Acid Check1->Solution1 pH > 4? Solution2 Replace Column Check2->Solution2 High Backpressure? Solution3 Match Solvent to Mobile Phase Check3->Solution3 Strong Solvent Injection?

Figure 2: Decision tree for diagnosing peak tailing issues.

Common Issues:

  • Split Peaks: Often caused by injecting the sample in 100% THF or Acetone. Fix: Dilute the extract 1:1 with the initial mobile phase (Water/ACN) before injection.

  • Ghost Peaks: Late-eluting oligomers from previous runs. Fix: Extend the gradient "Wash" phase (90% ACN) to 10 minutes.

  • Low Recovery: Dye re-precipitation during cooling. Fix: Ensure the filtration happens immediately after cooling, or verify the solubility limit.

References

  • European Standard EN 14362-1:2017. Textiles - Methods for determination of certain aromatic amines derived from azo colorants - Part 1: Detection of the use of certain azo colorants accessible with and without extracting the fibres.

  • World Dye Variety. this compound Properties and Applications. Retrieved from World Dye Variety.[4] Link

  • PubChem. this compound Compound Summary. National Library of Medicine.[5] Link (Note: Link directs to related azo structures for verification of functional groups).

  • ResearchGate. Development of LC/MS/MS Method for Screening and Quantitation of Synthetic Dyes.Link

  • Waters Corporation. Consumer Products Testing Application Notebook: Analysis of Disperse Dyes.Link

Sources

Standard protocol for DISPERSE RED 5 extraction from textiles.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the authoritative protocol for the extraction and quantification of Disperse Red 5 (C.I. 11215) from synthetic textile matrices (polyester, acetate, and blends). Unlike surface coatings, disperse dyes form a solid solution within the polymer fiber, requiring aggressive swelling agents for total extraction.[1]

This guide presents two validated methodologies:

  • Method A (Reference Standard): Pyridine/Water extraction (based on ISO 16373-2) for total quantification and regulatory compliance.

  • Method B (Routine Screening): Ultrasonic Methanol extraction (based on DIN 54231) for high-throughput operational safety monitoring.[1]

Target Analyte Profile

This compound is a solvent-soluble azo dye.[1] Its lipophilic nature allows it to migrate from textiles to human skin, posing sensitization risks.[1]

PropertySpecification
Name This compound
Colour Index (C.I.) 11215
CAS Number 3769-57-1 (Common variant)
Chemical Class Single Azo, Ethanolamine derivative
Molecular Formula

Molecular Weight 314.34 g/mol
Solubility Low in water; Soluble in Acetone, Pyridine, Chlorobenzene
Risk Profile Potential skin sensitizer; cleavable to aromatic amines

Extraction Protocols

Method A: Pyridine/Water Reflux (ISO 16373-2 Equivalent)

Use Case: Arbitration, Failure Analysis, and Regulatory Certification.[1]

Principle: Polyester (PET) fibers have a high glass transition temperature (


). To release the dye locked in the polymer matrix, the fiber must be swollen. Pyridine acts as a powerful swelling agent, while water facilitates the transport of polar impurities. This method yields the highest recovery rates (>95%).

Reagents:

  • Pyridine (HPLC Grade)

  • Distilled Water

  • Internal Standard (e.g., Disperse Blue 3-d3 or Carbon-13 labeled analog)[1]

Protocol Steps:

  • Sample Preparation: Cut the textile sample into

    
     mm pieces.
    
  • Weighing: Accurately weigh

    
     g of sample into a pressure-tight glass reaction vial (20 mL capacity).
    
  • Solvent Addition: Add 10 mL of Pyridine/Water mixture (1:1 v/v).

  • Spiking (Validation): Add

    
     of Internal Standard solution (100 ppm).
    
  • Extraction:

    • Seal the vial tightly.[2]

    • Place in a heating block or oil bath at 100°C for 35 minutes .

    • Note: The temperature is critical to exceed the fiber's

      
       without degrading the azo bond.
      
  • Cooling: Allow the vial to cool to room temperature (<40°C).

  • Filtration: Filter the extract through a 0.2

    
     PTFE membrane syringe filter into an amber HPLC vial.
    
  • Dilution: Dilute 1:1 with Methanol/Water (50:50) to match the mobile phase initial conditions.

Method B: Ultrasonic Methanol Extraction (DIN 54231 Modified)

Use Case: Internal Quality Control (QC), High-Throughput Screening.[1]

Principle: Ultrasonic energy creates cavitation bubbles that mechanically disrupt the fiber surface and enhance solvent penetration. While less exhaustive than Pyridine reflux, it avoids the use of toxic pyridine and is sufficient for pass/fail screening.

Protocol Steps:

  • Weighing: Weigh

    
     g of cut sample into a 50 mL Erlenmeyer flask.
    
  • Solvent Addition: Add 20 mL of Methanol (HPLC Grade).

  • Ultrasonication: Place in an ultrasonic bath at 50°C for 30 minutes . Frequency: 40 kHz.[1]

  • Concentration (Optional): If sensitivity is low, evaporate the supernatant to dryness under nitrogen stream and reconstitute in 2 mL Methanol.

  • Filtration: Filter through 0.2

    
     PTFE filter.
    

Analytical Quantification (LC-MS/MS)

Instrument: Triple Quadrupole Mass Spectrometer (LC-MS/MS) Ionization: Electrospray Ionization (ESI), Positive Mode[1]

Chromatographic Conditions:

Parameter Setting

| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8


m) |
| Mobile Phase A  | 5 mM Ammonium Acetate in Water (0.1% Formic Acid) |
| Mobile Phase B  | Acetonitrile (or Methanol) |
| Flow Rate  | 0.4 mL/min |
| Column Temp  | 40°C |
| Injection Vol  | 5 

|[1]

Gradient Profile:

  • 0.0 min: 10% B

  • 1.0 min: 10% B

  • 6.0 min: 95% B

  • 8.0 min: 95% B

  • 8.1 min: 10% B (Re-equilibration)

MS/MS Parameters (this compound): Note: Optimize collision energy (CE) for your specific instrument.

Precursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)
315.2

179.1 (Cleavage of azo)105.1

Workflow Visualization

The following diagram illustrates the decision logic and physical workflow for extracting this compound, highlighting the critical divergence between Reference and Screening methods.

ExtractionWorkflow Start Textile Sample (Polyester/Acetate) Prep Sample Prep Cut to 5x5mm Weigh 1.0g Start->Prep Decision Select Method Prep->Decision MethodA Method A: Reference (ISO 16373-2) Decision->MethodA Arbitration/Total Extraction MethodB Method B: Screening (DIN 54231) Decision->MethodB Routine QC ExtractA Extraction: Pyridine:Water (1:1) 100°C for 35 min MethodA->ExtractA ExtractB Extraction: Methanol Ultrasonic 50°C for 30 min MethodB->ExtractB Filter Filtration 0.2 µm PTFE ExtractA->Filter ExtractB->Filter Analysis LC-MS/MS Analysis ESI+ MRM: 315.2 -> 179.1 Filter->Analysis

Figure 1: Comparative workflow for the extraction of this compound, distinguishing between the aggressive swelling method (Pyridine) and the rapid screening method (Methanol).

Quality Assurance & Validation

To ensure the protocol is self-validating, the following criteria must be met:

  • Recovery Check: Spike a blank polyester matrix with a known concentration of this compound standard prior to extraction.[1]

    • Acceptance Criteria: Method A (85-115%), Method B (70-120%).[1]

  • Linearity: Calibration curve (

    
    ) over the range of 0.5 mg/L to 50 mg/L.
    
  • Matrix Effect: Compare the slope of the calibration curve in solvent vs. matrix extract. If signal suppression exceeds 20%, use Matrix-Matched Calibration.[1]

References

  • ISO 16373-2:2014. Textiles — Dyestuffs — Part 2: General method for the determination of extractable dyestuffs including allergenic and carcinogenic dyestuffs (method using pyridine-water).[1][2][3] International Organization for Standardization.[1][2]

  • DIN 54231:2005. Textiles - Detection of disperse dyestuffs.[1] Deutsches Institut für Normung.[1]

  • European Chemicals Agency (ECHA). Restriction of Hazardous Substances in Tattoo Inks and Permanent Make-up (Contextual reference for azo dye cleavage).[1]

  • Zocolo, G. J., et al. (2015). Using SPE-LC-ESI-MS/MS analysis to assess disperse dyes in environmental water samples.[1][4] Journal of Chromatographic Science.[1]

Sources

Application Note: Disperse Red 5 (C.I. 11215) as a Benchmarking Model for Recalcitrant Wastewater Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Disperse Red 5 (DR5) represents a critical class of recalcitrant pollutants known as hydrophobic azo dyes. Unlike soluble acid or reactive dyes, DR5 presents unique challenges in wastewater treatment due to its low aqueous solubility and the stability of its azo (


) chromophore.

This guide is designed for researchers utilizing DR5 to benchmark Advanced Oxidation Processes (AOPs) and Adsorption Technologies . It moves beyond generic protocols, addressing the specific solubility artifacts and toxicity profiles that often invalidate experimental data in this domain.

Physicochemical Profile & Model Suitability

DR5 is structurally distinct from the commonly cited Disperse Red 1 due to a chlorine substituent on the nitro-aromatic ring. This halogenation alters its electron density, affecting both its degradation kinetics and toxicity profile.

Table 1: Technical Specifications of this compound
PropertySpecificationNotes for Experimental Design
Common Name This compoundC.I. 11215
CAS Number 3769-57-1Distinct from Disperse Red 1 (CAS 2872-52-8)
Molecular Formula

Contains Chlorine substituent
Molecular Weight 378.81 g/mol Heavier than non-halogenated analogs
Chromophore Azo (

)
Primary target for oxidative cleavage

~500–502 nmCritical: Shift depends on solvent (e.g., Acetone vs. Ethanol).[1][2] Always perform a spectral scan.
Solubility Low (Aqueous)Requires organic co-solvent (Ethanol/Acetone) for stock preparation.

Critical Handling Protocol: The Solubility Artifact

Scientific Integrity Alert: Many adsorption studies fail because the dye precipitates naturally rather than adsorbing.

  • The Artifact: If the initial concentration (

    
    ) exceeds the solubility limit in water, "removal" is actually just precipitation.
    
  • The Fix: Always prepare a Stock Solution in a carrier solvent (Acetone or Ethanol) and dilute into water. Ensure the final carrier solvent concentration is <1% v/v to avoid affecting the treatment mechanism.

Application I: Adsorption Isotherm Determination

Objective: To quantify the physical removal capacity of novel adsorbents (e.g., Activated Carbon, Biochar, Nanocomposites) using DR5.

Experimental Workflow

This protocol utilizes a batch equilibrium method.[3]

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 100 mg DR5 in 50 mL Acetone. Sonicate for 10 mins. Dilute to 1 L with deionized water (Result: 100 ppm stock with 5% acetone). Note: If precipitation occurs, lower concentration to 50 ppm.

  • Calibration Curve: Prepare standards (5, 10, 20, 30, 40, 50 ppm). Measure Absorbance at

    
     (approx. 502 nm).[4] Ensure 
    
    
    
    .
  • Dosing:

    • Dispense 50 mL of dye solution into 125 mL Erlenmeyer flasks.

    • Add adsorbent masses (e.g., 10, 20, 50, 100 mg).

    • Control: One flask with dye but no adsorbent (checks for wall adsorption or photolysis).

  • Equilibrium Phase: Agitate at 150 rpm at 25°C for 24 hours (or until kinetic equilibrium is pre-determined).

  • Separation: Centrifuge at 4000 rpm for 10 mins. Filtration is risky as filter paper can adsorb the dye (validate filters first).

  • Quantification: Measure residual concentration (

    
    ) via UV-Vis.
    
Data Visualization (Workflow)

AdsorptionWorkflow Stock Stock Prep (Acetone/Water) Dosing Dosing (Var. Adsorbent Mass) Stock->Dosing Control Control Sample (No Adsorbent) Stock->Control Agitation Agitation (24h @ 150rpm) Dosing->Agitation Control->Agitation Separation Centrifugation (4000 rpm) Agitation->Separation Analysis UV-Vis Analysis (Isotherm calc) Separation->Analysis

Figure 1: Batch adsorption workflow ensuring control validation against precipitation artifacts.

Application II: Heterogeneous Photocatalysis (TiO2)

Objective: To degrade the azo bond via hydroxyl radical (


) attack, benchmarking AOP efficiency.
Mechanistic Insight

The degradation of DR5 involves the cleavage of the azo bond, often resulting in the formation of aromatic amines (e.g., 4-nitroaniline derivatives).

  • Mechanism:

    
    
    
  • Radical Formation:

    
    
    
  • Target: The

    
     radical attacks the 
    
    
    
    bond, decolorizing the solution.
Protocol for Kinetic Study
  • Reactor Setup: Use a borosilicate glass reactor with a central UV lamp (e.g., Hg vapor, 365 nm).

  • Catalyst Loading: Suspend

    
     (e.g., Degussa P25) at 1.0 g/L in 50 ppm DR5 solution.
    
  • Dark Adsorption (Critical): Stir in the dark for 30 mins to establish adsorption-desorption equilibrium. Skipping this leads to false kinetic rates.

  • Irradiation: Turn on UV lamp (

    
    ).
    
  • Sampling: Withdraw 5 mL aliquots at

    
     mins.
    
  • Quenching: Immediately centrifuge or filter (0.22

    
     PTFE) to remove catalyst.
    
  • Analysis: Measure Absorbance (

    
    ) and calculate rate constant 
    
    
    
    using Pseudo-First-Order kinetics:
    
    
    .
Mechanistic Visualization[5]

Photocatalysis UV UV Light (hv) TiO2 TiO2 Surface UV->TiO2 Excitation Pairs e- / h+ Pairs TiO2->Pairs Radicals Hydroxyl Radicals (•OH) Pairs->Radicals Oxidation of H2O DR5 This compound (Azo Dye) Radicals->DR5 Attack Azo Bond Intermediates Intermediates (Aromatic Amines) DR5->Intermediates Cleavage Mineralization CO2 + H2O + NO3- + Cl- Intermediates->Mineralization Further Oxidation

Figure 2: Photocatalytic degradation pathway of DR5 from excitation to mineralization.[5]

Biological Validation: Toxicity & Mutagenicity

Why this matters: Decolorization


 Detoxification. The cleavage of the azo bond can generate aromatic amines that are more toxic than the parent dye.
The Ames Test (Salmonella typhimurium)

DR5 and its metabolites are potential mutagens. The chlorine substituent in DR5 (compared to DR1) has been shown to modulate this activity.

  • Protocol: Use strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: Perform tests with and without S9 rat liver fraction to simulate mammalian metabolism.

  • Expectation: Azo dyes often require S9 activation to show mutagenicity, as the azo bond must be reduced (by azoreductase) to release the mutagenic amines.

Ecotoxicity (Daphnia magna)

While chlorine substitution might reduce mutagenicity in bacteria (compared to non-chlorinated analogs), it often increases acute toxicity to aquatic organisms like Daphnia.

  • Test: Acute immobilization test (EC50, 48h).

References

  • World Dye Variety. (2012). This compound Properties and Structure (C.I. 11215).[6]Link

  • PubChem. (n.d.).[1] this compound Compound Summary.[7] National Library of Medicine. Link

  • Vacchi, F. I., et al. (2010). Differential toxicity of Disperse Red 1 and Disperse Red 13 (Chlorinated analog) in the Ames test and Daphnia acute toxicity test. Environmental Toxicology. Link(Note: Serves as the primary comparative reference for chlorinated azo dye toxicity).

  • Pino, E., et al. (2020). TiO2 Photocatalyzed Degradation of the Azo Dye Disperse Red 1 in Aqueous Micellar Environments.[8][9] Photochemistry and Photobiology.[9] Link

  • Szpyrkowicz, L., et al. (2001).[10] A comparative study on oxidation of disperse dyes by electrochemical process, ozone, hypochlorite and Fenton reagent.[10] Water Research.[10] Link

Sources

Electrochemical Sensor Development for Disperse Red 5 Detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

Disperse Red 5 (DR5) is a synthetic azo dye widely used in the textile industry for dyeing polyester and acetate fibers.[1][2][3] Chemically identified as 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol , it poses significant environmental risks due to its potential mutagenicity and persistence in aquatic ecosystems.[2][4]

Traditional detection methods like HPLC-MS are sensitive but capital-intensive and slow.[2][3][4] This guide details the development of a Nanocarbon-Modified Electrochemical Sensor (MWCNT/GCE) for DR5. The choice of Multi-Walled Carbon Nanotubes (MWCNTs) over bare electrodes is driven by the need to catalyze the reduction of the electroactive azo (-N=N-) and nitro (-NO2) groups, which exhibit sluggish kinetics on unmodified carbon surfaces.[2]

Key Mechanistic Insight: The detection mechanism relies on the irreversible reduction of the azo bridge and the nitro group.[2] The electron-withdrawing chlorine substituent on the phenyl ring shifts the reduction potential anodically compared to non-halogenated analogs (e.g., Disperse Red 1), making potential window selection critical.[2][4]

Sensor Design & Fabrication Protocol

Materials Checklist
  • Working Electrode: Glassy Carbon Electrode (GCE, 3 mm diameter).[1][3]

  • Modifier: Multi-Walled Carbon Nanotubes (MWCNTs), >95% purity, OD 10-20 nm.[1][2][4]

  • Solvent: N,N-Dimethylformamide (DMF) or ultrapure water with 0.5% Nafion.[1][2][3][4]

  • Electrolytes: Britton-Robinson (B-R) Buffer (0.04 M) covering pH 2.0 – 10.0.[1][2][3]

  • Analyte Standard: this compound (CAS 3769-57-1), recrystallized if necessary.[2][3][4]

Fabrication Workflow

This protocol utilizes a drop-casting technique to create a robust sensing interface.[1][3][4]

  • Electrode Polishing:

    • Polish the GCE with 0.3 µm and 0.05 µm alumina slurry on a microcloth pad.[2][3]

    • Sonicate in 1:1 HNO₃/Water, then Ethanol, then Ultrapure Water (3 mins each).

    • Validation: Perform Cyclic Voltammetry (CV) in 5 mM [Fe(CN)₆]³⁻/⁴⁻.[3] Peak separation (

      
      ) must be < 80 mV.[3]
      
  • Modifier Suspension Preparation:

    • Disperse 1.0 mg MWCNTs in 1.0 mL DMF (or 0.5% Nafion/Water solution).[1][3]

    • Sonicate for 30 minutes until a homogeneous black suspension is achieved.

    • Note: Avoid prolonged sonication (>1 hr) to prevent shortening of nanotubes.[3]

  • Surface Modification:

    • Drop-cast 5.0 µL of the suspension onto the clean GCE surface.[2][3]

    • Dry under an infrared lamp or in a vacuum desiccator for 20 minutes.[3][4]

    • Result: A stable, porous 3D carbon network is formed, increasing the electroactive surface area (

      
      ).[2]
      

Electrochemical Characterization & Optimization

Electrochemical Behavior of DR5

Perform Cyclic Voltammetry (CV) to understand the redox mechanism.[1][2][3]

  • Conditions: 10 µM DR5 in pH 4.0 B-R buffer. Scan rate: 100 mV/s.[2][3][4]

  • Observation: You will observe two distinct cathodic (reduction) peaks and likely no anodic (oxidation) peaks on the reverse scan, indicating an irreversible process.[2][3]

    • Peak 1 (~ -0.4 V): Reduction of the Nitro group (-NO₂) to hydroxylamine (-NHOH).[2][3]

    • Peak 2 (~ -0.7 V): Reduction of the Azo group (-N=N-) to hydrazo (-NH-NH-) or amine (-NH₂).[1][2][3][4]

    • Note: Potentials are pH-dependent, shifting negatively as pH increases (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       vs pH slope ~ -59 mV/pH suggests equal proton/electron transfer).[1][2][3]
      
Optimization of Experimental Parameters
ParameterOptimized RangeRationale
Supporting Electrolyte pH 4.0 - 5.0 (B-R Buffer)Acidic media facilitates protonation of the azo nitrogen, lowering the activation energy for reduction.[1][2][4]
Accumulation Potential -0.1 V to 0.0 V Sufficiently positive to prevent premature reduction but negative enough to attract the cationic/polar dye form.[1][2][3][4]
Accumulation Time 60 - 120 s Allows saturation of the electrode surface (Adsorption control).[1][2][3] Longer times may foul the surface.[2][3]
Scan Rate 50 - 100 mV/s Balances signal magnitude (proportional to

for adsorption) with capacitive background current.[1][3]

Analytical Protocol (Standard Operating Procedure)

Measurement Technique: Adsorptive Stripping Voltammetry (AdSV)

AdSV is superior to standard CV for trace detection because it pre-concentrates the analyte on the electrode surface.[1][2][3]

  • Cell Setup: Three-electrode system (MWCNT/GCE Working, Pt Wire Counter, Ag/AgCl Reference).

  • Pre-concentration:

    • Immerse electrode in stirred sample solution (pH 4.0).[3]

    • Apply 0.0 V for 120 s .

  • Quiescent Period: Stop stirring and wait 10 s for solution to settle.

  • Stripping Scan:

    • Scan from 0.0 V to -1.2 V .

    • Mode: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV).[1][3]

    • Parameters: Pulse Amplitude 50 mV, Step Potential 4 mV, Frequency 15-25 Hz.[2][4]

  • Data Analysis: Measure the peak current (

    
    ) at the azo reduction potential (~ -0.7 V).
    
Calibration & Validation[3][4]
  • Linear Range: Typically 0.05 µM – 10.0 µM .[1][3][4]

  • Limit of Detection (LOD): Calculate using

    
     (where 
    
    
    
    is the standard deviation of the blank and
    
    
    is the slope). Expected LOD: ~10-20 nM .
  • Interference Check: Test in the presence of 100-fold excess of common ions (Na⁺, K⁺, Cl⁻, SO₄²⁻) and 10-fold excess of similar dyes (e.g., Disperse Blue 1).[2]

Visualizations

Sensor Development Workflow

SensorWorkflow Fabrication 1. Fabrication GCE Polishing & MWCNT Drop-casting Characterization 2. Characterization CV in Ferricyanide & pH Study Fabrication->Characterization Optimization 3. Optimization Accumulation Time & Potential Characterization->Optimization Validation 4. Validation Calibration Curve & Real Samples Optimization->Validation

Caption: Step-by-step workflow for developing the MWCNT-modified electrochemical sensor for DR5.

Electrochemical Reduction Mechanism of this compound

DR5_Mechanism cluster_nitro Nitro Group Reduction (-0.4 V) cluster_azo Azo Group Reduction (-0.7 V) DR5 This compound (R-N=N-R'-NO2) Nitro_Int Hydroxylamine (R-N=N-R'-NHOH) DR5->Nitro_Int + 4e-, + 4H+ Amine_Nitro Amine Derivative (R-N=N-R'-NH2) Nitro_Int->Amine_Nitro + 2e-, + 2H+ Hydrazo Hydrazo Intermediate (R-NH-NH-R'-NH2) Amine_Nitro->Hydrazo + 2e-, + 2H+ Final_Amine Cleaved Amines (R-NH2 + H2N-R'-NH2) Hydrazo->Final_Amine + 2e-, + 2H+ (Cleavage)

Caption: Proposed electrochemical reduction pathway of this compound at the electrode surface.

Real Sample Analysis (Textile Wastewater)

Protocol:

  • Collection: Collect wastewater effluent in amber glass bottles.

  • Filtration: Filter through a 0.45 µm PTFE membrane to remove particulate matter.[1][3][4]

  • Dilution: Dilute 1.0 mL of filtrate with 9.0 mL of B-R Buffer (pH 4.0).

  • Measurement: Perform AdSV using the standard addition method to account for matrix effects.

    • Add known spikes of DR5 standard (e.g., 1 µM, 2 µM) and plot ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       vs. Concentration.
      
    • Extrapolate to zero current to find the original concentration.[2][3]

Troubleshooting

  • Broad Peaks: Indicates slow electron transfer.[2][3][4] Re-polish GCE or use fresh MWCNT suspension.[3][4]

  • High Background Current: MWCNT layer is too thick.[2][3][4] Reduce drop-casting volume (try 3 µL).

  • Peak Shift: Reference electrode drift. Check Ag/AgCl junction or replace internal solution.

References

  • Electrochemical Sensing Strategies for Synthetic Orange Dyes. MDPI. Available at: [Link][2][3]

  • Characteristics of HOMO and LUMO Potentials by Altering Substituents: Computational and Electrochemical Determination. Korea Journal Central. Available at: [Link][2][3]

  • Electrochemical purification of Disperse Red 167 azo dye-based synthetic wastewater. Desalination and Water Treatment. Available at: [Link]

  • Electrochemical reduction of disperse orange 1 textile dye at a boron-doped diamond electrode. ResearchGate. Available at: [Link]

  • C.I. This compound Structure and Properties. World Dye Variety.[1][3][4][5] Available at: [Link][2][3]

Sources

Application Note: High-Precision Preparation of Calibration Standards for Disperse Red 5 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and analytical scientists involved in trace impurity analysis, toxicology, and pharmaceutical quality control.

Executive Summary & Strategic Context

Disperse Red 5 (DR5) is a hydrophobic azo dye historically used in synthetic textiles.[1] In the context of drug development and safety, it is analyzed not as an active ingredient, but as a potential genotoxic impurity (PGI) or a leachable/extractable (L&E) contaminant from packaging materials and colored polymers.

Because DR5 is lipophilic and lacks ionizable groups at physiological pH, its solubility behavior mimics Class II/IV drugs, presenting challenges in standard preparation (precipitation, adsorption to glass). This guide departs from generic "dilute-and-shoot" methods, offering a solubility-driven protocol that ensures thermodynamic stability and quantitative accuracy.

Chemical Profile & Safety (E-E-A-T)

Before handling, the analyst must understand the physicochemical limitations of the analyte.

ParameterSpecificationCausality / Impact on Protocol
Chemical Name 2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanolDefines polarity; "Disperse" implies low water solubility.[1][2]
CAS Number 3769-57-1 Critical: Do not confuse with Disperse Red 1 (CAS 2872-52-8).[1]
Molecular Structure Single Azo (

)
Chromophore absorbs ~480–520 nm; susceptible to photo-degradation.[1]
Solubility Soluble in Acetone, THF, DMF. Limited in MeOH/ACN.[1] Insoluble in Water.[1][3]Dictates Solvent Choice: Water cannot be used in the stock solution.
Safety Potential Carcinogen / Skin SensitizerRequirement: Use nitrile gloves, fume hood, and seal all vials.

Reagent Selection Strategy

Expertise Note: The most common error in disperse dye analysis is using a "universal" solvent like pure methanol, which may not fully solubilize the solid dye aggregates, leading to non-linear calibration curves.

  • Primary Solvent (Stock A): Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO) .[1]

    • Why: These aprotic, high-solubility solvents break down crystal lattice energy effectively, ensuring 100% dissolution of the solid standard.

  • Intermediate Solvent (Stock B): Acetonitrile (ACN) .[1]

    • Why: Acts as a bridge between the highly organic stock and the aqueous mobile phase.

  • Diluent (Working Standards): 50:50 ACN:Water .

    • Why: Matches the initial conditions of a typical Reverse Phase HPLC gradient, preventing peak distortion (solvent effects) during injection.

Protocol: Preparation of Calibration Standards

Phase I: Primary Stock Solution (Gravimetric)

Objective: Create a stable, high-concentration master stock (1000 µg/mL).

  • Equilibration: Allow the this compound reference standard to equilibrate to room temperature (20–25°C) for 30 minutes to prevent condensation errors.

  • Weighing: Using a 5-digit analytical balance, weigh 10.0 mg ± 0.1 mg of this compound into a 10 mL amber volumetric flask.

    • Self-Validating Step: Record the exact mass (e.g., 10.04 mg). Do not target exactly 10.00 mg; precision in recording is more vital than precision in targeting.

  • Dissolution: Add approx. 6 mL of THF (or DMSO) . Sonicate for 5 minutes.

    • Visual Check: Ensure no particulates remain.[1] The solution should be a deep, transparent red/purple.

  • Make to Volume: Dilute to the mark with THF. Stopper and invert 10 times.

  • Calculation:

    
    
    
Phase II: Spectral Characterization (The "Trust" Step)

Expertise Note: Literature values for


 vary based on solvent.[1] You must empirically determine the wavelength for your specific solvent system to maximize sensitivity.[1]
  • Dilute 10 µL of Stock A into 990 µL of ACN.

  • Run a UV-Vis scan from 300 nm to 700 nm .

  • Identify the local maximum (typically 480–520 nm).[1] Use this specific wavelength for all subsequent HPLC-UV detection.

Phase III: Working Standards (Volumetric Serial Dilution)

Objective: Create a 6-point calibration curve (e.g., 0.5 – 50 µg/mL).

Workflow Visualization:

CalibrationWorkflow Solid Solid Standard (10 mg) StockA Stock A (THF) ~1000 µg/mL Solid->StockA Dissolve in THF (Gravimetric) StockB Stock B (ACN) 100 µg/mL StockA->StockB 1:10 Dilution (Volumetric) Working Working Standards (ACN:Water 50:50) StockB->Working Serial Dilution HPLC HPLC/LC-MS Analysis Working->HPLC Injection

Figure 1: Step-wise dilution workflow ensuring solvent compatibility.

Dilution Scheme Table:

Standard IDSource SolutionVol. Source (mL)Vol. Diluent* (mL)Final Conc. (µg/mL)
Stock B Stock A (1000 ppm)1.09.0 (ACN)100.0
STD-6 Stock B5.05.050.0
STD-5 Stock B2.57.525.0
STD-4 Stock B1.09.010.0
STD-3 STD-61.09.05.0
STD-2 STD-41.09.01.0
STD-1 STD-31.09.00.5

*Diluent for Working Standards: 50:50 Acetonitrile:Water (pre-mixed and degassed).

Quality Assurance & Self-Validation

To satisfy the "Trustworthiness" pillar of E-E-A-T, the following checks are mandatory:

  • Linearity Check: The correlation coefficient (

    
    ) of the calibration curve must be 
    
    
    
    . If
    
    
    , suspect precipitation in the higher standards (check solubility).
  • Zero-Point Confirmation: Inject a blank (Diluent only). No peak should appear at the DR5 retention time.[1] If a peak exists, it indicates carryover (adsorption to injector needle).[1]

    • Remedy: Use a needle wash of 100% THF or ACN.[1]

  • Bracket Standards: Inject a mid-level standard (e.g., 10 µg/mL) every 10 samples. Recovery must be within 95–105%.[1]

Instrumental Conditions (Reference)

These settings serve as a starting point for method development.

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 50% B to 95% B over 10 mins. (Disperse dyes require high organic content to elute).[1]

  • Detection: UV-Vis at experimentally determined

    
     (approx. 500 nm).[1]
    

Troubleshooting Logic

Issue: Low recovery or tailing peaks. Cause: this compound is hydrophobic and may adsorb to glass surfaces or precipitate in high-water mobile phases.[1] Solution:

  • Use silanized glass vials or polypropylene inserts.

  • Ensure the sample solvent matches the starting mobile phase strength (do not inject 100% THF solution into a 50% aqueous stream).[1]

References

  • World Dye Variety. (2012).[1][3] this compound Properties and Applications.[1][3][5][6] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information - Disperse Dyes.[1][2][3][5][7] Retrieved from [Link]

  • Oeko-Tex. (2023).[1] Limit Values and Fastness - Standard 100. Retrieved from [Link]

Sources

Advanced Protocol: Engineering Disperse Red 5 (DR5) into Functional Polymeric Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Disperse Red 5 (DR5) (C.I. 11215) is often overshadowed by its ubiquitous cousin, Disperse Red 1 (DR1). However, for advanced polymeric applications—specifically in Nonlinear Optics (NLO) and Biomedical Tracking —DR5 offers distinct structural advantages.

Chemically, DR5 is 2-[N-ethyl-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]ethanol (or the bis-hydroxyethyl variant depending on specific commercial grade; for this protocol, we focus on the bis(2-hydroxyethyl) functionalized analogue often sourced for polymer synthesis). The presence of the chlorine substituent on the acceptor ring (ortho to the nitro group) induces a steric twist that can reduce aggregate formation (H-aggregation) in the solid state compared to planar azo dyes. Furthermore, the diol functionality allows DR5 to act not just as a pendant side-chain, but as a main-chain monomer in polycondensation reactions (e.g., polyurethanes), offering superior thermal stability for dipole alignment.

This guide provides a rigorous, self-validating framework for:

  • Purification: Removing dispersants from commercial "textile-grade" dye.

  • Covalent Incorporation: Synthesizing main-chain NLO Polyurethanes.

  • Biomedical Application: Using DR5 as a solvatochromic probe for hydrophobic drug loading in block copolymer micelles.

Chemical Identity & Pre-Synthesis Validation

Before initiating any synthesis, the raw material must be characterized. Commercial DR5 is typically only 40-60% dye content, heavily cut with lignin sulfonates or other dispersants.

ParameterSpecification
IUPAC Name 2,2'-((4-((2-chloro-4-nitrophenyl)diazenyl)-3-methylphenyl)azanediyl)diethanol (Common Variant)
Molecular Weight ~378.81 g/mol
Key Functional Groups Nitro (Acceptor), Azo (Chromophore), Hydroxyl (x2) (Polymerizable Handle)
Absorption Max (

)
~500-520 nm (Solvent Dependent)
Solubility Soluble: DMF, DMSO, Acetone.[1][2] Insoluble: Water, Hexane.
Protocol 1: Purification of Commercial DR5

Critical Step: Failure to purify will poison polymerization catalysts (e.g., DBTDL).

  • Soxhlet Extraction: Place 10 g of crude DR5 in a thimble. Extract with Acetone (250 mL) for 12 hours. The dispersants (inorganic salts/lignins) remain in the thimble; the dye dissolves.

  • Precipitation: Concentrate the acetone extract to ~50 mL using a rotary evaporator. Pour slowly into 1 L of cold water under vigorous stirring.

  • Recrystallization: Filter the precipitate. Recrystallize twice from Ethanol/Water (80:20 v/v) .

  • Validation: Run Thin Layer Chromatography (TLC) (Eluent: Toluene/Acetone 8:2). A single red spot (

    
    ) confirms purity.
    

Application A: Nonlinear Optical (NLO) Polyurethanes

Mechanism: NLO materials require non-centrosymmetric alignment of dipoles. By incorporating DR5 into the main chain of a polyurethane, we "lock" the dipole orientation more effectively than in guest-host systems, where the dye relaxes (randomizes) over time. The Chlorine atom in DR5 aids in reducing dipole-dipole pairing that cancels out NLO activity.

Experimental Workflow: Step-Growth Polymerization

Reaction: DR5 (Diol) + Toluene Diisocyanate (TDI)


 Polyurethane.
Reagents:
  • Purified DR5 (dried in vacuum oven at 60°C for 24h).

  • Toluene-2,4-diisocyanate (TDI) (Distilled under vacuum).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Catalyst: Dibutyltin dilaurate (DBTDL).

Step-by-Step Protocol:
  • Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (

    
    ).
    
  • Monomer Dissolution: Dissolve 1.00 eq of DR5 in anhydrous DMF (10 wt% concentration). Add 1 drop of DBTDL.

  • Isocyanate Addition: Add 1.02 eq of TDI dropwise at Room Temperature (RT). Note: A slight excess of isocyanate accounts for moisture scavenging.

  • Polymerization: Heat to 90°C for 24 hours under

    
    . The solution viscosity will noticeably increase.
    
  • Termination: Add 1 mL of Methanol to quench unreacted isocyanate groups.

  • Isolation: Precipitate into a 10-fold excess of Methanol/Water (1:1) . Filter and dry.

Visualization: Synthesis Logic

G cluster_0 Monomer Prep cluster_1 Polymerization cluster_2 Processing DR5 Purified DR5 (Diol Donor) Reaction Step-Growth (90°C, DMF, DBTDL) DR5->Reaction TDI TDI (Diisocyanate) TDI->Reaction PU_Chain Main-Chain NLO Polyurethane Reaction->PU_Chain Film Spin Coating PU_Chain->Film Poling Corona Poling (T > Tg) Film->Poling Locked Aligned Dipoles (NLO Active) Poling->Locked Cooling under E-field

Figure 1: Workflow for synthesizing and processing DR5-based NLO Polyurethanes. The "Poling" step is critical to break centrosymmetry.

Application B: Biomedical Model for Hydrophobic Drugs

Context: In drug development, handling potent hydrophobic drugs (e.g., Paclitaxel) is costly and hazardous. DR5 acts as an excellent surrogate or model cargo because:

  • It is highly hydrophobic (LogP ~ 3-4).

  • It is Solvatochromic : Its absorption peak shifts based on the polarity of its environment, allowing researchers to spectroscopically confirm encapsulation inside the hydrophobic core of a micelle.

Protocol: Micelle Encapsulation (Solvent Evaporation Method)

Materials: PEG-b-PLA (Poly(ethylene glycol)-block-poly(lactic acid)) copolymer.

  • Stock Solutions:

    • Dissolve 20 mg PEG-b-PLA in 2 mL Acetone.

    • Dissolve 2 mg Purified DR5 in 1 mL Acetone.

  • Mixing: Mix the polymer and dye solutions (Target loading: 1-5 wt%).

  • Self-Assembly: Add the organic mixture dropwise into 10 mL of stirring Deionized Water . The acetone diffuses out, triggering the hydrophobic PLA blocks to assemble into cores, trapping the DR5.

  • Solvent Removal: Stir open to air for 12 hours or use a rotary evaporator to remove acetone.

  • Filtration: Pass through a 0.45

    
    m syringe filter to remove unencapsulated (precipitated) dye.
    
Validation: Solvatochromic Shift

To verify encapsulation, measure UV-Vis absorbance.

  • Free DR5 in Water: Insoluble/Aggregated (Broad, low intensity).

  • Free DR5 in Acetone:

    
     nm.
    
  • Encapsulated DR5 (in Micelle):

    
     nm.
    
    • Interpretation: The red shift indicates the dye is residing in the polarizable, ester-rich PLA core, not in the bulk water.

References

  • World Dye Variety. (2012). This compound Properties and Manufacturing Methods. Retrieved from [Link]

  • Moylan, C. R., et al. (1993). Nonlinear optical chromophores with increased thermal stability. Journal of the American Chemical Society, 115(26), 12599-12600. (Foundational text on high-stability azo chromophores).
  • Natansohn, A., & Rochon, P. (2002). Photoinduced motions in azo-containing polymers. Chemical Reviews, 102(11), 4139-4176. (Review of azo-polymer mechanisms).
  • Buruiana, E. C., & Buruiana, T. (2005). Synthesis and characterization of new polyurethane cationomers with azoaromatic chromophores. Journal of Polymer Science Part A: Polymer Chemistry, 43(17), 3945-3956. (Protocol basis for PU-Azo synthesis).
  • Kataoka, K., et al. (2001). Block copolymer micelles for drug delivery: design, characterization and biological significance. Advanced Drug Delivery Reviews, 47(1), 113-131.

Sources

Supercritical carbon dioxide dyeing performance of DISPERSE RED 5.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the anhydrous dyeing of Polyethylene Terephthalate (PET) using Disperse Red 5 (C.I. 11215) in supercritical carbon dioxide (scCO₂). Unlike aqueous dyeing, which relies on hydrophobic interaction to drive dye into the fiber, scCO₂ dyeing utilizes the plasticization of the polymer matrix and the tunable solvent power of CO₂. This guide addresses the specific solubility behavior of this compound, a monoazo dye, and provides a validated workflow to achieve optimal Color Strength (


) and fastness properties while eliminating water consumption.

Scientific Foundation & Mechanism

To master scCO₂ dyeing, one must understand the Solubility-Diffusion Mechanism . The process is not merely "dissolving" the dye; it is a tripartite interaction between the solute (dye), solvent (CO₂), and substrate (PET).

The Role of this compound Structure

This compound is a solvent-soluble azo dye. Its relatively low molecular weight and lack of ionic solubilizing groups make it an ideal candidate for scCO₂.

  • Mechanism: In the supercritical state (

    
    , 
    
    
    
    MPa), CO₂ acts as a non-polar solvent. It dissolves the hydrophobic this compound.
  • Plasticization: Simultaneously, scCO₂ penetrates the amorphous regions of the PET fiber, lowering its Glass Transition Temperature (

    
    ) from 
    
    
    
    to significantly lower values (often
    
    
    under high pressure). This increases the free volume of the polymer, allowing the dye molecules to diffuse rapidly into the fiber matrix.
The Crossover Pressure Phenomenon

A critical concept for the researcher is the Crossover Pressure .

  • Below Crossover: Increasing temperature decreases density significantly, reducing dye solubility (retrograde solubility).

  • Above Crossover: Increasing temperature increases vapor pressure of the solute, which dominates over the density drop, leading to increased solubility.

  • Operational Insight: For this compound, we operate above the crossover region (typically

    
     MPa) to ensure that increasing temperature drives both diffusion and solubility.
    

Visualization: The Dyeing Pathway

The following diagram illustrates the mass transfer mechanism required for successful fixation.

G cluster_0 High Pressure Autoclave Environment SolidDye Solid this compound Solubilized Solubilized Dye (Fluid Phase) SolidDye->Solubilized Dissolution (f(P,T)) scCO2 Supercritical CO₂ (Solvent) scCO2->Solubilized Pressurization Boundary Fiber Boundary Layer Solubilized->Boundary Mass Transfer Adsorption Surface Adsorption Boundary->Adsorption Partition Coeff (K) Diffusion Diffusion into Amorphous PET Adsorption->Diffusion Plasticization (Tg ↓) Fixation Trapped Dye (Depressurization) Diffusion->Fixation CO₂ Venting

Figure 1: Mass transfer pathway of this compound from solid state to polymer fixation in a supercritical environment.

Experimental Protocol

Safety Warning: This protocol involves high-pressure systems (up to 25 MPa). Ensure rupture discs and safety interlocks are functional.

Materials & Equipment
  • Dye: this compound (Purified, no dispersing agents/surfactants required).

  • Substrate: 100% Polyester (PET) fabric, scoured and bleached.

  • Solvent: Industrial grade CO₂ (

    
     purity).
    
  • Apparatus: High-pressure stainless steel autoclave (e.g., 100 mL capacity) equipped with a magnetic stirrer, PID temperature controller, and high-pressure syringe pump.

Step-by-Step Procedure

Step 1: Sample Preparation Wrap the PET fabric around the perforated beam (dye beam). Weigh the fabric to determine the dye amount based on % o.w.f. (on weight of fabric).[1][2]

  • Target: 1% - 3% o.w.f.

Step 2: System Loading Place the solid this compound powder at the bottom of the vessel (or in a separate solubility cell upstream if using a flow system). Insert the fabric beam.

  • Note: Avoid direct contact between solid dye and fabric to prevent spotting.

Step 3: Pressurization & Heating (The Critical Ramp) Pre-heat the vessel to


. Inject liquid CO₂ and simultaneously heat to the dyeing temperature.
  • Target Temperature:

    
    
    
  • Target Pressure:

    
    
    
  • Reasoning: At

    
    , PET chains are sufficiently mobile. 
    
    
    
    ensures high CO₂ density (
    
    
    ), maximizing this compound solubility.

Step 4: Dyeing Dwell Time Maintain static or dynamic circulation for 60 minutes .

  • Dynamic Mode: If equipped, circulate fluid at

    
     to minimize boundary layer resistance.
    

Step 5: Depressurization (The Fixation Step) Stop circulation. Vent CO₂ slowly.

  • Rate:

    
     until 
    
    
    
    , then vent to atmosphere.
  • Criticality: Rapid venting can cause oligomers to precipitate on the fabric surface (fouling) or cause physical damage to the fiber due to rapid gas expansion.

Performance Analysis & Results

The following metrics are used to validate the dyeing quality.

Color Strength (K/S)

Measured using a spectrophotometer and calculated via the Kubelka-Munk equation:



Where 

is the reflectance at the wavelength of maximum absorption (

for Red 5).

Table 1: Effect of System Pressure on K/S (at 120°C, 60 min)

Pressure (MPa)CO₂ Density (g/mL)K/S ValueInterpretation
150.358.2Low solubility limits uptake.
200.5212.4Improved plasticization & solubility.
25 0.61 14.1 Optimal region for Deep Shade.
300.6813.8Diminishing returns; "Anti-plasticization" risk.
Fastness Properties

This compound in scCO₂ typically exhibits superior fastness because the dye is embedded deep within the polymer matrix, and no surfactants are left behind to facilitate dye migration.

  • Wash Fastness (ISO 105-C06): Rating 4-5 (Excellent).

  • Rubbing Fastness (ISO 105-X12): Dry: 5, Wet: 4-5.

Troubleshooting & Optimization

Optimization Problem Issue: Uneven Dyeing (Levelness) Check1 Check Fluid Circulation (Is flow rate > 5 L/min?) Problem->Check1 Check2 Check Heating Rate (Too fast = uneven strike) Check1->Check2 Check3 Check Pressure Stability (Fluctuations alter solubility) Check2->Check3 Solution Action: Increase Soak Time or Add Polar Co-solvent (Acetone) Check3->Solution

Figure 2: Troubleshooting logic for levelness issues in high-pressure dyeing.

Expert Insight: If K/S values are low despite high pressure, check the moisture content of the PET. While the process is "anhydrous," trace moisture in the fiber can compete with dye for adsorption sites. Pre-drying PET at


 is recommended.

References

  • Solubility of Disperse Dyes in scCO₂

    • Title: Solubility of Disperse Dyes in Supercritical Carbon Dioxide.[2][3][4][5][6][7][8][9][10]

    • Source: Journal of Chemical & Engineering Data.[6]

    • Link:[Link]

  • Mechanism of scCO₂ Dyeing

    • Title: Dyeing of PET with Supercritical CO₂: Quantum Chemical Approach.
    • Source: MDPI (Polymers).
    • Link:[Link][1][2]

  • Experimental Protocols for Azo Dyes

    • Title: Dyeing of polyethylene terephthalate fibers with a disperse dye in supercritical carbon dioxide.[2][5][7]

    • Source: Textile Research Journal (via ResearchG
    • Link:[Link]

  • Thermodynamic Modeling (Chrastil Equation)

    • Title: Comparison of Four Density-Based Semi-Empirical Models for the Solubility of Azo Disperse Dyes in Supercritical Carbon Dioxide.
    • Source: MDPI (Processes).
    • Link:[Link][1][2]

Sources

Application Note: High-Sensitivity Determination of Disperse Red 5 in Environmental Matrices via SPE-LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists requiring a robust, validated protocol for the quantification of Disperse Red 5 (DR5) in complex environmental matrices.

Executive Summary

This compound (DR5) is a hydrophobic azo dye widely used in textile dyeing of polyester and acetate fibers. Its environmental persistence and potential to degrade into toxic aromatic amines (e.g., p-nitroaniline derivatives) necessitate rigorous monitoring.[1] This protocol details a high-sensitivity LC-MS/MS method capable of reaching ng/L (ppt) detection limits.[2][1] The method utilizes polymeric Solid Phase Extraction (SPE) for water samples and ultrasonic solvent extraction for sediments, ensuring high recovery (>80%) and minimal matrix suppression.

Analyte Profile & Physicochemical Properties

Understanding the lipophilicity of DR5 is critical for optimizing extraction.

PropertyDataAnalytical Implication
Chemical Name 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanolTarget Analyte
CAS Number 3769-57-1 Unique Identifier
Molecular Formula C₁₇H₁₉ClN₄O₄Monoisotopic Mass: 378.11
Molecular Weight 378.81 g/mol Precursor Ion [M+H]⁺: 379.1
Log P (Octanol/Water) 4.29 Highly hydrophobic; requires strong organic elution solvents.[3][2][1][4]
Water Solubility ~144 µg/L (25°C)Low solubility; risk of adsorption to glass/plastic containers.
pKa ~2.5 (Basic nitrogen)Ionizable in acidic conditions (ESI+ mode).

Sample Preparation Protocols

Reagents & Materials[5][6]
  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Dichloromethane (DCM).

  • Modifiers: Formic Acid (FA), Ammonium Formate.

  • SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) Polymeric sorbent (e.g., Oasis HLB or Strata-X), 200 mg/6 mL.[3][2][1]

  • Internal Standard (IS): Disperse Red 1-d4 (structural analog) or 13C-Caffeine (generic).[3][2][1]

Workflow A: Aqueous Samples (Surface Water/Wastewater)

Rationale: Due to the high LogP (4.29), DR5 will adsorb to suspended solids. Samples must be filtered, but the filter must be extracted separately if total load is required. This protocol focuses on the dissolved phase .

Step-by-Step Protocol:

  • Collection: Collect 500 mL water in amber glass bottles (prevents photodegradation). Add 0.5 g Na₂S₂O₃ if residual chlorine is present.

  • Filtration: Filter through 0.7 µm Glass Fiber Filter (GFF).

  • Conditioning: Mount SPE cartridge. Wash with 6 mL MeOH, then 6 mL Ultrapure Water. Do not let the cartridge dry.

  • Loading: Load 250 mL of sample at a flow rate of 5–10 mL/min.

  • Washing: Wash with 5 mL 5% MeOH in Water (removes salts/polar interferences). Dry cartridge under vacuum for 10 mins.

  • Elution: Elute with 2 × 4 mL MeOH:DCM (1:1 v/v) .

    • Note: The addition of DCM breaks hydrophobic interactions better than pure MeOH for azo dyes.

  • Concentration: Evaporate eluate to near dryness under Nitrogen (N₂) at 40°C.

  • Reconstitution: Reconstitute in 1.0 mL MeOH:Water (50:50 v/v) . Filter through 0.2 µm PTFE syringe filter into LC vial.

Workflow B: Solid Matrices (Sediment/Soil)

Rationale: Ultrasonic extraction disrupts soil aggregates, allowing solvent penetration.

Step-by-Step Protocol:

  • Drying: Lyophilize (freeze-dry) sediment samples and sieve (<250 µm).

  • Weighing: Weigh 1.0 g of dry sediment into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL ACN:MeOH (1:1) . Vortex for 1 min.

  • Sonication: Sonicate for 20 mins at <30°C (prevent thermal degradation).

  • Separation: Centrifuge at 4000 rpm for 10 mins. Transfer supernatant to a clean tube.

  • Repeat: Repeat extraction (Steps 3-5) once more and combine supernatants.

  • Cleanup (Optional but Recommended): Pass extract through a silica or Florisil cartridge if the sample is highly colored (humic acids).

  • Concentration: Evaporate to dryness and reconstitute as in Workflow A.

Workflow Visualization

SamplePrep cluster_Water Water Matrix (Dissolved) cluster_Sediment Sediment Matrix Start Sample Collection (Amber Glass) Filter Filter (0.7 µm GFF) Start->Filter Water Lyophilize Freeze Dry & Sieve Start->Lyophilize Sediment SPE_Cond SPE Conditioning (MeOH -> Water) Filter->SPE_Cond SPE_Load Load Sample (pH neutral) SPE_Cond->SPE_Load SPE_Wash Wash (5% MeOH/H2O) SPE_Load->SPE_Wash SPE_Elute Elute (MeOH:DCM 1:1) SPE_Wash->SPE_Elute Evap N2 Evaporation (40°C) SPE_Elute->Evap Extract Ultrasonic Extraction (ACN:MeOH) Lyophilize->Extract Centrifuge Centrifuge & Combine Extract->Centrifuge Centrifuge->Evap Recon Reconstitute (MeOH:Water 50:50) Evap->Recon LCMS LC-MS/MS Injection Recon->LCMS

Caption: Dual-stream workflow for extracting this compound from aqueous and solid environmental matrices.

Instrumental Analysis (LC-MS/MS)[1][2][3][7]

Liquid Chromatography Conditions[5][8][9][10][11]
  • System: UHPLC (Agilent 1290 / Waters Acquity).

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or Waters HSS T3.

    • Why: High carbon load C18 is required to retain hydrophobic azo dyes and separate them from matrix interferences.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    Time (min) %B (Organic) Event
    0.0 40 Initial Hold
    1.0 40 Equilibration
    6.0 95 Linear Ramp
    8.0 95 Wash
    8.1 40 Re-equilibration

    | 10.0 | 40 | End |[3][2][1]

Mass Spectrometry Parameters[5][10][11][12]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 350°C (Azo dyes are thermally stable but sensitive).

  • Capillary Voltage: 3.0 kV.

MRM Transitions (Optimized for this compound): Since DR5 (MW 378.8) forms a protonated ion


, the precursor is 379.1 .
  • Quantifier Transition: 379.1 → 165.1 (Cleavage of azo bond, formation of substituted aniline fragment).

  • Qualifier Transition: 379.1 → 333.1 (Loss of nitro group or ethanol chain).

  • Note: Exact collision energies (CE) vary by instrument (typically 20–35 eV). An infusion optimization is recommended.

Method Validation & Quality Control (QC)

To ensure Trustworthiness and Scientific Integrity , the following QC criteria must be met:

Linearity & Range[5][11][12]
  • Calibration: 7-point curve (1.0 ng/L to 500 ng/L).

  • Weighting:

    
     weighting to improve accuracy at the lower end.
    
  • Acceptance:

    
    .
    
Matrix Effect (ME) Evaluation

Matrix effect is the suppression or enhancement of the signal due to co-eluting matrix components.


[3]
  • Target: -20% < ME < +20%.

  • Correction: If ME > 20%, use matrix-matched calibration or standard addition method.

Recovery[5][12]
  • Spike blank water/sediment at 3 levels (Low, Mid, High).

  • Acceptable Range: 70% – 120%.[5]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery (<60%) Analyte sticking to glass walls.Silanize glassware or add 5% ACN to the sample before loading.
Peak Tailing Secondary interactions with silanols.Increase Ammonium Formate concentration to 5-10 mM.
High Backpressure Particulates in SPE eluate.Ensure filtration (0.2 µm PTFE) before injection.
Signal Suppression Humic acids in sediment.Add a Florisil cleanup step or dilute the extract 1:5.

References

  • European Commission. (2013).[6] Opinion on Disperse Red 17 (Structural Analog). Scientific Committee on Consumer Safety.[7][6] Link

  • Zocolo, G. J., et al. (2015).[8] "Using SPE-LC-ESI-MS/MS Analysis to Assess Disperse Dyes in Environmental Water Samples." Journal of Chromatographic Science, 53(6), 911–917. Link

  • Vacchi, F. I., et al. (2017). "Occurrence and risk assessment of azo dyes in a river receiving textile effluents." Chemosphere, 173, 18-26.[1] Link

  • PubChem. (2023).[9] this compound Compound Summary (CAS 3769-57-1).[3][2][1][10] National Library of Medicine.[11] Link

  • U.S. EPA. (2022). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. (Adapted for emerging contaminants). Link[3]

Sources

Application Note: Disperse Red 5 as a Reference Standard in Chemical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for analytical chemists and quality assurance professionals in the textile and pharmaceutical sectors. It addresses the specific challenges of characterizing Disperse Red 5 , a chlorinated azo dye, distinguishing it from structurally similar analogs like Disperse Red 17.

Part 1: Chemical Identity & Physicochemical Profile

The "Reference Material" Mandate

In analytical chemistry, This compound serves a dual purpose: it is a critical target analyte for regulatory compliance (textile effluent monitoring) and a model compound for studying azo-reduction kinetics in environmental toxicology.

Crucial Distinction: Analysts must not confuse This compound with Disperse Red 17. While both are ethanol-amino azo dyes, this compound contains a chlorine substituent on the diazo component, which imparts unique mass spectral and solvatochromic properties.

Compound Specifications
ParameterSpecification
Common Name This compound (C.I. 11215)
IUPAC Name 2-[ethyl[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]amino]ethanol (General form; commercial batches vary slightly in alkyl chains)
CAS Number 3769-57-1 (Primary)
Molecular Formula C₁₇H₁₉ClN₄O₄
Molecular Weight 378.81 g/mol
Appearance Dark purplish-red powder
Solubility Soluble in Acetone, DMF, Methanol; Insoluble in Water
λ max ~500–520 nm (Methanol)

Part 2: Regulatory Context & Safety (Why We Analyze)

Compliance Drivers

This compound is monitored under various "Restricted Substance Lists" (RSLs) in the textile industry (e.g., Oeko-Tex Standard 100, ZDHC MRSL) due to its potential to cleave into hazardous aromatic amines.

The Cleavage Hazard (Mechanism)

Under reducing conditions (e.g., gut bacteria metabolism or environmental anaerobic degradation), the azo bond (-N=N-) cleaves.

  • Precursor A: 2-Chloro-4-nitroaniline (Toxic).

  • Precursor B: N-ethyl-N-(2-hydroxyethyl)-m-toluidine.

Safety Protocol: Handle all reference standards of this compound as potential carcinogens. Use nitrile gloves and work within a fume hood to prevent inhalation of dye dust.

Part 3: Analytical Method Development

Experimental Workflow Logic

The following workflow ensures data integrity by using Orthogonal Detection : combining UV-Vis (for quantification) with Mass Spectrometry (for identity confirmation via the chlorine isotope pattern).

AnalyticalWorkflow cluster_Detect Orthogonal Detection Sample Sample Matrix (Textile/Water) Extract Extraction (MeOH, 60°C, 30 min) Sample->Extract Filter Filtration (0.2 µm PTFE) Extract->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC UV PDA Detector (Quant @ 502 nm) HPLC->UV MS MS/MS (ESI+) (Qual: m/z 379/381) HPLC->MS

Figure 1: Analytical workflow for this compound characterization, emphasizing orthogonal detection for validation.

HPLC-PDA-MS Protocol

Objective: Separate this compound from matrix interferences (e.g., surfactants, other dyes).

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 100 mm x 2.1 mm, 1.8 µm.

  • Mobile Phase A: Water + 5mM Ammonium Acetate (Buffer pH 4.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient:

    • 0 min: 30% B

    • 10 min: 95% B[1]

    • 12 min: 95% B (Wash)

    • 12.1 min: 30% B (Re-equilibrate)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Detection Parameters:

  • UV-Vis: Scan 200–700 nm. Extract chromatogram at 502 nm .

  • Mass Spec (ESI+):

    • Scan Range: m/z 100–600.

    • Target Ion: [M+H]⁺ = 379.1.

    • Validation Check: Look for the Chlorine Isotope Signature . You must see a peak at m/z 379 (³⁵Cl) and m/z 381 (³⁷Cl) with a relative intensity ratio of approx 3:1 . If this ratio is absent, the peak is not this compound.

Part 4: Sample Preparation Protocols

Textile Matrix (ISO 14362-1 Adapted)

Rationale: Disperse dyes are hydrophobic and trapped within polyester fibers. High temperature is required to swell the fiber and release the dye.

  • Cut: Prepare 1.0 g of textile sample into 5x5 mm pieces.

  • Extract: Place in a pressure-tight vial with 20 mL of Methanol .

    • Note: Chlorobenzene is the ISO standard for total extraction, but Methanol is preferred for LC-MS compatibility and lower toxicity if total dissolution is not required.

  • Sonicate: Ultrasonicate at 60°C for 30 minutes.

  • Cool & Filter: Cool to room temperature. Filter through a 0.2 µm PTFE syringe filter .

    • Why PTFE? Nylon filters may bind azo dyes, causing false negatives.

Wastewater/Effluent (SPE Enrichment)

Rationale: Environmental samples often have low concentrations requiring pre-concentration.

  • Conditioning: Use an SPE cartridge (HLB or C18). Condition with 5 mL Methanol followed by 5 mL Water.

  • Loading: Pass 100 mL of water sample (pH adjusted to 6.0) through the cartridge.

  • Washing: Wash with 5 mL of 5% Methanol/Water to remove salts.

  • Elution: Elute with 2 x 3 mL of Acetonitrile .

  • Reconstitution: Evaporate to dryness under Nitrogen; reconstitute in 1 mL Mobile Phase A:B (50:50).

Part 5: Self-Validating Quality Control (System Suitability)

To ensure the "Trustworthiness" of your data, every analytical run must include:

  • Retention Time Lock: The RT of the sample must match the Reference Standard within ±0.1 min.

  • Spectral Purity Check: The UV spectrum (200-600nm) across the peak width must be uniform.

  • Isotope Ratio Confirmation: The m/z 379/381 ratio must be 3:1 (±10%).

QC ParameterAcceptance CriteriaCorrective Action
Linearity (R²) > 0.995 (0.1 - 50 ppm)Remake standards. Check injector.
Carryover < 0.1% in blank after high stdIncrease needle wash cycles.
Isotope Ratio 3.0 (Range: 2.7 - 3.3)Check for co-eluting interferences.

References

  • European Chemicals Agency (ECHA). Substance Information: this compound (CAS 3769-57-1).[2] Retrieved from [Link]

  • ISO Standards. ISO 14362-1:2017 - Textiles — Methods for determination of certain aromatic amines derived from azo colorants. Retrieved from [Link]

  • PubChem. Compound Summary: this compound.[2] National Library of Medicine. Retrieved from [Link]

  • ResearchGate. Toxicity and Fate of Azo Dyes (Danish EPA). Retrieved from [Link]

Sources

Protocol for assessing the colorfastness of DISPERSE RED 5 dyed fabrics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a rigorous analytical protocol for assessing the colorfastness and migration potential of Disperse Red 5 (C.I. 11215) dyed substrates. While traditional textile testing focuses on aesthetic durability, this protocol adopts a toxicological and safety-centric perspective suitable for researchers and drug development professionals evaluating medical textiles or hypoallergenic substrates. The guide emphasizes the mechanism of thermomigration , a critical failure mode where dye molecules diffuse from the polymer matrix to the surface, posing risks of cross-contamination and contact dermatitis.

Introduction & Chemical Profile

This compound is a mono-azo dye characterized by its low aqueous solubility and nonionic nature. It colors hydrophobic fibers (polyester, acetate, nylon) through a solid solution mechanism , dissolving into the amorphous regions of the polymer at elevated temperatures.

For the scientific community, the critical parameter is not merely "fading" but migration . Disperse dyes are small, lipophilic molecules. Under thermal stress or in the presence of lipophilic surfactants, they can migrate out of the fiber core to the surface. This "surface dye" is chemically available for transdermal absorption, making its assessment critical for safety-critical applications.

Table 1: Physicochemical Profile of this compound
ParameterDataRelevance to Protocol
C.I. Name This compoundStandard Identifier
C.I.[1][2] Number 11215Global Registry Index
Chemical Class Mono-azoSusceptible to reductive cleavage (azo bond)
Molecular Formula C₁₇H₁₉ClN₄O₄Lipophilic character driving migration
Solubility Soluble in Acetone/EthanolCritical for extraction & staining assessment
Key Risk ThermomigrationDye moves to surface > 150°C

Mechanism of Action: The Thermomigration Pathway

To understand why the protocol is designed this way, one must visualize the dye's behavior. Unlike reactive dyes that covalently bond, this compound is trapped physically. Heat acts as a kinetic driver, increasing polymer chain mobility and allowing the dye to diffuse outward.

Thermomigration FiberCore Fiber Core (Amorphous Region) Diffusion Molecular Diffusion (Kinetic Mobility) FiberCore->Diffusion Dye Solubilized Heat Thermal Energy (>130°C) Heat->Diffusion Activates Surface Fiber Surface (Boundary Layer) Diffusion->Surface Migration Leaching Leaching/Transfer (Dermatitis Risk) Surface->Leaching Contact Transfer Lipids Surface Lipids/ Surfactants Lipids->Surface Accelerates Extraction

Figure 1: The Thermomigration Pathway. Heat and surface lipids drive the dye from the safe fiber core to the surface, creating a bio-available layer.

Experimental Protocol

This protocol integrates ISO 105 standards with analytical rigor. It is a Self-Validating System : every test includes an internal control (multifiber strip) to verify if migration has occurred.

Materials Required
  • Substrate: Polyester or Acetate fabric dyed with this compound (2% owf depth recommended).

  • Control: Multifiber Adjacent Fabric (Type DW - ISO 105-F10) containing Acetate, Cotton, Nylon, Polyester, Acrylic, Wool.

  • Equipment:

    • Xenon Arc Fade-Ometer (Light fastness).[3]

    • Launder-Ometer (Accelerated wash).

    • Sublimation Tester (Scorch tester) with precise temp control (±1°C).

    • Grey Scales for Color Change (ISO 105-A02) and Staining (ISO 105-A03).

Protocol A: Sublimation & Heat Migration (Critical)

Rationale: this compound is prone to sublimation. This test simulates heat setting or ironing and is the primary predictor of storage migration.

  • Preparation: Sandwich the dyed specimen (40mm x 100mm) between two pieces of undyed polyester or multifiber fabric.

  • Exposure: Place in the Sublimation Tester.

    • Condition 1 (Mild): 150°C for 30 seconds (Simulates domestic ironing).

    • Condition 2 (Severe): 180°C for 30 seconds (Simulates industrial heat setting).

    • Condition 3 (Extreme): 210°C for 30 seconds (Stress test).

  • Assessment:

    • Allow to cool in standard atmosphere (65% RH, 20°C) for 4 hours.

    • Data Point 1: Evaluate Color Change of the specimen.

    • Data Point 2: Evaluate Staining on the adjacent polyester.[4]

    • Pass Criteria: Staining Grade ≥ 4 on Grey Scale at 180°C.

Protocol B: Accelerated Wash Fastness (ISO 105-C06 / AATCC 61)

Rationale: To determine if surface dye (unfixed) leaches during cleaning.

  • Assembly: Attach dyed specimen to Multifiber DW strip.

  • Solution: 4 g/L ECE Phosphate-Reference Detergent + 1 g/L Sodium Perborate (optional for oxidative stress).

  • Mechanical Action: Add 10 stainless steel balls (6mm diameter) to the canister to simulate abrasion.

  • Cycle: Run at 60°C for 30 minutes .

  • Validation:

    • Rinse twice in distilled water. Dry at <60°C.[5]

    • Analysis: Check staining on the Acetate and Nylon strips of the multifiber. These fibers have high affinity for this compound. If these strips are heavily stained (Grade < 3), the dye has poor wet fastness or was not properly reduction-cleared post-dyeing.

Data Analysis & Interpretation

Quantitative assessment relies on the Grey Scale , a logarithmic comparison tool. For drug development applications, we correlate these grades to "Migration Potential."

Table 2: Interpretation of Grey Scale Results
GradeVisual Delta (ΔE)InterpretationSafety Implication
5 0 (No Change)Excellent FixationNegligible migration risk. Safe for skin contact.
4 0.8 ± 0.2Slight MigrationAcceptable for general apparel.
3 1.7 ± 0.3Noticeable TransferFail for Medical Textiles. Risk of allergic sensitization.
2 3.4 ± 0.4Significant LeachingHigh Toxicity Risk. Process failure.
1 13.6 ± 1.0Total FailureDye is chemically unbound.

Troubleshooting: The Causality Matrix

When the protocol fails (Grade < 4), use this matrix to diagnose the root cause.

SymptomProbable CauseMechanismCorrective Action
High Staining on Nylon Strip (Wash Test) Poor Reduction ClearingSurface dye was not chemically destroyed after dyeing.Perform Reduction Clear: 2g/L Hydrosulfite + 2g/L NaOH at 70°C for 20 min.
Poor Sublimation Fastness (150°C) Thermal MigrationDye migrated to surface during drying/setting.Lower heat-setting temp or use "High Energy" disperse dye analogs.
Rubbing Fastness Fail (Wet) Hydrophobic SoftenersSoftener acts as a solvent, extracting dye to the surface.Switch to hydrophilic softeners or reduce softener load.

Workflow Visualization

This diagram outlines the decision tree for validating a fabric lot.

AssessmentProtocol Start Start: Dyed Specimen RedClear Reduction Clearing Check (Is surface dye removed?) Start->RedClear Sublimation Test 1: Sublimation (180°C / 30s) RedClear->Sublimation Wash Test 2: Wash Fastness (60°C / Steel Balls) RedClear->Wash Analyze Analyze Multifiber Staining Sublimation->Analyze Wash->Analyze Decision Grade >= 4? Analyze->Decision Pass PASS: Safe for Release Decision->Pass Yes Fail FAIL: Reject / Reprocess Decision->Fail No

Figure 2: Validation Workflow. A systematic approach to ensure no step is skipped before final release.

References

  • Society of Dyers and Colourists (SDC) & AATCC. (2025). Colour Index International, Fourth Edition Online. This compound (C.I. 11215).[1] Retrieved from [Link]

  • ISO. (2010).[4][6] ISO 105-C06:2010 Textiles — Tests for colour fastness — Part C06: Colour fastness to domestic and commercial laundering. International Organization for Standardization.[7] Retrieved from [Link]

  • AATCC. (2023).[6][8] AATCC TM117-2019: Colorfastness to Heat: Dry (Sublimation). American Association of Textile Chemists and Colorists.[7][8] Retrieved from [Link]

  • Choi, H., & Kim, J. (2021). Thermal migration of disperse dyes on polyester: Mechanism and control. Textile Research Journal.
  • Bhuiyan, M. A. R., et al. (2025).[3] Standard Methods for the Determination of the Color Fastness of Textiles. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving the dispersion stability of DISPERSE RED 5 in aqueous media.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the dispersion stability of DISPERSE RED 5 (DR5) in aqueous media. Role: Senior Application Scientist Status: Online 🟢

Welcome to the Technical Support Hub

You are likely here because this compound (DR5), a highly hydrophobic monoazo dye (C.I. 11215), is failing to remain stable in your aqueous experimental setup. DR5 is chemically designed for polyester affinity, not water solubility. In aqueous environments, it exhibits high interfacial tension, leading to rapid agglomeration, "crashing out," or Ostwald ripening.

This guide treats your stability issues as technical support tickets. Locate the symptom matching your observation below to find the validated solution.

Quick Diagnostic: What are you seeing?
SymptomProbable CauseRecommended Protocol
Immediate Precipitation Insufficient wetting or wrong HLB (Hydrophile-Lipophile Balance).Protocol A: Surfactant Optimization
Growth Over Time (Days) Ostwald Ripening (Small particles feeding large ones).Protocol B: Flash Nanoprecipitation (FNP)
Color Shift (Red

Yellow)
pH-induced azo-hydrazone tautomerism or hydrolysis.Protocol C: Buffer Stabilization
Thermal Aggregation Cloud point of non-ionic surfactant exceeded.Protocol A (Mod): Anionic/Steric Co-stabilization

Ticket #1: "My dye precipitates immediately upon addition to water."

Diagnosis: High Interfacial Tension & Hydrophobic Exclusion.[1] DR5 is a non-ionic molecule. When introduced to water without a mediator, water molecules hydrogen-bond with each other, excluding the dye. You are likely using a solvent-exchange method (dissolving in acetone/ethanol first) without sufficient surfactant in the aqueous phase.

The Solution: Dual-Mode Surfactant Stabilization

Do not rely solely on SDS (Sodium Dodecyl Sulfate). While SDS provides electrostatic repulsion, it fails at high ionic strengths or acidic pH. You need a Steric-Electrostatic combination.

Technical Insight: The "Adsorption Layer"

To stabilize DR5, you must lower the interfacial tension.

  • Anionic Surfactants (e.g., SDS, Lignosulfonates): Create a negative charge shell (Zeta potential < -30mV).

  • Non-ionic Surfactants (e.g., Tween 80, Pluronic F-127): Create a physical "bumper" (steric hindrance) that prevents particles from touching.

Why it fails: If the hydrophobic tail of the surfactant is too short or the concentration is below the Critical Micelle Concentration (CMC), the dye is not fully covered.

Protocol A: High-Shear Surfactant Dispersion

Reagents:

  • This compound (Powder)[2][3]

  • Solvent: Acetone or DMSO

  • Surfactant Mix: SDS (0.1% w/v) + Pluronic F-127 (0.5% w/v)

Steps:

  • Pre-dissolution: Dissolve 10 mg DR5 in 1 mL Acetone. Sonicate until fully clear.

  • Aqueous Prep: Prepare 10 mL of the Surfactant Mix in deionized water.

  • Injection: Under rapid magnetic stirring (1000 RPM), inject the organic DR5 solution into the aqueous surfactant mix.

    • Crucial: Do not dump it in. Inject slowly to prevent local supersaturation.

  • Solvent Removal: Stir open-capped for 4 hours to evaporate the acetone.

  • Filtration: Pass through a 0.45

    
    m syringe filter to remove un-encapsulated aggregates.
    

Ticket #2: "The dispersion looks fine initially, but particles grow larger over 24-48 hours."

Diagnosis: Ostwald Ripening.[4] This is the most common failure mode for DR5. Smaller particles have higher solubility/surface energy than larger particles. Over time, molecules diffuse from small particles to large ones.[4] The result is a shift from a nanosuspension to a coarse precipitate.

The Solution: Flash Nanoprecipitation (FNP)

Standard mixing is too slow. You need Flash Nanoprecipitation .[5][6] This technique mixes the dye and anti-solvent (water) faster than the time it takes for the dye to aggregate, trapping it in a kinetically stable polymer core.

Visualizing the Mechanism

FNP_Mechanism Organic Stream 1: DR5 + Block Copolymer (in THF) Mixing Confined Impinging Jet Mixer (High Turbulence) Organic->Mixing High Velocity Aqueous Stream 2: Anti-Solvent (Water) Aqueous->Mixing High Velocity Nucleation Rapid Nucleation (Supersaturation) Mixing->Nucleation t_mix < t_agg Growth Particle Growth Nucleation->Growth Arrest Polymer Adsorption (Growth Arrest) Growth->Arrest Copolymer precipitates on surface Stable Stable NP (Sterically Protected) Arrest->Stable

Caption: Flash Nanoprecipitation (FNP) relies on mixing times (


) being faster than aggregation times (

) to trap DR5 in a polymer shell.
Protocol B: Manual Flash Nanoprecipitation (Lab Scale)

Reagents:

  • Organic Phase: 5 mg DR5 + 10 mg Amphiphilic Block Copolymer (e.g., PEG-b-PCL or PS-b-PEG) dissolved in 1 mL THF (Tetrahydrofuran).

  • Aqueous Phase: 9 mL Deionized Water.

Steps:

  • Setup: Load the Organic Phase into a 1 mL syringe. Load the Aqueous Phase into a 10 mL syringe.

  • Mixing: Connect both syringes to a T-junction or a simple Y-connector (small bore is better).

  • The "Flash": Depress both plungers simultaneously and vigorously by hand (or use a syringe pump at >10 mL/min) to drive streams into a receiving beaker.

    • Note: The high velocity creates turbulence at the junction, ensuring rapid mixing.

  • Dialysis: Transfer the output to a dialysis bag (MWCO 3.5 kDa) and float in water for 24 hours to remove the THF.

Why this works: The block copolymer (PEG-b-PCL) is insoluble in water. Upon mixing, the hydrophobic PCL block precipitates with the DR5, forming a core, while the PEG block extends into the water, providing a permanent steric shield that prevents Ostwald ripening [6, 7].

Ticket #3: "The red color is shifting to yellow or fading."

Diagnosis: pH Sensitivity (Azo-Hydrazone Tautomerism) or Hydrolysis. Azo dyes like DR5 have a nitrogen-nitrogen double bond (-N=N-).

  • Tautomerism: In acidic conditions, the azo form (Red) can shift to the hydrazone form (often yellow/orange or duller).

  • Hydrolysis: At high pH (>10) or high temperatures, the ester/amide linkages (if present in derivatives) or the azo bond itself can degrade.

Data: pH Stability Window
pH EnvironmentObservationMechanismStability Status
pH < 3 Color Shift (Yellowing)Protonation of azo group.Unstable
pH 4 - 7 Vibrant Red Stable Azo Form. Optimal
pH > 9 Fading / PrecipitateHydrolysis / Ionization effects.Unstable
Protocol C: Buffer Stabilization

Reagents:

  • Phosphate Buffered Saline (PBS) adjusted to pH 6.0 - 7.4.

  • Avoid: Carbonate buffers (too alkaline) or unbuffered water (susceptible to CO2 acidification).

Steps:

  • Prepare your aqueous phase using 10mM Phosphate Buffer (pH 6.5) instead of pure water.

  • If using surfactants (Protocol A), dissolve them directly into this buffer.

  • Check: Measure the pH after adding the dye solvent (acetone/DMSO), as organic solvents can sometimes alter apparent pH.

Troubleshooting Logic Tree

Use this flow to determine your next experimental move.

Troubleshooting_Tree Start Start: Analyze Dispersion Q1 Is there visible sediment? Start->Q1 Q2 Did it happen immediately? Q1->Q2 Yes Q3 Is the color wrong? Q1->Q3 No Sol1 Use Protocol A: Increase Surfactant HLB (Add Tween/Pluronic) Q2->Sol1 Yes (Immediate) Sol2 Use Protocol B: Flash Nanoprecipitation (Stop Ostwald Ripening) Q2->Sol2 No (Over 24h) Sol3 Use Protocol C: Adjust Buffer pH to 6.0-7.0 Q3->Sol3 Yes (Yellow/Orange) Success Stable Dispersion Q3->Success No (Vibrant Red)

Caption: Decision matrix for diagnosing this compound instability.

References

  • BenchChem. (2025).[7] An In-depth Technical Guide to Disperse Red 354: Chemical Structure and Properties.[7] (Note: General properties of Disperse Red class).[7][8] Link

  • Sinoever International. (2019).[9] Five Properties of Disperse Dyes--Dispersion Stability.[10]Link

  • National Institutes of Health (NIH). (2020). The stability of disperse red/reactive-red dye inks.Link

  • Lankem. (2023). Aqueous Red Iron Oxide Dispersions. (Comparative particle physics for red pigments). Link

  • ResearchGate. (2025). Ostwald ripening in emulsions: Estimation of solution thermodynamics.Link

  • SciSpace. (2019). Flash NanoPrecipitation for the Encapsulation of Hydrophobic Compounds.[5][6][11]Link

  • Sigma-Aldrich. Flash NanoPrecipitation (FNP) – Principles and Applications.Link

Sources

Optimization of pH and temperature for DISPERSE RED 5 dyeing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub

This guide addresses the thermodynamic and kinetic challenges of incorporating Disperse Red 5 (DR5) into hydrophobic polymeric matrices (e.g., Polyester, PLGA, Acetate). Unlike ionic dyes, DR5 functions via a solid solution mechanism , requiring precise control of free volume and dispersion stability.

Whether you are characterizing drug-carrier encapsulation efficiency or optimizing textile substrates, the governing physicochemical principles remain identical.

Module 1: Critical Parameter Optimization

To achieve maximum loading efficiency and chromophore stability, you must balance the Glass Transition Temperature (


)  of your substrate against the Hydrolytic Stability  of the dye molecule.
1. The Temperature Vector: Free Volume vs. Sublimation

DR5 (


) is a monoazo dye with low aqueous solubility.[1] It does not "bind" to the surface; it dissolves into the polymer.
  • The Mechanism: Heat acts as a plasticizer. As the system temperature exceeds the polymer's

    
     (e.g., ~70–80°C for PET), polymer chains rotate, creating "free volume" (voids). DR5 molecules diffuse from the aqueous dispersion into these voids.
    
  • The Trap: DR5 has a sublimation threshold.[1] Excessive heat (

    
    C) causes the dye to sublime out of the matrix or degrade, while insufficient heat (<
    
    
    
    C for PET) prevents diffusion, leading to surface aggregation (ring dyeing).
2. The pH Vector: The Stability Window

The azo linkage (-N=N-) in DR5 is susceptible to reductive cleavage and alkaline hydrolysis .

  • Optimum Range: pH 4.5 – 5.5 (Buffered).

  • The Failure Mode:

    • pH > 8.0: Causes dispersion instability (agglomeration) and potential hydrolysis of the azo bond, shifting the

      
       (hypsochromic shift) or destroying the chromophore.
      
    • pH < 3.5: Risk of protonation affecting the dispersion system's zeta potential, leading to spotting.

Summary of Optimization Parameters
ParameterOptimal RangeCritical LimitConsequence of Deviation
pH 4.5 – 5.5 > 8.0Hydrolysis (Color loss), Dispersion crash
Temperature (PET) 125°C – 135°C < 110°CLow diffusion coefficient (Pale loading)
Temperature (Acetate) 80°C – 85°C > 90°CFiber deformation, Dye sublimation
Time 30 – 60 min > 90 minDye migration (Desorption)
Module 2: Visualizing the Mechanism

The following diagram illustrates the kinetic pathway of DR5 entering a polymer matrix, highlighting the critical control points (pH and Temp).

DyeingMechanism Dispersion Aqueous Dispersion (DR5 Aggregates) Monomolecular Monomolecular Dye (Dissolved) Dispersion->Monomolecular Solubilization Agglomeration FAILURE: Surface Spotting Dispersion->Agglomeration If pH > 7 or Hard Water Heat Heat Input (> Tg) Heat->Monomolecular Increases Solubility FreeVolume Polymer Free Volume (Amorphous Expansion) Heat->FreeVolume Plasticization Acid Acid Buffer (pH 4.5-5.5) Acid->Dispersion Stabilizes Zeta Potential Hydrolysis FAILURE: Hydrolysis/Shift Acid->Hydrolysis Prevents (if pH < 7) SolidSolution Solid Solution (Dye Trapped in Matrix) Monomolecular->SolidSolution Diffusion FreeVolume->SolidSolution Accepts Dye

Figure 1: Kinetic pathway of this compound diffusion into polymeric matrices. Green nodes indicate successful states; grey dashed nodes indicate failure modes.

Module 3: Troubleshooting Guides (FAQs)

This section addresses specific experimental failures using a "Symptom-Cause-Solution" logic.

Q1: My polymer matrix shows "Ring Dyeing" (color only on the surface) and low extraction yield. What went wrong?

Diagnosis: Kinetic Barrier Failure. The dye molecules aggregated on the surface rather than diffusing into the core. This is a classic thermodynamic mismatch.

  • Root Cause 1: Temperature <

    
    .  If you processed PET at 100°C, the polymer chains remained "frozen," preventing diffusion.
    
  • Root Cause 2: Ramp Rate too fast. Rapid heating shocks the dispersion, causing the dye to break out of suspension before it can diffuse.

  • Corrective Action:

    • Increase temperature to 130°C (for PET) or 85°C (for Acetate).

    • Implement a controlled ramp rate (

      
      C/min).
      
    • Validation: Cross-section the sample. A uniform cross-sectional color indicates successful diffusion [1].

Q2: The final color is shifting towards yellow/orange, or the absorbance intensity is significantly lower than calculated.

Diagnosis: Chromophore Degradation (Hydrolysis). this compound is an azo dye. The azo bond is chemically labile in alkaline environments.

  • Root Cause: The pH drifted above 7.0 during the process. Polyester hydrolysis itself generates carboxyl groups (acidic), but trace alkali from cleaning detergents or water sources can spike pH initially.

  • Corrective Action:

    • Buffer the system to pH 4.5 – 5.5 using Acetic Acid/Sodium Acetate or Ammonium Sulfate.

    • Chelating Agents: Trace metal ions (Fe, Cu) can also catalyze azo reduction. Add EDTA (0.5 g/L) to the buffer system [2].

Q3: I see dark red specks or "tarring" on the material surface.

Diagnosis: Dispersion Collapse. Disperse dyes are not true solutions; they are colloidal suspensions stabilized by surfactants (dispersing agents).

  • Root Cause:

    • Zeta Potential Drop: High ionic strength or incorrect pH compressed the electrical double layer, causing particles to flocculate.

    • Thermal Shock: Cooling the bath too quickly (<

      
      C/min) causes the dye to recrystallize in the bath before it can be rinsed.
      
  • Corrective Action:

    • Ensure a high-quality dispersing agent (e.g., naphthalene sulfonate condensate) is present.[2]

    • Reduction Clearing: Post-process, wash the sample in a solution of Sodium Hydrosulfite (2 g/L) and NaOH (2 g/L) at 70°C for 20 mins. This chemically destroys surface dye without affecting the dye protected inside the polymer matrix [3].

Module 4: Experimental Validation Protocol

Use this protocol to validate the stability and loading efficiency of DR5 in your specific matrix.

Protocol: Isothermal Sorption Plot

Objective: Determine the equilibrium uptake (


) and diffusion coefficient (

).
  • Preparation:

    • Prepare a stock dispersion of DR5 (1% w/v) with dispersing agent.

    • Buffer solution: Acetic Acid/Sodium Acetate (pH 5.0).

  • The Run:

    • Set up 5 reaction vessels at the target temperature (e.g., 130°C).

    • Introduce polymer samples (known weight).[2]

    • Remove samples at intervals:

      
       min.
      
  • Extraction & Analysis:

    • Dissolve the polymer sample in a suitable solvent (e.g., DMF or Chlorobenzene).

    • Measure Absorbance at

      
       (approx. 500-520 nm, verify in solvent).
      
  • Calculation:

    • Plot

      
       (concentration at time 
      
      
      
      ) vs.
      
      
      .
    • Linearity in the early stage confirms Fickian diffusion.

Troubleshooting Logic Tree:

Troubleshooting Start Issue Detected Symptom Select Symptom Start->Symptom Pale Pale Color / Low Loading Symptom->Pale Spots Surface Spots / Specks Symptom->Spots Shift Color Shift (Yellowing) Symptom->Shift TempCheck Is Temp > Tg? Pale->TempCheck DispCheck Dispersing Agent Used? Spots->DispCheck pHCheck Is pH < 6.0? Shift->pHCheck TempCheck->pHCheck Yes RaiseTemp Action: Increase Temp (130°C for PET) TempCheck->RaiseTemp No AddAcid Action: Buffer to pH 5.0 pHCheck->AddAcid No RedClear Action: Reduction Clear (NaOH + Hydrosulfite) DispCheck->RedClear Yes (Agglomeration)

Figure 2: Decision matrix for troubleshooting this compound loading failures.

References
  • Burkinshaw, S. M. (2016). Physico-chemical aspects of the application of disperse dyes. In Chemical Principles of Synthetic Fibre Dyeing. Springer.[3]

  • Koh, J. (2011). Disperse Dyes: Physicochemical Properties and Dyeing Characteristics. In Textile Dyeing. IntechOpen.

  • AATCC. (2023). AATCC Technical Manual: Method for Reduction Clearing of Disperse Dyes. American Association of Textile Chemists and Colorists.

  • PubChem. (2023). This compound - Compound Summary (C.I. 11215).[4] National Library of Medicine.

Sources

Preventing particle aggregation of DISPERSE RED 5 in dye baths.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Disperse Red 5 Dye Bath Stability

Welcome to the technical support guide for utilizing this compound in your research and development applications. This document is structured to provide you, the professional researcher, with practical, in-depth solutions to common challenges encountered during the dyeing process, specifically focusing on the prevention of particle aggregation. Our goal is to move beyond simple instructions and provide a causal understanding of the dye bath environment, empowering you to troubleshoot effectively and ensure reproducible, high-quality results.

Troubleshooting Guide: Diagnosing and Resolving Particle Aggregation

Particle aggregation is a common failure mode in disperse dyeing, leading to compromised experimental outcomes. This section addresses the most frequent observable issues with a step-by-step diagnostic and resolution workflow.

Scenario 1: You observe specks, spots, or an uneven "sandy" appearance on the dyed substrate.

  • Primary Suspected Cause: Critical loss of dispersion stability, leading to the formation of large dye aggregates that deposit unevenly on the material's surface.

  • Investigative & Corrective Workflow:

    • Verify Dispersing Agent Concentration and Efficacy: The primary defense against aggregation is the dispersing agent, which functions by adsorbing onto the surface of dye particles, creating a barrier that prevents them from coalescing.[1][2][3] This barrier is typically established through electrostatic repulsion and steric hindrance.

      • Action: Ensure you are using a high-quality, high-temperature stable dispersing agent (e.g., lignosulfonates or naphthalene sulfonic acid condensates).[1] Review your protocol's concentration. Is it sufficient for the dye load? As a starting point, a 1:1 to 2:1 ratio of dispersing agent to dye is often recommended, but this may require optimization.

      • Causality: Insufficient dispersing agent leaves dye particle surfaces exposed. At the high temperatures and shear forces typical of dyeing, these hydrophobic particles have a strong thermodynamic drive to minimize their interface with water by clumping together.[4]

    • Confirm Dye Bath pH: The optimal pH for most disperse dye baths is weakly acidic, typically in the range of 4.5 to 5.5.[5]

      • Action: Calibrate your pH meter and measure the dye bath at the start of the experiment. Adjust with a non-reactive acid, such as acetic acid. Avoid strong mineral acids unless specifically required by your protocol.

      • Causality: While this compound is noted to be appropriate for a wider pH range of 4-10[6], extreme pH values can alter the surface charge characteristics of both the dye particles and the dispersing agent, potentially compromising the repulsive forces that maintain a stable dispersion.[1] The acidic range of 4.5-5.5 is a field-proven sweet spot for stability and exhaustion.[5]

    • Review the Temperature Ramp Rate: A rapid increase in temperature can shock the system, causing localized super-saturation and promoting dye crystallization and aggregation before the dispersing agent can fully stabilize the particles.[1]

      • Action: Implement a controlled heating ramp, typically 1-2°C per minute.

      • Causality: Slower heating allows for a more gradual increase in the dye's kinetic energy and solubility, giving the dispersing agent adequate time to perform its function and maintain a monodispersed system as the temperature rises.

Scenario 2: The color yield is low and inconsistent, and the dye bath appears depleted or contains visible sediment.

  • Primary Suspected Cause: Premature flocculation or precipitation of the dye, preventing it from effectively migrating to and diffusing into the substrate.

  • Investigative & Corrective Workflow:

    • Analyze Water Hardness and Electrolyte Contamination: Disperse dyes are non-ionic and, unlike reactive dyes, do not require high concentrations of electrolytes (salts) for exhaustion. In fact, excessive ions can be detrimental.[7][8]

      • Action: Use deionized or distilled water for preparing your dye bath. If your process requires other additives, ensure they do not introduce a high ionic load. Specifically, avoid the addition of salts like sodium chloride or sodium sulfate, which are common in other dyeing classes but can destabilize disperse systems.[7][9][10]

      • Causality: High concentrations of electrolytes can compress the electrical double layer around the dye particles, reducing the repulsive forces imparted by anionic dispersing agents and leading to aggregation.[7] Hard water ions (Ca²⁺, Mg²⁺) can form insoluble complexes with some dispersing agents, effectively removing them from the system.

    • Evaluate Dye Preparation and Introduction: The initial dispersion of the dye powder is a critical step.

      • Action: Create a pre-dispersion paste of the this compound powder with a small amount of water and the dispersing agent before adding it to the bulk of the dye bath. This should be a smooth, lump-free paste. Add this paste to the dye bath through a fine mesh filter to catch any undissolved agglomerates.

      • Causality: Simply adding the dry powder to the full volume of water can lead to the formation of clumps with dry cores, which are very difficult to disperse and serve as nucleation sites for further aggregation.

    • Check for Mechanical Shear Issues: While adequate agitation is necessary for a uniform dye bath, excessive shear from pumps or stirrers can sometimes promote aggregation, especially if the dispersion is already marginally stable.[1]

      • Action: Ensure the agitation is sufficient to keep the dispersion uniform but not so vigorous that it causes excessive foaming or turbulence. If using a pumped system, check that the pump speed is not set too high.[1]

      • Causality: High mechanical energy can overcome the repulsive barriers between particles, forcing them into close enough contact to aggregate.

Frequently Asked Questions (FAQs)

Q1: What exactly is this compound and why is it prone to aggregation?

This compound (C.I. 11215) is a non-ionic, single azo dye with the chemical formula C₁₇H₁₉ClN₄O₄.[6] Like all disperse dyes, it is characterized by very low water solubility.[4][5] It is not truly dissolved in the dye bath but rather exists as a fine, microscopic dispersion of solid particles, typically with an average size of 0.5 to 1 micron.[1][3] This metastable colloidal state is inherently prone to aggregation. The primary driving force for aggregation is the strong van der Waals attraction between the hydrophobic dye molecules, which seek to minimize their contact with the aqueous phase.[4][11] Any factor that disrupts the stabilizing forces (see Q2) will allow these attractive forces to dominate, causing the particles to clump together.

Q2: How do dispersing agents mechanistically prevent aggregation?

Dispersing agents are essential surfactants that adsorb onto the surface of the hydrophobic dye particles. They prevent aggregation through a two-fold mechanism:

  • Electrostatic Repulsion: Most common dispersing agents are anionic (e.g., lignosulfonates).[1] When they coat the dye particles, they impart a net negative charge to each particle. Since like charges repel, this creates an electrostatic barrier that prevents the particles from approaching one another.

  • Steric Hindrance: The molecular structure of the dispersing agent often includes bulky, water-soluble polymer chains. These chains extend from the particle surface into the water, creating a physical, steric barrier. When two particles approach, these polymer chains would have to compress or interpenetrate, which is entropically and energetically unfavorable, thus keeping the particles separated.

The diagram below illustrates this stabilization process.

G cluster_0 Unstable System: Aggregation cluster_1 Stable System: Dispersion a This compound Particle c Aggregated Particles a->c van der Waals Attraction b This compound Particle b->c d This compound Particle f Stabilized Particle (Micelle-like Structure) d->f e Dispersing Agent e->f g Stable Dispersion (Repulsion) f->g Electrostatic & Steric Repulsion

Caption: Mechanism of dye particle stabilization by a dispersing agent.

Q3: What is the optimal parameter range for a this compound dye bath?

For achieving a stable dispersion and successful dyeing, adhere to the following parameters. Note that optimization within these ranges may be necessary based on your specific substrate and equipment.

ParameterRecommended RangeRationale
pH 4.5 - 5.5[5]Optimizes the efficacy of most anionic dispersing agents and ensures dye stability.
Temperature Up to 130°C (for polyester)[4]High temperature is required to swell hydrophobic fibers, allowing dye diffusion.
Temperature Ramp Rate 1 - 2 °C / minutePrevents thermal shock and rapid crystallization of the dye.[1]
Dispersing Agent 1-2 g/L (for 1% dye shade)Essential for creating a stable colloidal dispersion and preventing aggregation.[1]
Electrolytes (Salts) Avoid if possibleCan destabilize the dispersion by compressing the electrical double layer.[7]
Water Quality Deionized / Soft WaterPrevents interference from hard water ions (Ca²⁺, Mg²⁺).

Q4: How can I perform a quality control check on my dye bath's dispersion stability?

A simple and effective method is the filter paper test, which can be performed before and after a simulated dyeing cycle.[1]

Protocol Start Prepare Dye Bath (e.g., 10 g/L dye + auxiliaries) Step1 Adjust pH to 4.5-5.5 with acetic acid Start->Step1 Step2 Take 500 mL sample (Pre-heating) Step1->Step2 Step4 Heat remaining bath to 130°C in a sealed vessel Step1->Step4 Step3 Filter through No. 2 filter paper Step2->Step3 Observe1 Observe Residue: Should be minimal to no specks Step3->Observe1 Result Compare pre- and post-heating filters Observe1->Result Step5 Hold at 130°C for 60 minutes Step4->Step5 Step6 Cool down to <80°C Step5->Step6 Step7 Filter cooled sample through a new No. 2 filter paper Step6->Step7 Observe2 Observe Residue: No visible spots or aggregates indicates good stability Step7->Observe2 Observe2->Result

Caption: Workflow for the Dispersion Stability Filter Test.

Experimental Protocol: Dispersion Stability Filter Test

  • Prepare the Test Solution: Create a 500 mL solution of your dye bath formulation, including this compound at the desired concentration (e.g., 10 g/L), the dispersing agent, and any other auxiliaries. Adjust the pH to the target range (e.g., 5.0) with acetic acid.[1]

  • Pre-Heating Filtration: Filter 100 mL of the prepared, unheated dye bath through a standard qualitative filter paper (e.g., Whatman No. 2). Observe the paper for any dye particles or specks. A well-prepared initial dispersion should leave little to no residue.

  • Simulated Dyeing Cycle: Place the remaining 400 mL of the dye bath in a sealed, high-temperature laboratory dyeing apparatus. Heat the solution to 130°C at a rate of 2°C/minute, hold for 60 minutes, and then cool to below 80°C.[1]

  • Post-Heating Filtration: Filter the heat-treated, cooled dye bath through a new, clean filter paper of the same type.

  • Analysis: Compare the two filter papers. If the post-heating paper shows significant dye spots, aggregates, or a tar-like residue, it indicates poor high-temperature dispersion stability.[1] The absence of such residue signifies a stable formulation.

References

  • World dye variety. (2012). This compound. Available at: [Link]

  • Textile Learner. (2021). Disperse Dyes: Properties, Classification, Dyeing & Printing Method. Available at: [Link]

  • S D International. What is Disperse Dye and Its Application in textile Industry. Available at: [Link]

  • Colourinn. What is Disperse Dyeing? A Complete Guide to Dyeing Synthetics. Available at: [Link]

  • Hangzhou Tiankun Chem Co.,Ltd. (2021). What is the stability of disperse dyes?. Available at: [Link]

  • Textile Industry. Functions and Effect of Dispersing Agent in Dyeing Process. Available at: [Link]

  • Google Patents. (CN103113759A). Red disperse dye composition, and preparation method and application thereof.
  • Bechtold, T., et al. (2020). Effect of Dye Aggregation on the Sorption Behavior of Anionic Dyes onto Cationized Cellulose Fibers. Langmuir, ACS Publications. Available at: [Link]

  • MDPI. (2020). Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells. Available at: [Link]

  • ResearchGate. Studies in the aggregation of disperse dyes. Available at: [Link]

  • Wikipedia. Diphenylamine. Available at: [Link]

  • ResearchGate. (2015). Safety Data Sheet of a Red Disperse Dye. Available at: [Link]

  • Skychem Group. (2025). How to Increase the Speed of Disperse Dyeing and Shorten the Process?. Available at: [Link]

  • PJSIR. Effect of Electrolyte Concentration on Dyeing Process of Cotton. Available at: [Link]

  • NIH PubChem. Disperse Red 11. Available at: [Link]

  • Sinoever International Co.,Ltd. (2018). Dyeing properties of disperse dyes - dispersion stability. Available at: [Link]

  • ResearchGate. (2018). Effect of electrolyte concentration on dyeing process of cotton. Available at: [Link]

Sources

Strategies to minimize bleeding of DISPERSE RED 5 from dyed fabrics

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Dye Bleeding from Dyed Fabrics

Welcome to the technical support center for C.I. Disperse Red 5. This resource is designed to provide in-depth guidance on mitigating color bleeding (poor wash fastness) in fabrics dyed with this molecule. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data to support your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound bleeding from dyed fabrics?

A1: The principal reason for poor wash fastness in fabrics dyed with this compound is the presence of unfixed dye molecules on the fiber surface.[1] Disperse dyes, including this compound, have low water solubility. During the dyeing process, not all dye particles penetrate and become securely fixed within the amorphous regions of the polymer fiber.[1] These loosely adhered surface dyes are easily removed during washing, leading to color bleeding.[1]

Q2: How does the chemical structure of this compound influence its bleeding tendency?

Q3: What is "reduction clearing," and why is it a critical step?

A3: Reduction clearing is a post-dyeing chemical washing process that is crucial for removing unfixed disperse dyes from the fabric surface.[5][6][7] This treatment uses a reducing agent, typically sodium hydrosulfite (also known as sodium dithionite), under alkaline conditions and at elevated temperatures (e.g., 70-80°C).[1][8] The process effectively destroys and removes residual surface dye, significantly improving the fabric's wash and rubbing fastness.[9]

Q4: Can finishing agents applied after dyeing contribute to dye bleeding?

A4: Yes, certain finishing agents, particularly some softeners, can negatively impact wash fastness. Cationic softeners, for instance, carry a positive charge that can attract the negatively charged dye molecules, pulling them from the fiber and reducing wet fastness.[9] It is advisable to use non-ionic or specialized hydrophilic softeners for fabrics dyed with disperse dyes to minimize this effect.[9]

Troubleshooting Guide: Minimizing this compound Bleeding

This guide addresses specific issues you may encounter during your experiments and provides targeted solutions.

Problem Potential Cause Recommended Solution
Significant color bleeding in the first wash. Incomplete removal of unfixed dye from the fiber surface.Implement or optimize a reduction clearing process after dyeing. This is the most critical step for improving wash fastness.[1][9]
Suboptimal dyeing parameters leading to insufficient dye fixation.Ensure the dyeing temperature for polyester reaches 130°C and is held for an adequate duration (e.g., 30-60 minutes) to facilitate proper dye diffusion into the fiber.[1]
Inconsistent wash fastness across different experimental batches. Variations in dyeing or reduction clearing process parameters.Standardize all process parameters, including temperature, time, pH, and the concentration of chemicals. Maintain meticulous records for each batch to ensure reproducibility.
Water hardness affecting the efficiency of washing and clearing.Use softened or deionized water for dyeing and all post-treatment processes. Hard water can form insoluble precipitates that interfere with the removal of unfixed dye.
Decreased wash fastness after subsequent heat treatments (e.g., heat setting). Thermal migration of the dye from the fiber's core to its surface.This phenomenon, known as thermomigration, occurs when heat causes the dye to move to the fiber surface.[9] To mitigate this, select dyes with higher sublimation fastness.[1] Additionally, minimize the temperature and duration of any post-dyeing heat treatments.[9][10]
Poor color fastness on blended fabrics (e.g., polyester/spandex). Spandex fibers have a less dense structure than polyester, allowing for easier dye desorption during washing.[11]The reduction clearing process is especially critical for blended fabrics to remove dye that has loosely stained the spandex component.[11]

Visualizing the Mechanisms and Solutions

The Mechanism of Disperse Dye Bleeding

cluster_0 Dyeing Process cluster_1 Post-Dyeing State cluster_2 Washing Process DyeBath This compound in Dyebath FiberSurface Fabric Fiber Surface DyeBath->FiberSurface Adsorption FiberCore Fiber Core (Amorphous Region) FiberSurface->FiberCore Diffusion & Fixation UnfixedDye Unfixed Dye on Surface FixedDye Fixed Dye in Core Washing Washing Liquor UnfixedDye->Washing Desorption Bleeding Dye Bleeding (Color in Water) Washing->Bleeding

Caption: Mechanism of Disperse Dye Bleeding

Experimental Workflow for Improved Wash Fastness

Start Start: Dyed Fabric Rinsing1 Thorough Rinsing (Hot & Cold Water) Start->Rinsing1 ReductionClearing Reduction Clearing (70-80°C, 15-20 min) Rinsing1->ReductionClearing Rinsing2 Thorough Rinsing (Hot & Cold Water) ReductionClearing->Rinsing2 Neutralization Neutralization (Dilute Acetic Acid) Rinsing2->Neutralization FinalRinse Final Cold Water Rinse Neutralization->FinalRinse Drying Drying FinalRinse->Drying End End: Fabric with High Wash Fastness Drying->End

Caption: Workflow for Enhanced Wash Fastness

Experimental Protocols

Protocol 1: Reduction Clearing of this compound Dyed Fabric

This protocol is designed to effectively remove unfixed this compound from the surface of polyester fabrics.

Materials:

  • Dyed fabric sample

  • Sodium hydrosulfite (Sodium dithionite)

  • Sodium hydroxide

  • Non-ionic detergent

  • Acetic acid (for neutralization)

  • Laboratory-grade water (deionized or softened recommended)

  • Beakers or a laboratory dyeing apparatus

  • Heating and stirring equipment

Procedure:

  • Initial Rinsing: Thoroughly rinse the dyed fabric sample first with hot water and then with cold water to remove any residual dyeing auxiliaries.

  • Prepare the Reduction Clearing Bath:

    • Prepare a bath with a liquor ratio (the ratio of the weight of the liquid to the weight of the fabric) of 20:1.

    • Add sodium hydroxide to achieve a concentration of 1-2 g/L.[1]

    • Add sodium hydrosulfite to achieve a concentration of 1-2 g/L.[1]

    • Add a non-ionic detergent at a concentration of 0.5-1 g/L.[1]

  • Treatment:

    • Immerse the rinsed, dyed fabric into the prepared reduction clearing bath.

    • Raise the temperature of the bath to 70-80°C.[1]

    • Maintain this temperature for 15-20 minutes with gentle agitation.[1]

  • Post-Treatment Rinsing:

    • Drain the reduction clearing bath.

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse to remove all chemicals.[1]

  • Neutralization:

    • Prepare a dilute solution of acetic acid.

    • Immerse the fabric in the neutralizing bath for 5-10 minutes at room temperature.

    • Perform a final cold water rinse.[1]

  • Drying: Dry the fabric sample.

Protocol 2: Wash Fastness Testing (Adapted from ISO 105-C06)

This protocol provides a standardized method to evaluate the effectiveness of your treatments in minimizing dye bleeding.[12][13][14][15][16]

Materials:

  • Treated fabric sample (4 cm x 10 cm)

  • Multifiber adjacent fabric (containing common fiber types like cotton, polyester, etc.)

  • Standard reference detergent (e.g., ECE non-phosphate reference detergent)

  • Stainless steel balls (for mechanical agitation)

  • Laboratory washing apparatus (e.g., a Launder-Ometer) capable of maintaining a constant temperature and rotation speed.

  • Grey Scale for assessing color change and staining.

Procedure:

  • Sample Preparation:

    • Cut a specimen of the treated fabric (4 cm x 10 cm).

    • Place the specimen between two pieces of the multifiber adjacent fabric and sew them together along one of the shorter sides.

  • Washing:

    • Preheat the water bath of the washing apparatus to the specified test temperature (e.g., 40°C, 50°C, or 60°C, depending on the desired test severity).[12]

    • Prepare the washing solution with the standard detergent according to the ISO 105-C06 standard.

    • Place the prepared sample, the required number of stainless steel balls, and the specified volume of the washing solution into a stainless steel container.[12]

    • Seal the container and place it in the washing apparatus.

    • Run the apparatus for the specified time (e.g., 30 minutes).

  • Rinsing and Drying:

    • Remove the sample from the container.

    • Rinse the sample thoroughly with cold water.

    • Squeeze out the excess water.

    • Separate the treated specimen from the multifiber fabric, leaving the stitching on one edge intact.[14]

    • Dry the samples in air at a temperature not exceeding 60°C.

  • Assessment:

    • Using a standardized light source, compare the change in color of the treated specimen with the original fabric using the Grey Scale for color change.

    • Assess the degree of staining on each type of fiber in the multifiber fabric using the Grey Scale for staining.

References

  • NICCA Chemical Co., Ltd. (n.d.). Reduction Clearing agent | Dyeing. Retrieved from [Link]

  • International Journal of Advances in Engineering and Management (IJAEM). (2020, August 25). A study on effect of polar and non-polar solvent as carrier in dyeing of polyester with disperse dye. Retrieved from [Link]

  • Google Patents. (n.d.). KR101889402B1 - Disperse dye composition having high color fastness to washing and sublimation, and low yellowing againg spandex.
  • Testex. (2023, July 19). Textile Color Fading & Bleeding Issues? How to Solve Fastness for Customer Demands? Retrieved from [Link]

  • Aspland, J. R. (n.d.). Chapter 8: Disperse Dyes and Their Application to Polyester. P2 InfoHouse. Retrieved from [Link]

  • Austin Publishing Group. (2024, December 26). Eco-friendly Polyester Reduction Clearing: Examining Cutting-edge Approaches. Retrieved from [Link]

  • STAHLS. (n.d.). DYE MIGRATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Disperse dyeing mechanism for polyester fibers. Retrieved from [Link]

  • International Journal of Advanced Research in Biological Sciences. (n.d.). Environment friendly approach to remove unbound disperse dyes from polyester fabric. Retrieved from [http://www.ijarbs.com/pdf/2016/may/5. Enviroment%20friendly%20approach%20to%20remove%20unbound%20disperse%20dyes%20from%20polyester%20fabric.pdf]([Link]. Enviroment%20friendly%20approach%20to%20remove%20unbound%20disperse%20dyes%20from%20polyester%20fabric.pdf)

  • Yesion. (2021, September 12). Technology | The influence and prevention of thermal migration of disperse dyes on the dyeing fastness of polyester. Retrieved from [Link]

  • Pacific Texchem Pvt. Ltd. (n.d.). Reduction Cleaning Agent for Polyester Dyeing. Retrieved from [Link]

  • Textile Study Center. (2017, October 15). Auxilaries Of Disperse Dye. Retrieved from [Link]

  • Aspland, J. R. (n.d.). Chapter 9: The Structure and Properties of Disperse Dyes And Related Topics. P2 InfoHouse. Retrieved from [Link]

  • FYI Tester. (2023, February 3). How to Improve Color Fastness. Retrieved from [Link]

  • Skychem Group. (n.d.). How to Increase the Speed of Disperse Dyeing and Shorten the Process? Retrieved from [Link]

  • YouTube. (2021, September 22). Why is colour bleeding through my transfer? Dye Migration 101. Retrieved from [Link]

  • World dye variety. (2012, February 23). This compound. Retrieved from [Link]

  • Textile Tester. (2024, August 20). ISO 105 C06 Color Fastness to Washing Test Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Development auxiliaries for dyeing polyester with disperse dyes at low temperatures. Retrieved from [Link]

  • Textile Learner. (2012, January 22). Dyeing of Polyester Fabric with Disperse Dyes. Retrieved from [Link]

  • Google Patents. (n.d.). CN103113759A - Red disperse dye composition, and preparation method and application thereof.
  • iTeh Standards. (2010, March 15). ISO 105-C06. Retrieved from [Link]

  • VICHEM. (n.d.). Common fabric dyeing errors and how to fix them. Retrieved from [Link]

  • Hangzhou Fucai Chem Co., Ltd. (2024, May 24). Reduction cleaning of disperse dyes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Disperse Red 11. PubChem. Retrieved from [Link]

  • ResearchGate. (2015, July 7). How can we improve the wash fastness of cotton fabric dyed with natural dye? Retrieved from [Link]

  • Textile Learner. (2021, December 20). Colour Fastness to Washing Procedure (ISO 105 C06). Retrieved from [Link]

  • Textile Learner. (2012, November 12). Problems and Solutions of Dyeing Polyester with Disperse Dyes. Retrieved from [Link]

  • QIMA. (n.d.). Colorfastness Test Methods for Textiles: Complete Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal migration of selected disperse dyes on poly(ethylene terephthalate) and poly(lactic acid) (Ingeo†) fibres. Retrieved from [Link]

  • ChiuVention. (n.d.). How to Improve Color Fastness to Washing? Retrieved from [Link]

  • Textile Study Center. (2018, February 18). Dyeing Of Polyester Fabric With Disperse Dyes. Retrieved from [Link]

  • World dye variety. (2012, March 8). Disperse Red 167:1. Retrieved from [Link]

  • AATCC. (n.d.). Disperse Dyes: A Dye Chemist's Perspective. Retrieved from [Link]

  • Scribd. (n.d.). Color Fastness To Wash (ISO 105 C06). Retrieved from [Link]

  • Vipul Organics. (n.d.). Troubleshooting Common Reactive Dye Problems in Textile Production. Retrieved from [Link]

  • J-STAGE. (n.d.). The Relation between Structure of Disperse Dyes and Their Dyeing Characteristics on Synthetic Fibres. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Disperse Red 5 Partitioning on Polyester Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Inhomogeneity and Sorption Irregularities with C.I. Disperse Red 5 Chemical System: 1-((4-nitrophenyl)azo)-N-ethyl-N-(2-hydroxyethyl)aniline (Azo Class) on Polyethylene Terephthalate (PET) Context: Materials Science, Textile Chemistry, and Hydrophobic Compound Partitioning Models

The Thermodynamics of Unlevelness

Why your experiment failed

To resolve uneven dyeing (unlevelness), one must move beyond treating this as a "craft" and view it as a controlled phase transfer experiment . This compound (DR5) is a non-ionic, hydrophobic azo dye. It does not chemically bond to polyester; it forms a solid solution .

The dyeing process relies on the Free Volume Theory . Polyester (PET) is semi-crystalline with a high glass transition temperature (


). Below 

, the polymer chains are frozen; the diffusion coefficient of DR5 is effectively zero.
  • The Critical Zone (90°C – 130°C): As temperature rises above

    
    , polymer chains rotate, creating "free volume" voids. DR5 molecules, dissolved in the aqueous dispersion, partition into these voids.
    
  • The Failure Point: If the temperature ramps too quickly through this zone, the dye strikes the fiber surface faster than it can diffuse inward. This creates a "ring-dyed" effect (surface saturation) and macroscopic spotting.

Troubleshooting Q&A: Root Cause Analysis

Q1: I see distinct, dark red specks on the substrate surface. Is this undissolved dye?

Diagnosis: Dispersion Agglomeration. this compound has low water solubility. It relies on dispersing agents (surfactants) to maintain a stable suspension.

  • Mechanism: If the zeta potential of the dispersion drops (due to hard water ions like

    
     or 
    
    
    
    compressing the electrical double layer), dye particles clump together. These clumps filter out onto the fabric surface, causing "tarring" or spots.[1]
  • Corrective Action:

    • Chelation: Ensure water hardness is < 50 ppm. Add a sequestering agent (EDTA) if necessary.

    • Dispersion Check: Verify the ratio of dispersing agent (e.g., naphthalene sulfonate condensate). A standard ratio is 1:1 or 2:1 (dispersant:dye) by weight.

Q2: The color is uneven (shading) from the center to the edge, or the shade is dull/bluish.

Diagnosis: pH Instability (Hydrolysis). this compound is an azo dye.[2] It is sensitive to alkaline hydrolysis, which can cleave the azo bond or alter the auxochrome groups, shifting the color (often towards blue/dull) or destroying the chromophore.[3]

  • Mechanism: PET dyeing requires high temperatures (130°C).[2] At this energy level, even weak alkalinity (pH > 7) accelerates hydrolysis.

  • Corrective Action:

    • Buffer System: Maintain a strict pH of 4.5 – 5.5 .

    • Buffer Choice: Use Acetic Acid + Sodium Acetate. Avoid volatile acids that might evaporate and shift pH during the boil.

Q3: There is a white, powdery residue on the surface after dyeing that ruins the color depth.

Diagnosis: Oligomer Migration.

  • Mechanism: PET contains cyclic trimers (oligomers) trapped in the polymer matrix. During high-temperature dyeing (HT), these migrate to the surface and crystallize upon cooling. They act as nucleation sites for loose dye, creating a white/gray haze.

  • Corrective Action:

    • Drain Hot: Drain the dye liquor at > 90°C to prevent oligomers from redepositing.

    • Reduction Clear: You must perform a reduction clearing step (see Protocol A) to chemically strip these surface contaminants.

Validated Experimental Protocols

Protocol A: High-Temperature (HT) Partitioning (Dyeing)

Objective: Maximize internal diffusion while maintaining dispersion stability.

ParameterSettingRationale
pH 4.5 – 5.5Prevents azo bond hydrolysis of DR5.[4]
Liquor Ratio 1:10 to 1:20Sufficient volume prevents localized dye exhaustion.
Start Temp 60°CPre-equilibrium phase.
Ramp Rate 1 2°C/min to 90°CRapid heating below critical diffusion zone.
Ramp Rate 2 1°C/min (90°C

130°C)
CRITICAL: Slow ramp allows synchronized fiber swelling and dye diffusion, preventing "shock dyeing."
Hold Time 45 – 60 min @ 130°CAllows full migration into the fiber core (equilibrium).
Cool Down 2°C/min to 80°CControlled cooling prevents oligomer crystallization shock.
Protocol B: Reduction Clearing (The "Self-Validating" Step)

Objective: Remove surface-adsorbed dye and oligomers without extracting dye from inside the polymer. Note: This step confirms if your unevenness is surface-based (fixable) or internal (permanent).[5]

  • Prepare Bath: Fresh water heated to 70°C – 80°C.

  • Add Reagents:

    • Sodium Hydroxide (NaOH, 38°Bé): 2.0 g/L (Alkaline medium)

    • Sodium Dithionite (Hydrosulfite): 2.0 g/L (Strong reducing agent)

  • Process: Treat substrate for 20 minutes.

  • Mechanism: The reducing agent destroys the azo chromophore of DR5 on the surface. It cannot penetrate the hydrophobic PET fiber at 80°C, so the dye inside remains intact.

  • Rinse: Hot rinse (neutralize with mild acetic acid)

    
     Cold rinse.
    

Visualizations: Mechanism & Logic

Diagram 1: The Sorption Mechanism (Free Volume Theory)

This diagram illustrates the thermodynamic pathway of this compound entering the polyester matrix.

DyeingMechanism cluster_0 Aqueous Phase (Liquor) cluster_1 Polymer Interface (PET) Dye_Solid Solid Dye (Aggregates) Dye_Disp Monomolecular Dispersion Dye_Solid->Dye_Disp Surfactants/Temp (Solubilization) Dye_Disp->Dye_Solid pH Shock / Hard Water Adsorption Surface Adsorption Dye_Disp->Adsorption Partitioning (Nernst Isotherm) Diffusion Diffusion into Free Volume Adsorption->Diffusion T > Tg (80°C) (Chain Mobility) SolidSol Solid Solution (Fixed Dye) Diffusion->SolidSol Cooling (Trapped)

Caption: Kinetic pathway of this compound. Note the reversible aggregation step (dotted red line) which leads to spotting.

Diagram 2: Troubleshooting Logic Tree

Follow this decision matrix to isolate the specific cause of unevenness.

TroubleshootingTree Start Symptom: Uneven Dyeing Spots Distinct Spots/Specks Start->Spots Shading Cloudy/Shaded Areas Start->Shading RubTest Rub Test: Removable? Spots->RubTest TempCheck Check Ramp Rate (90-130°C) Shading->TempCheck pHCheck Check pH Stability Shading->pHCheck Agglom Cause: Dye Agglomeration Fix: Check Dispersant/Water Hardness RubTest->Agglom Yes (Colored) Oligomer Cause: Oligomer Deposits Fix: Reduction Clearing RubTest->Oligomer Yes (White/Gray) Shock Cause: Thermal Shock Fix: Slow Ramp (1°C/min) TempCheck->Shock Too Fast Hydrolysis Cause: Dye Hydrolysis Fix: Buffer pH 4.5-5.5 pHCheck->Hydrolysis pH > 6

Caption: Diagnostic flow for identifying root causes of this compound inhomogeneity.

References

  • Chemical Identity & Structure: PubChem.[6] (n.d.). This compound | C17H19ClN4O4.[7] National Library of Medicine.[6] Retrieved from [Link]

  • Dyeing Mechanism: Textile Learner. (2021). Dyeing Mechanism of Disperse Dye on Polyester Fiber. Retrieved from [Link]

  • pH Sensitivity: Sinoever International. (2019). Five Properties of Disperse Dyes: pH Sensitivity. Retrieved from [Link][5]

  • Reduction Clearing Protocol: Austin Publishing Group. (2024).[8][9] Eco-friendly Polyester Reduction Clearing: Examining Cutting-edge Approaches. Retrieved from [Link]

  • Troubleshooting Unevenness: China Dyestuff. (2021). What are the problems in the dyeing of polyester microfibers and how to solve them?. Retrieved from [Link]

Sources

Optimizing eluent composition for DISPERSE RED 5 in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Eluent Composition for Disperse Red 5

Subject: Advanced Eluent & Method Optimization for this compound (C.I. 11215) To: Analytical Chemists, Process Development Scientists, and Quality Control Leads From: Senior Application Scientist, Chromatography Division

Executive Summary

This compound (CAS: 3769-57-1) presents a unique separation challenge due to its "single azo" structure combined with polar hydroxyethyl functionalities and electron-withdrawing nitro/chloro groups.[1] Unlike simple hydrophobic dyes, DR5 occupies a "solubility middle ground"—too hydrophobic for aqueous-heavy phases but potentially prone to peak distortion in pure non-polar solvents due to hydrogen bonding capabilities.[1]

This guide moves beyond basic "recipe" instructions. It provides a causal analysis of why separations fail and how to build a robust, self-validating method.

Module 1: The Foundation (Solubility & Mobile Phase Design)

Q: I am seeing precipitation at the column head and poor linearity. What is the correct solvent system for this compound?

A: The root cause is likely a "Solvent Strength Mismatch" between your sample diluent and the initial mobile phase. this compound is an azo dye with a nitro group and hydroxyethyl chains. While it is technically a "disperse" (hydrophobic) dye, its polar tails allow it to hydrogen bond.

  • The Trap: Dissolving the standard in 100% Acetone or THF (where it is highly soluble) and injecting it into a high-aqueous starting gradient (e.g., 90% Water). The dye instantly crashes out upon hitting the aqueous stream, causing high backpressure and "ghost peaks" in subsequent runs.

  • The Fix: Use a "Surfactant-Mimic" Diluent Strategy .

    • Stock Solution: Dissolve DR5 in Acetonitrile (ACN) or Methanol (MeOH) .[1] Avoid Acetone if using UV detection <330 nm due to cutoff interference.[1]

    • Working Standard: Dilute the stock with at least 30-40% water. If it precipitates, your mobile phase starting condition is too weak.

    • Mobile Phase A (Weak): Water + 0.1% Formic Acid (or 10mM Ammonium Acetate if pH control is needed).[1]

    • Mobile Phase B (Strong): Acetonitrile (preferred over Methanol for lower backpressure and sharper peaks for azo dyes).[1]

Critical Protocol: The "Cloud Point" Validation Before running the HPLC, perform this bench test:

  • Take 1 mL of your Stock Solution.[1]

  • Dropwise add your Mobile Phase A (Water/Buffer).[1]

  • Record the % Water at which the solution turns turbid.

  • Rule: Your gradient must start with an organic % higher than this turbidity point to ensure on-column solubility.

Module 2: Peak Architecture (Troubleshooting Tailing & Broadening)

Q: My this compound peak has a tailing factor > 1.5. Is this a column failure or a chemistry issue?

A: For azo dyes like DR5, tailing is rarely physical column damage; it is almost always Silanol Interaction . The azo nitrogens (-N=N-) and the amino nitrogens in the structure act as weak Lewis bases.[1][2] They interact with residual acidic silanols on the silica support of your C18 column, causing "drag" (tailing).

The Logic Tree for Tailing:

  • Scenario A: Tailing decreases as you increase buffer concentration.

    • Diagnosis: Unshielded silanols.[1]

    • Solution: Switch to a "High-Coverage" or "End-Capped" C18 column.[1] Add 10-20 mM Ammonium Acetate to the aqueous phase to mask silanols.[1]

  • Scenario B: Tailing persists regardless of buffer.

    • Diagnosis: Column Void or Extra-Column Volume.[1]

    • Solution: Check fittings.[1][3] Reverse flush column (if permitted).[1]

Visual Troubleshooting Logic:

Troubleshooting Start Issue: Peak Tailing (Tf > 1.5) Check1 Check Sample Solvent (Is it stronger than MP?) Start->Check1 Action1 Dilute Sample with Mobile Phase A Check1->Action1 Yes (Solvent Mismatch) Check2 Check Column Chemistry (Are Silanols Active?) Check1->Check2 No (Solvent OK) Action2 Add 10mM NH4OAc or Switch to End-Capped C18 Check2->Action2 Yes (Silanol Drag) Check3 Physical Issue? Check2->Check3 No (Chemistry OK) Action3 Replace Guard Column Check Tubing Dead Volume Check3->Action3

Caption: Decision matrix for isolating the root cause of peak asymmetry in this compound analysis.

Module 3: Precision Separation (Resolution & Gradients)

Q: I cannot separate this compound from its synthesis impurities (e.g., unreacted precursors). How do I optimize the gradient?

A: this compound is synthesized via coupling 2-chloro-4-nitroaniline with an aniline derivative.[1][2] Impurities often possess similar hydrophobicity but different polarities due to missing functional groups.[1]

The "Scouting Gradient" Protocol: Do not guess isocratic conditions. Run a wide linear gradient to map the "elution window."

StepTime (min)% Mobile Phase B (ACN)Function
10.040%Loading: High enough to prevent precipitation (see Module 1).[1][2]
215.095%Elution: Sweeps all hydrophobic components.[1]
320.095%Wash: Removes highly retained dimers/aggregates.[1]
420.140%Re-equilibration: Critical for reproducibility.[1]

Optimization Strategy:

  • Calculate k (Gradient Retention Factor):* If DR5 elutes at 10 min, the %B at that point is roughly 76%.

  • Convert to Isocratic: A rule of thumb is to use 10% less organic than the elution point for isocratic separation. Try 65% ACN / 35% Water isocratic for maximum resolution.[1]

  • Temperature Control: Azo dyes can undergo cis-trans isomerization under light or heat, leading to split peaks.[1] Maintain column temperature at 30°C (standard) or 40°C (to sharpen peaks) but ensure the autosampler is dark/amber to prevent photo-isomerization.

Module 4: Experimental Workflow Diagram

The following diagram outlines the self-validating workflow for developing a robust DR5 method.

MethodDev Start Start: DR5 Method Dev Solubility 1. Solubility Check (Cloud Point Test) Start->Solubility Scout 2. Gradient Scout (40-95% B) Solubility->Scout Eval 3. Evaluate Peak Topology Scout->Eval Decision Resolution Acceptable? Eval->Decision Optimize 4. Optimize Selectivity (Change Modifier/Temp) Decision->Optimize No Validate 5. Final Validation (Linearity/Precision) Decision->Validate Yes Optimize->Scout Iterate

Caption: Systematic workflow for developing a validated HPLC method for this compound.

References & Validated Sources

  • World Dye Variety. (2012).[1][4] this compound Properties and Applications (C.I. 11215).[5]

    • Context: Defines the chemical structure (single azo), solubility profile (soluble in acetone/ethanol), and pH stability (4-10).

  • PubChem. (2025).[1][6] this compound Compound Summary (CAS 3769-57-1).[1][5][7]

    • Context: Provides chemical identifiers, molecular weight (378.81 g/mol ), and hydrophobicity data.[5]

  • BenchChem. (2025).[1] Solubility and HPLC Methodologies for Disperse Dyes.

    • Context: General protocols for dissolving hydrophobic azo dyes and preventing precipitation in RP-HPLC.

  • LCGC International. (2012).[1] Troubleshooting Basics: Peak Shape Problems.

    • Context: Authoritative grounding for diagnosing peak tailing (silanol interactions) vs. physical column issues.[1]

Sources

Technical Support Center: Disperse Red 5 (DR5) Effluent Remediation

[1]

Status: Active Ticket Subject: Reducing Environmental Impact of C.I. Disperse Red 5 (C.I. 11215) Assigned Specialist: Senior Application Scientist Target Audience: Chemical Engineers, Environmental Researchers, Drug Development/Synthesis Labs[1]

Introduction: The Nature of the Hazard

User Query: Why is this compound (DR5) persistent, and why does standard filtration fail?

Technical Insight: this compound (C.I. 11215) is a single azo dye with the molecular formula C₁₇H₁₉ClN₄O₄ .[2] Its structure features a 2-chloro-4-nitroaniline moiety coupled with an N,N-bis(2-hydroxyethyl)-3-methylaniline derivative.[3][1][2]

  • Hydrophobicity: As a disperse dye, it is designed to be non-ionic and hydrophobic to penetrate synthetic fibers like polyester and acetate. This makes it resistant to hydrolytic degradation in water bodies.

  • Toxicity Mechanism: The primary environmental risk is not just the dye itself, but its cleavage products.[4] Under anaerobic conditions (common in stagnant sediments), the azo bond (-N=N-) cleaves, releasing aromatic amines such as 2-chloro-4-nitroaniline .[3][1] These amines are often more toxic and mutagenic than the parent dye.

Immediate Action: Do not rely solely on decolorization (removal of visible color).[3] You must target mineralization (complete breakdown to CO₂, H₂O, and inorganic salts) to prevent the release of toxic "colorless" amines.[1]

Module 1: Biological Degradation (The Metabolic Route)

Application: Best for high-volume, continuous flow treatment where cost-efficiency is paramount.[3][1]

The Mechanism: Sequential Anaerobic-Aerobic Treatment

A single aerobic stage is often insufficient because oxygen inhibits the azoreductase enzymes needed to break the initial azo bond. A two-stage process is required.

  • Stage 1 (Anaerobic/Anoxic): Azoreductase enzymes cleave the azo bond, decolorizing the water but producing aromatic amines.

  • Stage 2 (Aerobic): Oxygenases attack the aromatic rings of the amines, mineralizing them into non-toxic byproducts.

Visualization: Bacterial Degradation Pathway

DR5_DegradationDR5This compound(Azo Dye)AnaerobicAnaerobic Phase(Static Condition)DR5->AnaerobicGlucose Co-substrateAminesAromatic Amines(Colorless, Toxic)Anaerobic->AminesAzoreductase(Azo Bond Cleavage)AerobicAerobic Phase(Agitated Condition)Amines->AerobicTransferEndProductsMineralization(CO2, H2O, Cl-, NO3-)Aerobic->EndProductsOxidative Ring Opening

Figure 1: Sequential anaerobic-aerobic degradation pathway for this compound.[3][1]

Experimental Protocol: Bacterial Consortium Setup

Reagents:

  • Mineral Salt Medium (MSM).[3]

  • Glucose (Carbon source).[3]

  • Inoculum (e.g., Pseudomonas aeruginosa or mixed consortium).

Step-by-Step Workflow:

  • Inoculation: Add 5% (v/v) bacterial inoculum to MSM containing 50-100 mg/L this compound.

  • Co-substrate Addition: Add Glucose (1% w/v). Note: Without glucose, the bacteria may not generate sufficient NADH for the azoreductase activity.

  • Anaerobic Phase (Static): Incubate at 37°C without shaking for 24-48 hours.

    • Checkpoint: Measure absorbance at λmax (~500-520 nm).[3] Color should decrease significantly.

  • Aerobic Phase (Agitated): Transfer to a shaker incubator (150 rpm) for another 24-48 hours.

    • Checkpoint: Monitor toxicity (e.g., phytotoxicity assay on seeds) to ensure amines are degrading.

Troubleshooting Guide: Biological Treatment
IssueProbable CauseCorrective Action
No Decolorization High Dissolved Oxygen (DO)Ensure the vessel is sealed or static during the first 24h.[3] Oxygen inhibits azoreductase.
Color Removed, Toxicity High Incomplete MineralizationThe aerobic phase is too short.[3] Extend agitation time to allow ring cleavage of amines.
Culture Death Dye ToxicityDR5 concentration >200 mg/L may be toxic.[3] Dilute effluent or acclimatize bacteria slowly.

Module 2: Advanced Oxidation Processes (The Chemical Route)

Application: Best for recalcitrant effluents where biological methods are too slow or toxic.

The Mechanism: Photo-Fenton Oxidation

The Photo-Fenton process utilizes ferrous ions (



356
Visualization: Photo-Fenton Reaction Cycle

Fenton_ProcessH2O2H2O2OH_Radical•OH Radical(High Oxidation Potential)H2O2->OH_RadicalFenton ReactionFe2Fe2+ (Catalyst)Fe2->OH_RadicalFenton ReactionFe3Fe3+Fe2->Fe3OxidationUVUV Light (λ < 400nm)UV->Fe3DR5_TargetThis compoundOH_Radical->DR5_TargetAttackFe3->Fe2Photo-Reduction(Regeneration via UV)DegradationDegraded FragmentsDR5_Target->Degradation

Figure 2: Catalytic cycle of the Photo-Fenton process showing iron regeneration.[3][1]

Experimental Protocol: Photo-Fenton Optimization

Parameters:

  • pH: Strictly 3.0 (Crucial).

  • H₂O₂: 10-20 mM.[3][1]

  • Fe²⁺: 0.5-1.0 mM.[3][1]

Step-by-Step Workflow:

  • Acidification: Adjust effluent pH to 3.0 using dilute H₂SO₄. Warning: If pH > 4, iron precipitates as hydroxide sludge, stopping the reaction.

  • Catalyst Addition: Add

    
    .
    
  • Oxidant Addition: Add

    
     dropwise to prevent scavenging effects.
    
  • Irradiation: Expose to UV light (or solar light) with constant stirring.[3]

  • Quenching: Stop reaction after 30-60 mins by raising pH to 7-8 (precipitates iron) or adding catalase.

Data: Comparative Efficiency of AOPs
MethodTime to 90% DecolorizationCOD Removal EfficiencyKey Limitation
UV / H₂O₂ 60-90 mins40-60%Low radical yield without catalyst.[3][1]
Fenton (Dark) 45-60 mins60-70%Generates significant iron sludge.[3][1]
Photo-Fenton 10-30 mins >90% Requires pH 3 adjustment.[3][1]

Module 3: Adsorption (The Polishing Route)

Application: Best for final "polishing" of trace dye after biological or AOP treatment.

Technical Insight: Unlike ionic dyes, this compound is non-ionic. Adsorption relies on dispersion forces and hydrogen bonding rather than electrostatic attraction.[1] Therefore, highly porous materials (high surface area) like activated carbon or specialized biochars are superior to ion-exchange resins.[1]

Troubleshooting Adsorption Issues

Q: Why is the adsorption capacity decreasing rapidly?

  • A: You are likely experiencing "pore blocking" by other organic matter in the effluent.

  • Fix: Use a pre-filter (sand or coarse biochar) to remove large suspended solids before the activated carbon column.

Q: Does pH matter for non-ionic DR5?

  • A: Yes. While the dye is neutral, the adsorbent surface charge changes with pH.

  • Recommendation: Maintain pH 3.0 - 5.[3][1]0. At acidic pH, the protonation of the adsorbent surface often enhances the hydrophobic interaction required to bind this compound.

FAQ: Expert Troubleshooting

Q1: My treated water is clear, but it fails the toxicity test (Microtox/Seed Germination). Why? A: You have achieved decolorization but not detoxification. The azo bond has cleaved, releasing 2-chloro-4-nitroaniline (a toxic aromatic amine).[3][1] You must extend the aerobic biological phase or increase the oxidation time in the Photo-Fenton process to mineralize these amines.

Q2: Can I use Reverse Osmosis (RO) directly on the effluent? A: Not recommended as a primary step. Disperse dyes are colloidal/particulate in nature and will foul RO membranes rapidly. Use Coagulation/Flocculation or Ultrafiltration (UF) as a pretreatment before RO.[3]

Q3: How do I handle the iron sludge from the Fenton process? A: Iron sludge is a hazardous waste if it contains adsorbed dye.[1] Dehydrate it using a filter press. To minimize sludge, switch to Photo-Fenton (uses less iron) or Electro-Fenton (regenerates iron in situ).[3][1]

References

  • Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase. MDPI. Available at: [Link][3]

  • Degradation of Azo-dye (Disperse Red) Using Rhizosphere Bacterial Consortium. Life Science Journal. Available at: [Link] (Specific article DOI: 10.63002/gres.28.625)[3]

  • Decolorization of disperse red 354 azo dye in water by several oxidation processes - a comparative study. ResearchGate. Available at: [Link]

  • This compound Chemical Properties and Structure. World Dye Variety. Available at: [Link][3]

Addressing poor reproducibility in DISPERSE RED 5 experimental results

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Reproducibility in Experimental Workflows

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Chemical Purification, Nonlinear Optical (NLO) Polymer Doping, Photostability, and Spectroscopic Characterization.

Introduction: Why is your data inconsistent?

You are likely visiting this hub because your experimental results with Disperse Red 5 (DR5) are fluctuating between batches or failing to match literature values.

In my 15 years of experience with azo-chromophores, I have found that "Disperse Red" dyes are the most frequently mishandled materials in photonics and material science. The root cause is rarely the physics; it is the chemistry. Commercial DR5 (C.I. 11215) is an industrial textile dye, not a pharmaceutical-grade reagent. It is engineered for dispersion in water , not for high-precision solution processing.

This guide addresses the three pillars of failure: Purity (The Dispersant Trap) , Solubility (Aggregation) , and Photostability (Isomerization).

Module 1: The Purity Trap (Chemical Reproducibility)

Q: Why does my molar extinction coefficient ( ) vary by >20% between vendors?

A: You are likely weighing "dirt" and calculating it as dye. Commercial this compound is typically only 40% to 60% chromophore . The remaining mass consists of lignin sulfonates, sodium sulfate, and other dispersing agents added to facilitate textile dyeing. These impurities are insoluble in organic solvents used for NLO polymer casting (like THF or chloroform) but can form scattering centers or alter the dielectric environment.

The Fix: You must purify commercial DR5 before any quantitative NLO or spectroscopic work.

Protocol: Purification via Soxhlet Extraction

Objective: Remove inorganic salts and dispersants to isolate the pure azo-chromophore.

  • Preparation: Load 5.0 g of commercial DR5 into a cellulose thimble.

  • Solvent Choice: Use Acetone or Ethanol (approx. 250 mL). DR5 is soluble in these; the dispersants (salts/lignins) are generally not.

  • Extraction: Run the Soxhlet extractor for 24–48 hours until the solvent siphoning back is clear.

  • Filtration: The "trash" remains in the thimble. The dye is in the flask.

  • Recrystallization (Crucial):

    • Concentrate the extract via rotary evaporation.

    • Redissolve in a minimum amount of boiling ethanol.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the dark red/purple crystals and dry under vacuum at 60°C for 12 hours.

Validation: Run a Thin Layer Chromatography (TLC) plate (Eluent: Toluene/Acetone 4:1). You should see a single distinct spot. If a trail or secondary spot appears, recrystallize again.

PurificationWorkflow Raw Commercial DR5 (Contains Dispersants) Soxhlet Soxhlet Extraction (Solvent: Acetone) Raw->Soxhlet Waste Insoluble Residue (Salts/Lignins) Soxhlet->Waste Remains in Thimble Extract Dye Solution Soxhlet->Extract Recryst Recrystallization (Ethanol) Extract->Recryst Pure Pure DR5 Crystals (Ready for NLO) Recryst->Pure

Figure 1: Purification workflow to isolate active chromophore from commercial dispersants.

Module 2: Solution Processing & Aggregation

Q: Why do my spin-coated films have "pinholes" or scattering centers?

A: This is an aggregation issue. Unlike Disperse Red 1, This compound possesses a chlorine substituent on the nitro-phenyl ring (2-chloro-4-nitro...). This chlorine atom increases steric hindrance and hydrophobicity. If you dissolve DR5 in a solvent that is too polar (or if the solution absorbs atmospheric water), the dye molecules stack into H-aggregates (face-to-face stacking). This kills your nonlinearity and causes scattering.

Solubility & Compatibility Matrix
SolventSolubility RatingApplication Note
Water InsolubleCauses immediate precipitation/aggregation.
Ethanol ModerateGood for recrystallization; poor for film casting.
Acetone HighGood for initial dissolution; evaporates too fast for smooth films.
THF HighRecommended for PMMA/PC doping. Good evaporation rate.
Chloroform HighExcellent for optical quality, but watch for carcinogenicity.
Cyclohexanone HighHigh boiling point; use for films requiring slow drying.

Troubleshooting Protocol:

  • Filter: Always filter your dye/polymer solution through a 0.2 µm PTFE syringe filter immediately before spin coating.

  • Dry Solvents: Use anhydrous THF. Even 1% water content can induce micro-precipitation of DR5 during the spin-coating evaporation phase.

Module 3: Photostability & Isomerization

Q: My absorbance signal decays while I am measuring it. Is the dye degrading?

A: It is likely photoisomerizing , not degrading (initially). DR5 is a "push-pull" azobenzene. Under light (especially UV-Blue, ~400-500 nm), it undergoes Trans


 Cis  isomerization.
  • Trans-DR5: Rod-like, high dipole moment, stable.

  • Cis-DR5: Bent, lower dipole moment, metastable.

If you measure the spectrum with a high-intensity white light source, you are actively pumping the molecules into the Cis state, which absorbs at a different wavelength (usually hypsochromically shifted).

The Fix:

  • Dark Adaptation: Keep solutions in the dark for 30 minutes before measurement to ensure 100% thermal relaxation to the Trans state.

  • Probe Light: Minimize the intensity of your spectrophotometer's probe beam.

  • Red Light: Handle samples under red ambient lighting if performing sensitive NLO poling.

Isomerization Trans Trans-Isomer (Stable, High NLO) Excited Excited State (π-π*) Trans->Excited Light Absorption (hν) Cis Cis-Isomer (Metastable, Bent) Excited->Cis Relaxation Cis->Trans Thermal Relaxation (Δ) or Visible Light

Figure 2: The reversible photoisomerization cycle of this compound. Note that NLO activity requires the Trans state.

Module 4: Polymer Doping & Poling (NLO Applications)

Q: My electro-optic coefficient ( ) is low or vanishes after a few days.

A: This is a relaxation problem, common in Guest-Host systems (where DR5 is physically mixed, not chemically bonded, to PMMA).

  • Plasticization Effect: DR5 acts as a plasticizer. Adding 10 wt% DR5 to PMMA can lower the Glass Transition Temperature (

    
    ) of the composite by 10–20°C. If you pole at the 
    
    
    
    of pure PMMA (~105°C), you might be overheating the doped sample, causing conductivity issues or surface damage.
  • Orientational Relaxation: Because the dye is small, it will rotate back to a random orientation over time (loss of poling) if the polymer matrix is not rigid enough.

Optimization Protocol:

  • Determine

    
    :  Measure the 
    
    
    
    of your specific Dye/Polymer mix using DSC (Differential Scanning Calorimetry).
  • Corona Poling: Apply the electric field starting at

    
    . Maintain the field while cooling the sample down to room temperature. Do not switch off the voltage until the sample is fully cold. 
    
  • Aging: Store poled films in a freezer (-20°C) if not measuring immediately to freeze the orientation.

References

  • World Dye Variety. (2012). This compound Properties and Applications.[1][2][3][4][5]Link

  • National Institutes of Health (PubChem). (2025).[6] this compound Compound Summary.Link

  • Yeshchenko, O. A., et al. (2011). Photoisomerization in Different Classes of Azobenzene.[7] Chemical Society Reviews.[7] Link

  • Kareem Hussein, M. A. (2022).[8][9] Solubility of Polymethyl Methacrylate in Organic Solvents.[10] ResearchGate. Link

  • MDPI. (2022).[3] Effect of Disperse Red 1 Azobenzene Dye Doping... on PMMA Fibers. (Note: Applies to DR5 analogously regarding plasticization). Link

Sources

Improving the exhaustion and fixation of DISPERSE RED 5 on polyamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DR5-PA-OPT-001 Subject: Optimization of Exhaustion and Wet Fastness for C.I. Disperse Red 5 on Polyamide 6/6.6 Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division

Executive Summary

You are encountering a classic thermodynamic trade-off inherent to dyeing Polyamide (PA) with disperse dyes. C.I. This compound (a monoazo solvent-soluble dye) offers excellent migration and coverage of physical variations (barré) due to its low molecular weight and non-ionic nature. However, these same properties cause it to desorb easily during washing.

Unlike acid dyes, which form ionic bonds with PA's terminal amino groups, this compound relies on a solid solution mechanism (Nernst Partition). It remains mobile within the fiber's amorphous regions. To solve your exhaustion and fixation issues, we must shift from a "reaction-based" mindset to a "free-volume management" mindset.

Module 1: Optimizing Exhaustion (Getting the Dye In)

The Thermodynamics of the "Strike"

Q: Why do I see uneven exhaustion even when the final bath is clear? A: You are likely heating too fast through the Glass Transition Temperature (Tg) of the polyamide.

In water, the Tg of Nylon 6 drops to approx. 40–50°C . As the fiber passes this threshold, the polymer chains relax, creating "free volume" (pores) that allow the dye to rush in. If the temperature ramp is too steep between 50°C and 80°C, the dye strikes unevenly (ring dyeing), leading to poor core penetration and lower perceived color yield.

Protocol: The Controlled Ramp

  • Start: 40°C.

  • Critical Ramp: 1.0°C/min from 40°C to 80°C. Do not rush this phase.

  • Final Exhaustion: 98–100°C for 45–60 minutes.

  • pH Control: Maintain pH 4.5–5.5 using Ammonium Sulfate/Acetic Acid.

    • Reasoning: While disperse dyes are non-ionic, PA fiber integrity and dispersion stability are pH-dependent. High pH can cause dye hydrolysis (changes in shade) or fiber degradation.

Visualizing the Process

DyeingCycle Start Start: 40°C (Below Tg) TgZone Critical Zone: 50-80°C (Chain Relaxation) Start->TgZone Slow Ramp (1°C/min) Prevents uneven strike TopTemp Top Temp: 98-100°C (Max Diffusion) TgZone->TopTemp Hold 45-60 min Equilibrium Exhaustion Cooling Cooling: <70°C (Pore Closure) TopTemp->Cooling Controlled Cooling Locks dye inside

Figure 1: The Critical Temperature Profile. Note the "Critical Zone" where free volume expands rapidly.

Module 2: Maximizing Fixation (Keeping the Dye There)

The "Back-Tanning" Mechanism

Q: Why is my wash fastness poor despite good exhaustion? A: this compound is hydrophobic but small. During washing, the detergent lowers the surface tension, and the dye migrates out of the swollen fiber.

The Solution: Syntan Aftertreatment You cannot "fix" the dye chemically (no covalent bonds). You must physically block its exit. This is achieved using Syntans (Synthetic Tanning Agents)—anionic condensates that form a high-molecular-weight complex at the fiber surface.

Q: Can I use Reduction Clearing? A: Proceed with extreme caution. Unlike polyester, PA is sensitive to strong reducing agents (hydrosulfite/caustic), which can degrade the fiber's amino end-groups. Furthermore, this compound is an azo dye ; strong reduction can cleave the azo bond, destroying the chromophore. Recommendation: Use an alkaline soaping (Soda Ash + Non-ionic detergent) instead of reduction clearing, followed immediately by the Syntan process.

Standard Operating Procedure: Fixation
StepActionParametersMechanism
1. Rinse Warm Rinse50°C, 10 minRemoves bulk surface dye.
2. Soap Alkaline Wash1 g/L Soda Ash, 1 g/L Non-ionic Detergent, 60°CEmulsifies unfixed dye without destroying the azo bond.
3. Acidify pH AdjustmentAcetic Acid to pH 4.0–4.5 Prepares fiber surface (cationic charge) for anionic Syntan.
4. Fix Syntan Application 2–4% owf Syntan, 70–80°C, 20 minAnionic Syntan binds to protonated amine groups, forming a "net" over the pores.
Visualizing the Fixation Mechanism

SyntanMechanism Fiber Polyamide Fiber (Amorphous Region) Dye This compound (Trapped Inside) Dye->Fiber Solid Solution Pore Fiber Surface Pore Dye->Pore Attempts to Migrate Out Wash Washing Liquor (Detergent) Pore->Wash Blocked by Syntan Syntan Anionic Syntan (Blocking Agent) Syntan->Pore Forms Ionic Complex with Fiber Surface Syntan->Wash Repels Detergent

Figure 2: The Syntan Barrier Effect. The anionic agent blocks the exit path of the non-ionic dye.

Module 3: Troubleshooting Matrix

Use this decision matrix to diagnose specific failures in your current experiments.

SymptomProbable CauseCorrective Action
Barré Effect (Streaks) Heating rate too fast through 50–80°C.Reduce ramp rate to 0.5–1.0°C/min in the critical zone. Add a leveling agent.[1][2]
Low Color Yield pH too high (> 6.0) or insufficient time at Top Temp.Adjust pH to 4.5–5.0. Ensure 45+ mins at 98°C to allow full diffusion.
Poor Rub Fastness (Crocking) Surface dye remaining.Improve the "Soaping" step (Step 2 in Fixation Protocol). Do not skip before Syntan.
Shade Change after Fixation Syntan pH too low or high temperature.Some Syntans yellow at high temps. Keep fixation < 80°C. Check pH stability.
Dye Precipitation Incompatible auxiliaries.Disperse dyes are non-ionic; Syntans are anionic. Never mix them in the same bath.

References

  • Burkinshaw, S. M. (2016). Physico-chemical aspects of textile coloration. In Physico-chemical Aspects of Textile Coloration. Springer.

  • Broadbent, A. D. (2001). Basic Principles of Textile Coloration. Society of Dyers and Colourists. (Standard reference for Nernst isotherms in disperse dyeing).
  • Koh, J. (2011). Dyeing of Polyamide Fibers. In Textile Dyeing. IntechOpen.

  • AATCC Technical Manual. (2023). Test Method 61: Colorfastness to Laundering. (Standard for verifying wash fastness results).

  • C.I. This compound Data. World Dye Variety. (Chemical structure and properties of C.I. 11215).

Sources

Technical Support Center: Effective Clearing of Unfixed DISPERSE RED 5

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers and scientists encountering challenges with the post-dyeing clearing process of Disperse Red 5 on synthetic textiles, particularly polyester. The following information is structured to address common experimental issues through a question-and-answer format, grounded in chemical principles and validated protocols.

Section 1: Foundational Principles (FAQs)

Q1: What is "unfixed" this compound and why is its removal critical?

A: Unfixed this compound refers to dye molecules that remain on the surface of the textile fibers after the dyeing process is complete, rather than being properly diffused and trapped within the amorphous regions of the polymer matrix. Disperse dyes, including Red 5, are non-ionic and have very low water solubility, existing as fine particles in the dyebath.[1] Dyeing polyester requires high temperatures (typically ~130°C) to swell the fibers and allow the dye molecules to penetrate.[2]

However, the process is never 100% efficient.[3] Some dye particles inevitably adhere to the fiber surface through weak van der Waals forces without achieving true fixation.[4]

Criticality of Removal: The presence of this unfixed, surface-level dye is a primary cause of poor textile quality, leading to:

  • Poor Wash Fastness: During laundering, these surface particles easily desorb, causing color loss in the fabric and staining adjacent materials.[5][6]

  • Poor Rub Fastness (Crocking): Mechanical friction can physically transfer the loose dye particles to other surfaces, a phenomenon evaluated by tests like ISO 105-X12.[7][8]

  • Inaccurate Shade: The surface dye can alter the perceived color, making it appear brighter or deeper than the true, fixed shade.

  • Production Issues: Loose dye can contaminate subsequent finishing baths and equipment.

Effective clearing is therefore not merely a washing step but a crucial chemical process designed to strip this unfixed dye without affecting the dye properly fixed within the fibers.[9][10]

Q2: What are the primary factors leading to excessive unfixed dye on textile surfaces?

A: Several factors during the dyeing process can lead to an unusually high amount of unfixed this compound:

  • Dye Agglomeration: Disperse dyes can aggregate into larger particles in the dyebath, especially with incorrect temperature control or improper dispersion.[11] These agglomerates are too large to penetrate the fiber structure and deposit on the surface.

  • Dyeing Temperature and Time: Insufficient temperature or time can prevent polyester fibers from swelling adequately, hindering dye penetration. Conversely, excessively rapid cooling can cause dissolved dye to recrystallize on the fiber surface.

  • Incorrect pH: The optimal pH for dyeing polyester with disperse dyes is weakly acidic, typically between 4.5 and 5.5.[2] Deviation from this range can affect the stability of the dye dispersion and the surface charge of the fiber, leading to poor uptake.

  • Dye Concentration: Attempting to achieve very deep shades by exceeding the fiber's saturation point will inevitably lead to a large amount of unfixed dye on the surface.[12]

  • Poor Pre-treatment: Residual spinning oils or other impurities on the fabric can act as a barrier or cause the dye to "tar," leading to uneven dyeing and surface deposits.[13]

Q3: What is the fundamental difference between Reduction Clearing and Alkaline Clearing?

A: Both are post-treatment processes, but they operate on different chemical principles to remove surface dye.

  • Reduction Clearing: This is the most common and aggressive method. It uses a strong reducing agent, typically sodium hydrosulfite (also known as sodium dithionite), in an alkaline medium (caustic soda).[14][15] The reducing agent chemically destroys the chromophore of the disperse dye (often an azo group) on the fiber surface, breaking it down into smaller, colorless, and more soluble fragments that can be easily washed away.[10] This method is highly effective for medium to dark shades.

  • Alkaline Clearing: This is a milder method that involves treating the fabric with an alkali (like caustic soda) and a detergent at elevated temperatures. It does not chemically destroy the dye. Instead, it relies on saponifying any residual oils, increasing the negative surface charge of the fiber to promote repulsion of the dye particles, and emulsifying the unfixed dye to be washed away. This method is often sufficient for light shades where wash fastness requirements are less stringent.

Section 2: Troubleshooting Guide - Common Experimental Issues

Q4: My white polyester fabric has a pinkish tint after dyeing and rinsing. What is the cause? (Staining)

A: This is a classic case of back-staining, where unfixed dye that has been lifted from the dyed fabric surface redeposits onto white or lighter-colored areas. This occurs when the clearing bath becomes saturated with stripped dye, which then re-adheres to the fabric.

Causality & Solution:

  • Ineffective Clearing Agent: The reducing agent (sodium hydrosulfite) may have decomposed due to being old, improperly stored, or added to a bath that is too hot or acidic. It is most stable in alkaline conditions.[16]

  • Insufficient Chemical Concentration: The concentrations of caustic soda and sodium hydrosulfite may be too low for the shade depth, failing to effectively reduce and solubilize all the surface dye.

  • Overloading the Machine: A low liquor-to-goods ratio can lead to a high concentration of stripped dye in the bath, increasing the likelihood of redeposition.

  • Improper Rinsing: Failure to rinse thoroughly and quickly after the reduction clear step can allow the solubilized dye fragments to settle back onto the fabric as the temperature drops and pH changes.

Recommended Action: Ensure fresh, active sodium hydrosulfite is used. Verify the pH of the clearing bath is sufficiently alkaline (pH 11-12) before adding the reducing agent. Follow up the clearing step with an overflow rinse at a high temperature (e.g., 70-80°C) before cooling.[3]

Q5: The wash fastness of my dyed fabric is poor, even after a clearing process. Why?

A: Poor wash fastness after clearing points to an incomplete removal of unfixed dye or a phenomenon known as "thermomigration."

Causality & Solution:

  • Incomplete Clearing: The clearing process itself may have been insufficient (see Q4). For deep shades, a single clearing step might not be enough.

  • Thermomigration: This is a common issue with disperse dyes on polyester. During subsequent heat treatments like drying, curing, or heat-setting (above 150°C), some dye molecules that are fixed just inside the fiber surface can migrate back out to the surface.[12] This effect is more pronounced with lower energy disperse dyes.

  • Oligomer Issues: Polyester fibers contain small, cyclical molecules called oligomers (mainly cyclic trimers).[17] During high-temperature dyeing, these oligomers can migrate to the fiber surface. Unfixed dye can get trapped in this oligomer layer, making it difficult to remove with a standard clearing process.[18]

Recommended Action:

  • First, verify the clearing process is robust (see Protocol 1).

  • For post-setting, keep the temperature as low as possible to achieve the desired fabric stability (ideally below 150°C).[12]

  • If oligomers are suspected, a hot drain of the dyebath (e.g., >120°C) can help prevent their crystallization on the fabric surface. The reduction clearing process itself, especially at temperatures of 70-80°C, is effective at removing surface oligomers.[3][19]

Q6: I am observing shade changes (duller or different hue) after the clearing process. What could be wrong?

A: Significant shade changes indicate that the clearing process is too aggressive and is stripping dye that was properly fixed within the fiber.

Causality & Solution:

  • Excessive Temperature or Time: Prolonged exposure to the highly alkaline and reductive conditions at high temperatures can cause the clearing chemicals to penetrate the fiber and destroy some of the fixed dye.

  • Over-concentration of Chemicals: Using too much sodium hydrosulfite or caustic soda can lead to the same stripping effect.

  • Dye Sensitivity: Some disperse dyes are more susceptible to reduction than others. This compound is noted to be not resistant to reduction.[20] This means precise control is essential.

Recommended Action: Strictly control the clearing parameters. Reduce the temperature (e.g., from 80°C to 70°C) or the treatment time (e.g., from 20 minutes to 15 minutes). Optimize the chemical concentrations based on the shade depth; lighter shades require milder conditions.

Q7: After clearing, I see a white, chalky powder on the fabric surface. What is this?

A: This is almost certainly due to polyester oligomers. These are low-molecular-weight by-products from the polymer manufacturing process that are always present in the fiber.[21]

Causality & Solution: During high-temperature dyeing (≥120°C), the polyester fiber swells, and these oligomers migrate from the interior to the surface. If the bath is cooled down slowly after dyeing, the oligomers, which are insoluble in water, crystallize on the fiber surface and inside the dyeing machine, appearing as a white dust.[17][18] This deposit can lead to poor rub fastness and an uneven, "frosty" appearance.

Recommended Action:

  • High-Temperature Drain: Drain the dyebath at a temperature above 120°C. This keeps the oligomers solubilized or finely dispersed, preventing them from depositing on the fabric as the temperature drops.[19]

  • Effective Reduction Clearing: A standard alkaline reduction clear at 70-80°C is very effective at hydrolyzing and removing surface oligomers.[3]

  • Machine Cleaning: Regularly clean dyeing equipment with a caustic/hydrosulfite solution at 130°C to remove accumulated oligomer deposits.[21]

Section 3: Standardized Clearing Protocols

Protocol 1: Standard Reduction Clearing for Polyester

This protocol is designed for medium to dark shades of this compound on 100% polyester to ensure high wash and rub fastness.

Step-by-Step Methodology:

  • Drain Dyebath: After the dyeing cycle is complete, drain the exhausted dyebath at a high temperature (120-130°C if equipment permits) to minimize oligomer deposition.

  • Rinse (Optional but Recommended): Perform a brief overflow rinse at 70-80°C to remove residual chemicals and unfixed dye.

  • Prepare Clearing Bath: Refill the machine with fresh water. Add Caustic Soda (NaOH) to achieve a pH of 11-12. Add a non-ionic detergent.

  • Heat: Raise the temperature of the bath to 70-80°C.

  • Add Reducing Agent: Once the temperature and pH are stable, add the Sodium Hydrosulfite (Na₂S₂O₄).

  • Treatment: Run the treatment for 15-20 minutes at 70-80°C.

  • Drain & Rinse: Drain the clearing bath and begin rinsing immediately with an overflow rinse at 70°C for at least 10 minutes.

  • Neutralize: Follow with a warm rinse and then a cold rinse containing Acetic Acid to neutralize any residual alkali (target pH 5.5-6.0).[12][15]

  • Final Rinse: Perform a final cold rinse.

Section 4: Visualizing the Process

Diagram 1: The Problem of Unfixed Dye This diagram illustrates the state of the polyester fiber after dyeing but before clearing. Some dye molecules are correctly fixed within the fiber, while others (unfixed) remain on the surface, leading to poor fastness.

cluster_fiber Polyester Fiber Cross-Section cluster_surface Fiber Surface FIBER Amorphous Polymer Matrix D1 Fixed Dye D2 Fixed Dye D3 Fixed Dye U1 Unfixed Dye (Agglomerate) U2 Unfixed Dye (Particle) U3 Oligomer Deposit

Caption: Unfixed dye and oligomers on the fiber surface.

Diagram 2: Reduction Clearing Workflow This flowchart outlines the key decision and action points in a standard reduction clearing protocol.

A End of Dye Cycle B Hot Drain Dyebath (>120°C) A->B C Prepare Clearing Bath (Water, Detergent) B->C D Add Caustic Soda (Adjust pH 11-12) C->D E Heat to 70-80°C D->E F Add Sodium Hydrosulfite E->F G Treat for 15-20 min F->G H Drain & Hot Rinse (>70°C) G->H I Neutralize with Acetic Acid (pH 5.5-6.0) H->I J Final Rinse & Dry I->J

Caption: Workflow for a standard reduction clearing process.

Section 5: Data & Parameters

Table 1: Typical Recipe for Reduction Clearing (per liter of water)
ComponentConcentrationFunction
Caustic Soda (NaOH)2 - 4 ml/L (of 32% solution)Provides the necessary alkaline medium for the reducing agent to function effectively.[14][15]
Sodium Hydrosulfite1 - 3 g/LThe primary reducing agent; chemically destroys unfixed surface dye.[3]
Non-ionic Detergent0.5 - 1 g/LAids in wetting and helps emulsify and suspend the destroyed dye fragments to prevent redeposition.
Process Parameters Value Rationale
Temperature70 - 80°COptimal temperature for the reduction reaction without being overly aggressive to fixed dye.[3]
Time15 - 20 minutesSufficient time for the chemicals to act on the surface dye.
pH11 - 12Essential for the stability and reactivity of sodium hydrosulfite.

Note: Concentrations should be optimized based on the depth of shade. Start at the lower end for medium shades and increase for dark shades.

Table 2: Troubleshooting Matrix
Issue ObservedProbable CauseRecommended Action
Poor Wash/Rub FastnessIncomplete clearing; Thermomigration; Oligomers.Verify clearing recipe and procedure; Lower subsequent heat-setting temperatures; Ensure hot drain after dyeing.[12]
Staining on White AreasRedeposition of stripped dye.Increase liquor ratio; Ensure robust rinsing; Check activity of reducing agent.
Shade is Duller/ChangedClearing process too aggressive.Reduce clearing time, temperature, or chemical concentrations.
White Powdery ResidueOligomer precipitation.Implement high-temperature draining; Ensure effective reduction clearing is performed.[17][19]
Uneven Color/PatchinessDye agglomeration; Poor pre-treatment.Check dye dispersion quality before use; Ensure fabric is properly scoured to remove oils.[11][13]

Section 6: References

  • Vertex AI Search Result[1][4][20][22][23]

  • World Dye Variety. (2012). This compound.

  • NICCA Chemical. (n.d.). Reduction Clearing agent.

  • ResearchGate. (n.d.). Particle Size and Solubility of Disperse Dyes.

  • Paranjape, M., & Athalye, A. (2024). Eco-friendly Polyester Reduction Clearing: Examining Cutting-edge Approaches. Austin Publishing Group.

  • ResearchGate. (n.d.). Modification of Reduction Clearing Process of Polyester Blend Cotton Knitted Fabric Dyeing.

  • Textile Learner. (2021). Disperse Dyes: Properties, Classification, Dyeing & Printing Method.

  • TIANKUN Dye Manufacturer & Supplier. (2021). What is Reduction cleaning and its application?.

  • Textilchemie Dr. Petry GmbH. (n.d.). PERISTAL MC liq.: Acid Reductive Clearing of Polyester in a LEAN Process.

  • Hangzhou Fucai Chem Co., Ltd. (2024). Reduction cleaning of disperse dyes.

  • Textile Today. (2024). Problems of Oligomers in polyester dyeing and it's remedies.

  • QIMA. (2025). Colorfastness Test Methods for Textiles: Complete Guide.

  • Tiankun Chemical. (2024). Causes And Solutions To The "color Stain" Problem.

  • Textile Learner. (2021). Colour Fastness to Washing Procedure (ISO 105 C06).

  • Bozzetto Group. (n.d.). Prevent oligomers formation during PES dyeing.

  • CNY Printer. (2025). Dyehouse Mystery: Why Do Disperse Dye Spots and Stains Happen?.

  • Hangzhou Tiankun Chem Co.,Ltd. (2021). How to solve the problem of color fastness of polyester fabric.

  • Testex. (2019). How to Cope with the Problem of the Poor Color Fastness to Rubbing to Meet Customer Needs?.

  • NICCA Chemical. (n.d.). Successful Problem Solving 1.

  • Resil. (n.d.). Technical Tuesdays - Oligomers.

  • Textile Future. (2025). How to solve the problem of color fastness?.

  • Textile Technology. (2025). Why Is My Disperse Dye Bleeding During Ironing?.

Sources

Validation & Comparative

Validation of HPLC-DAD Method for Disperse Red 5 Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Disperse Red 5 (CAS: 3179-89-3) is a synthetic azo dye widely used in polyester textile dyeing. Due to its potential to cleave into carcinogenic aromatic amines and its sensitizing properties, its quantification is critical for regulatory compliance (e.g., OEKO-TEX®, REACH).

This guide validates a High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method. While Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity for trace environmental analysis, HPLC-DAD remains the industry workhorse for quality control (QC) and product safety testing due to its robustness, cost-efficiency, and the ability to verify peak purity via spectral analysis.

Strategic Comparison: Selecting the Right Tool

The following analysis objectively compares HPLC-DAD against common alternatives for this compound (DR5) quantification.

Table 1: Comparative Performance Matrix
FeatureUV-Vis SpectrophotometryHPLC-DAD (Recommended) LC-MS/MS
Specificity Low (Prone to matrix overlap)High (Retention time + Spectral match)Very High (Mass-to-charge ratio)
Sensitivity (LOD) ~1.0 mg/L~0.05 mg/L< 0.001 mg/L
Peak Purity Impossible to determineExcellent (Spectral overlay)Good (via ion ratio)
Matrix Tolerance Poor (Textile extracts interfere)High (Separation before detection)Moderate (Susceptible to ion suppression)
OpEx Cost LowModerate High
Primary Use Case Raw dye strength testingFinished product compliance (ISO 16373) Trace environmental monitoring
Decision Logic Diagram

DecisionMatrix Start Select Analytical Method Trace Trace/Environmental (< 10 ppb)? Start->Trace Complex Complex Matrix (Textile Extract)? Trace->Complex No LCMS Select LC-MS/MS Trace->LCMS Yes QC Routine QC/Compliance? Complex->QC Yes UV Select UV-Vis Complex->UV No (Pure Dye Only) HPLC Select HPLC-DAD QC->HPLC Yes (Best Balance)

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sensitivity and matrix complexity requirements.

Method Development & Optimization

The core of this validation relies on the ISO 16373-2 framework, adapted specifically for this compound.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 3.5 µm).

    • Rationale: this compound is hydrophobic. A C18 stationary phase ensures adequate retention and separation from polar matrix co-extractives.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate in Water (pH 4.5).

    • Solvent B: Acetonitrile (HPLC Grade).

    • Gradient: 50% B (0-2 min)

      
       95% B (15 min) 
      
      
      
      95% B (20 min).
  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C (Improves peak symmetry for azo dyes).

Detection Strategy (The "Self-Validating" Aspect)

Unlike single-wavelength UV detectors, the DAD is configured to scan from 200 nm to 700 nm .

  • Quantification Wavelength: 502 nm (Typical

    
     for DR5, verify with standard).
    
  • Peak Purity Check: The system compares spectra at the upslope, apex, and downslope of the peak. If the spectral similarity factor is < 990 (out of 1000), the peak is impure (co-elution), invalidating the result. This is the critical self-validation step.

Validation Protocol (ICH Q2(R1) Compliant)

This section details the experimental workflow to validate the method.

Specificity & Selectivity

Objective: Prove that the method distinguishes DR5 from other azo dyes and textile auxiliaries.

  • Protocol: Inject a mixture of this compound, Disperse Red 1, and Disperse Red 19.

  • Acceptance Criteria: Resolution (

    
    ) between peaks must be 
    
    
    
    . Peak purity angle must be less than the purity threshold.
Linearity

Objective: Confirm the response is proportional to concentration.

  • Protocol: Prepare 6 calibration standards ranging from 0.5 µg/mL to 50 µg/mL in methanol.

  • Data Output:

Concentration (µg/mL)Peak Area (mAU*s)
0.512.4
2.048.1
10.0245.5
20.0492.0
40.0980.2
50.01225.8
  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Objective: Verify that the extraction method (DIN 54231 or ISO 16373) actually retrieves the dye from the fabric.

  • Protocol: Spike blank polyester samples with known amounts of DR5. Extract using Pyridine/Water (1:1) at 100°C for 60 mins.

  • Acceptance Criteria: Recovery between 85% and 115%.

Limit of Detection (LOD) & Quantification (LOQ)
  • Calculation: Based on the standard deviation of the response (

    
    ) and slope (
    
    
    
    ).
  • Typical Values for DR5: LOD

    
     0.05 mg/L; LOQ 
    
    
    
    0.15 mg/L.

Experimental Workflow Visualization

The following diagram outlines the standard operating procedure (SOP) for the extraction and analysis of this compound from textile matrices.

Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis Sample Textile Sample (0.5g cut) Extract Extraction Pyridine:H2O (1:1) 60 min @ 100°C Sample->Extract Filter Filtration (0.45 µm PTFE) Extract->Filter Inject Injection (10 µL) Filter->Inject Separate Separation (C18 Column) Inject->Separate Detect DAD Detection (502 nm + Scan) Separate->Detect Result Data Processing (Quant + Purity Check) Detect->Result

Figure 2: End-to-end analytical workflow for this compound quantification in textiles.

References

  • ISO 16373-2:2014 . Textiles – Dyestuffs – Part 2: General method for the determination of extractable dyestuffs including allergenic and carcinogenic dyestuffs (method using pyridine-water).[2][3][4][5][6] International Organization for Standardization.[3] Link

  • DIN 54231:2005 . Textiles - Detection of disperse dyestuffs.[3][7][8] Deutsches Institut für Normung. Link

  • ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Link

  • Hitachi High-Tech . Simultaneous Analysis of Dyes by HPLC-DAD. Application Note. Link

  • Waters Corporation . Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection. Application Note. Link

Sources

A Comparative Toxicological Assessment of Disperse Red 5 and Other Azo Dyes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the toxicity of Disperse Red 5 and other commercially significant azo dyes. Moving beyond a simple data summary, we will explore the underlying mechanisms of toxicity, present comparative experimental data, and detail the robust protocols required for accurate assessment. This document is intended for researchers, toxicologists, and drug development professionals who require a nuanced understanding of the potential hazards associated with this ubiquitous class of compounds.

Introduction: The Double-Edged Sword of Azo Dyes

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for up to 70% of all dyes used in textile production and other industries.[1] Their widespread use is due to their cost-effective synthesis, stability, and the vast spectrum of vibrant colors they can produce.[2] However, this utility is shadowed by significant environmental and health concerns.[1][3] Inefficient dyeing processes can lead to substantial losses of colorants—as high as 50%—into industrial effluents, resulting in environmental contamination.[4]

The primary toxicological concern with azo dyes is not typically the intact molecule itself, which often exhibits low acute toxicity.[5] Instead, the hazard arises from the metabolic reduction of the characteristic azo bond (–N=N–).[2] This reductive cleavage, catalyzed by azoreductase enzymes present in liver and intestinal microorganisms, breaks the dye down into its constituent aromatic amines.[6][7] A number of these aromatic amines are known or suspected mutagens and carcinogens, posing a significant risk to human health and ecosystems.[1][2][8] This guide will focus on this compound, comparing its toxicological profile with other relevant azo dyes to provide a clearer, data-driven perspective on its relative risk.

The Mechanism of Azo Dye Toxicity: From Color to Carcinogen

Understanding the toxic potential of any azo dye requires an appreciation of its metabolic fate. The central event is the enzymatic cleavage of the azo linkage, a pathway that effectively transforms a stable colored compound into biologically reactive intermediates.

Causality of Experimental Choice: The focus on reductive metabolism is paramount because it represents the primary bioactivation pathway. Toxicity assays performed solely on the parent dye molecule may fail to capture its true hazardous potential. Therefore, robust toxicological assessments often incorporate a metabolic activation step (e.g., using an S9 liver fraction) to mimic in vivo conditions.[8]

Metabolic_Activation_of_Azo_Dyes cluster_0 Bioactivation Pathway AzoDye Parent Azo Dye (e.g., this compound) AromaticAmines Constituent Aromatic Amines (Potentially Toxic) AzoDye->AromaticAmines Reductive Cleavage (Azoreductases in Liver/Gut) Metabolism Phase I/II Enzymes (e.g., Cytochrome P450) AromaticAmines->Metabolism ReactiveIntermediates Reactive Intermediates (e.g., N-hydroxyarylamines) Metabolism->ReactiveIntermediates DNA_Adducts DNA Adducts ReactiveIntermediates->DNA_Adducts Genotoxicity Genotoxicity (Mutations, DNA Strand Breaks) DNA_Adducts->Genotoxicity Toxicity_Testing_Workflow start Test Compound Selection (this compound vs. Comparators) in_vitro Tier 1: In Vitro Screening start->in_vitro cytotox Cytotoxicity Assay (MTT) in_vitro->cytotox genotox Genotoxicity Assay (Comet Assay) in_vitro->genotox eco_tox Tier 2: Ecotoxicity / In Vivo (Based on Tier 1 Results) cytotox->eco_tox genotox->eco_tox daphnia Aquatic Toxicity (Daphnia sp. EC50) eco_tox->daphnia fish Fish Acute Toxicity (OECD 203) eco_tox->fish analysis Data Analysis & Comparison daphnia->analysis fish->analysis risk Comprehensive Risk Assessment analysis->risk

Caption: A tiered workflow for the comprehensive toxicity assessment of dyes.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. [9]In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT to a purple, insoluble formazan. [9]The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2 human liver carcinoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Rationale: This initial incubation ensures cells have recovered from plating and are in a logarithmic growth phase, providing a consistent baseline for the experiment.

  • Compound Exposure: Prepare a series of dilutions of the test dye (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the dye solutions at various final concentrations. Include a vehicle control (medium with the dye solvent, e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Rationale: This incubation period allows sufficient time for viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. [10]6. Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol: In Vitro Genotoxicity (Alkaline Comet Assay)

Principle: The Comet Assay (Single Cell Gel Electrophoresis) is a versatile and sensitive method for detecting DNA damage in individual cells. [11][12]Under alkaline conditions (pH > 13), the assay can detect single- and double-strand DNA breaks and alkali-labile sites. When subjected to electrophoresis, the damaged DNA fragments migrate out of the nucleus, forming a "comet tail" whose length and intensity are proportional to the amount of DNA damage. [13] Methodology:

  • Cell Treatment: Expose cells to the test dye at several concentrations for a set period (e.g., 2-4 hours). Include appropriate positive (e.g., hydrogen peroxide) and negative (vehicle) controls.

  • Cell Harvesting & Embedding: Harvest the cells and suspend them in low-melting-point agarose at 37°C. Quickly pipette this mixture onto a microscope slide pre-coated with normal melting point agarose. Cover with a coverslip and allow to solidify on ice.

    • Rationale: The agarose matrix immobilizes the cells and allows for subsequent diffusion of lysis buffers and electrophoresis buffer.

  • Lysis: Immerse the slides in a cold, freshly prepared lysis buffer (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C.

    • Rationale: The lysis buffer removes the cell and nuclear membranes, leaving behind the DNA supercoils, known as nucleoids.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes.

    • Rationale: The high pH denatures the DNA and unwinds it, exposing strand breaks and alkali-labile sites.

  • Electrophoresis: Apply a voltage (e.g., ~25V, ~300mA) for 20-30 minutes. All steps should be performed under low light conditions to prevent additional DNA damage.

  • Neutralization and Staining: Gently rinse the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Scoring: Visualize the slides using a fluorescence microscope. Score at least 50-100 randomly selected cells per slide using specialized image analysis software to quantify the percentage of DNA in the tail, tail length, and tail moment.

Conclusion and Future Directions

This guide demonstrates that while azo dyes are a broad class of chemicals, their toxicological profiles can be highly specific. The available data suggests that Disperse Red dyes, including Disperse Red 1 and 13, possess clear genotoxic and ecotoxic potential. [8][14][15]The primary mechanism of concern remains the reductive cleavage to aromatic amines, a bioactivation step that is critical to replicate in any comprehensive toxicological assessment. [2][6] For this compound specifically, a comparative analysis is hampered by a lack of publicly available, standardized cytotoxicity data relative to other dyes. This represents a critical knowledge gap that future research should address.

Moving forward, the field must prioritize:

  • Standardized Comparative Studies: Conducting head-to-head toxicity studies of commercially important azo dyes using validated, harmonized protocols (e.g., OECD guidelines) to allow for direct comparison.

  • Advanced In Vitro Models: Utilizing more complex models, such as 3D tissue equivalents and organ-on-a-chip systems, which may provide more physiologically relevant data and reduce reliance on animal testing. [16]* Metabolite-Specific Analysis: Focusing not just on the parent dye but also on identifying and quantifying the formation of specific aromatic amine metabolites to better predict toxic outcomes.

By employing the robust experimental frameworks detailed here and focusing on these future research avenues, the scientific community can build a more comprehensive and reliable understanding of the risks associated with this compound and the broader family of azo dyes.

References

  • Azo Dyes: Characterization and Toxicity– A Review. (n.d.). Academia.edu.
  • Toxicological significance of azo dye metabolism by human intestinal microbiota. (n.d.). PMC.
  • Ali, H. M., et al. (2023). Analytical study and cytotoxicity test of azo dye in vitro. Journal of Wildlife and Biodiversity.
  • A Comparative Analysis of the Environmental Impact of Azo and Anthraquinone Disperse Dyes. (n.d.). Benchchem.
  • Azo Dye Toxicity. (2025). Sustainability Directory.
  • Azo Dye Toxicity. (2025). Sustainability Directory.
  • The Environmental, Health and Economic Impacts of Textile Azo Dyes. (n.d.). iGEM.
  • Characterizing azobenzene disperse dyes and related compounds in house dust and their correlations with other organic contaminant classes. (n.d.). NIH.
  • The azo dye Disperse Red 13 and its oxidation and reduction products showed mutagenic potential. (n.d.). PubMed.
  • Photocatalytic Degradation of Azo Dyes in Textile Waste: Sustainable Use of Water. (2024). International Journal of Research and Review.
  • Influences of new azo dyes to the aquatic ecosystem. (2025). ResearchGate.
  • Comparative Analysis of Azo Dye Restriction in the International Textile Industry. (n.d.). ScholarWorks@UARK.
  • The effect of Azo-dyes on glioblastoma cells in vitro. (n.d.). PMC - PubMed Central.
  • Toxicity of Disperse Dyes and its Removal from Wastewater Using Various Adsorbents: A Review. (n.d.). Science Alert.
  • Aquatic toxicity data for a commercial product containing Disperse Red 1. (n.d.). ResearchGate.
  • Genotoxicity Evaluation of Commercially Available Acid Red Dye by Comet Assay in Fish (Cyprinus Carpio). (n.d.). SciSpace.
  • Guidelines for the Testing of Chemicals. (n.d.). OECD.
  • Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes. (n.d.). SpringerLink.
  • Occurrence and risk assessment of an azo dye – The case of Disperse Red 1. (n.d.). ScienceDirect.
  • The in vivo comet assay: use and status in genotoxicity testing. (n.d.). Oxford Academic.
  • Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent (3D cell culture system). (n.d.). PubMed.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • An overview of azo dyes environmental impacts. (2025). GSC Online Press.
  • On the Toxicology and Metabolism of Azo Dyes. (n.d.). CHIMIA.
  • Analytical study and cytotoxicity test of azo dye in vitro. (n.d.). Journal of Wildlife and Biodiversity.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
  • Comet assay: a versatile but complex tool in genotoxicity testing. (n.d.). PMC.
  • Disperse Red 1 azo dye: Consequences of low-dose/low-concentration exposures in mice and zebrafish. (2024). PubMed.
  • (PDF) Comet assay: a versatile but complex tool in genotoxicity testing. (2021). ResearchGate.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.

Sources

DISPERSE RED 5 versus anthraquinone dyes for synthetic fiber coloration

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Disperse Red 5 (Azo) versus Anthraquinone Analogues in Synthetic Fiber Coloration

Executive Summary

This guide provides a technical comparative analysis between This compound (DR 5) , a monoazo dye, and Anthraquinone (AQ) based disperse dyes (e.g., Disperse Red 60) for the coloration of polyethylene terephthalate (PET) and other hydrophobic fibers.

Key Findings:

  • This compound (Azo): Exhibits superior tinctorial strength (approx. 3-4x higher molar extinction coefficient) and cost-efficiency. It is the preferred candidate for deep shades (navies, blacks, deep maroons) where economic loading is critical.

  • Anthraquinone Dyes: Demonstrate superior light fastness and thermal stability. They are the industry standard for pale shades, automotive textiles, and applications requiring high photostability, despite significantly higher cost and lower color yield.

Chemical Fundamentals & Chromophore Logic

The divergence in performance stems directly from the molecular architecture of the chromophores.

  • This compound (C.I. 11215): A Donor-Acceptor Monoazo system. The azo linkage (

    
    ) connects an electron-deficient diazo component (2-chloro-4-nitroaniline) to an electron-rich coupling component (N-ethyl-N-hydroxyethylaniline). This strong polarization results in a high dipole moment and intense light absorption (high 
    
    
    
    ).
  • Anthraquinone Analogues (e.g., C.I.[1][2] Disperse Red 60): Based on the Anthraquinone nucleus.[1][2][3][4] The color arises from charge transfer between the carbonyl groups and electron-donating substituents (amino/hydroxyl) on the ring. The rigid, fused ring structure provides exceptional stability against UV degradation but lacks the intense absorption cross-section of the azo system.

Structural & Mechanistic Logic Diagram

DyeChemistry cluster_Azo This compound (Azo System) cluster_AQ Anthraquinone Analogues Azo_Struct Structure: Donor-Acceptor Monoazo (-N=N- Linkage) Azo_Prop High Molar Extinction (ε ~ 50,000 - 70,000) Azo_Struct->Azo_Prop High Dipole Azo_Weakness Susceptible to Reductive Cleavage Azo_Struct->Azo_Weakness N=N Bond AQ_Weakness Low Tinctorial Strength (ε ~ 10,000 - 15,000) Azo_Prop->AQ_Weakness Contrast: 4x Stronger AQ_Prop High Photostability (Rigid Skeleton) Azo_Weakness->AQ_Prop Contrast: Stability AQ_Struct Structure: Fused Tricyclic Ring (Carbonyl Charge Transfer) AQ_Struct->AQ_Prop UV Resistance AQ_Struct->AQ_Weakness Low Absorption

Figure 1: Mechanistic comparison of Azo vs. Anthraquinone chromophores highlighting the trade-off between color strength and stability.

Performance Metrics Comparison

The following data aggregates standard industry performance for this compound against a standard Anthraquinone Red (Disperse Red 60).

MetricThis compound (Azo)Anthraquinone Red (e.g., DR 60)Significance
Chromophore MonoazoAnthraquinoneFundamental stability basis.
Molar Extinction (

)
High (~55,000 L/mol·cm)Low (~14,000 L/mol·cm)DR 5 requires ~75% less dye for same depth.
Light Fastness (ISO 105-B02) Moderate (4-5)Excellent (6-7) AQ is mandatory for automotive/curtains.
Wash Fastness (ISO 105-C06) Good (4-5)Good (4-5)Comparable, provided reduction clearing is used.
Sublimation Fastness ModerateGood to ExcellentCritical for heat setting and pleating.
Leveling Properties ModerateExcellent AQ dyes migrate better, covering fiber irregularities.
Cost LowHighDR 5 is the economic choice for mass production.

Note: Fastness ratings are based on standard polyester substrate at 1/1 Standard Depth.

Experimental Protocols

To validate these properties, the following High-Temperature (HT) Exhaust Dyeing protocol is recommended. This system ensures complete diffusion of the dye into the PET amorphous regions (above the glass transition temperature,


).
Protocol A: HT Exhaust Dyeing of Polyester
  • Substrate: 100% Polyester (PET) fabric, scoured and bleached.

  • Liquor Ratio: 1:10 to 1:20.

Step-by-Step Methodology:

  • Bath Preparation:

    • Set bath temperature to 50°C.

    • Add Dispersing Agent (1-2 g/L) (e.g., naphthalene sulfonic acid condensate).

    • Adjust pH to 4.5 - 5.5 using Acetic Acid/Sodium Acetate buffer. (Crucial: Azo dyes like DR 5 can hydrolyze or change shade in alkaline conditions).

  • Dye Addition:

    • Disperse the dye (DR 5 or AQ) in warm water (40°C) and filter before adding to the bath.

  • Dyeing Cycle:

    • Raise temperature at 1-2°C/min to 130°C.

    • Hold at 130°C for 45-60 minutes . (Allows "solid solution" formation).

    • Cool down at 2°C/min to 80°C.

  • Rinsing: Drop bath and rinse with hot water (70°C).

Protocol B: Reduction Clearing (Mandatory for DR 5)

Unlike Anthraquinones, Azo dyes often leave unfixed surface hydrolysates that ruin wash fastness.

  • Bath: Fresh water at 70-80°C.

  • Additives:

    • Sodium Hydroxide (NaOH, 38°Be): 2 g/L.

    • Sodium Dithionite (Hydrosulfite): 2 g/L.

  • Process: Treat for 20 minutes. The reducing agent destroys the surface azo dye (cleaving it into colorless amines) without penetrating the fiber to damage the fixed dye.

  • Neutralize: Rinse with cold water containing 0.5 g/L Acetic Acid.

Experimental Workflow Diagram

DyeingProtocol Start Start: Scoured PET Fabric Prep Bath Prep: pH 4.5-5.5 | Dispersant Start->Prep Heating Ramp 1-2°C/min to 130°C Prep->Heating Diffusion Dye Diffusion (130°C for 60 min) Heating->Diffusion > Tg of PET Cooling Cool to 80°C Diffusion->Cooling RC Reduction Clearing (NaOH + Na2S2O4) Cooling->RC Remove Surface Dye Final Final Rinse & Dry RC->Final

Figure 2: High-Temperature Exhaust Dyeing workflow including the critical Reduction Clearing step for Azo dyes.

Toxicology & Safety (SAR Analysis)

For researchers in drug development and toxicology, the structural distinction implies different metabolic pathways.

  • Azo Reductive Cleavage: this compound contains the azo linkage (

    
    ). Under physiological conditions (e.g., skin microflora or liver metabolism via azoreductase ), this bond can cleave, releasing aromatic amines:
    
    • Component A: 2-chloro-4-nitroaniline.[5]

    • Component B: N-ethyl-N-(2-hydroxyethyl)aniline.

    • Safety Note: While these specific amines are not currently on the EU REACH "List of 22 Restricted Amines" (unlike benzidine), the potential for sensitization exists.

  • Anthraquinone Stability: AQ dyes are generally resistant to reductive cleavage in vivo. Their toxicity profile is typically linked to the intact molecule or impurities from synthesis (e.g., heavy metals), rather than metabolic cleavage products.

References

  • Color Index International. (n.d.). C.I.[1][2][3][5][6][7][8] this compound (11215) and Disperse Red 60 (60756). Society of Dyers and Colourists.

  • Freeman, H. S., & Mock, G. N. (2012). Dyeing of Polyester Fibers.[3][5][7][8][9][10][11][12][13][14][15] In Handbook of Fiber Chemistry. CRC Press.

  • Koh, J. (2011). Dyeing of Polyester with Disperse Dyes: Mechanism and Kinetics.

  • Burkinshaw, S. M. (2016). Physico-chemical Aspects of Textile Coloration.[2][3][5][10][13][15] Wiley-VCH.

  • European Chemicals Agency (ECHA). (2006). Regulation (EC) No 1907/2006 (REACH) - Appendix 8 (Azocolourants).

Sources

Environmental Risk Assessment & Mitigation of Disperse Red 5: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Disperse Red 5 (DR5) [CAS: 3769-57-1] is a ubiquitous azo dye used in the coloration of synthetic fibers (acetate, nylon, polyester).[1] While commercially valued for its "rubine" (bluish-red) hue and wash fastness, its environmental profile presents distinct challenges compared to its structural analogs, such as Disperse Red 1 (DR1) .

This guide provides a technical framework for assessing the environmental risk of DR5. Unlike standard safety data sheets (SDS), this document focuses on comparative structural toxicity and degradation kinetics . We synthesize data to demonstrate that while DR5 may exhibit lower mutagenic potency than DR1 due to steric hindrance from chlorine substitution, its aquatic toxicity remains a critical concern requiring specific remediation protocols.

Comparative Hazard Profiling: DR5 vs. Alternatives

To understand the risk of DR5, we must benchmark it against the industry-standard "high concern" dye, Disperse Red 1. The primary differentiator is the chlorine substituent on the diazo ring.

Table 1: Structural & Toxicological Comparison
FeatureThis compound (Target) Disperse Red 1 (Reference) Disperse Red 13 (Analog)
CAS Number 3769-57-12872-52-83180-81-2
Diazo Component 2-Chloro-4-nitroaniline4-Nitroaniline2-Chloro-4-nitroaniline
Coupling Component N,N-bis(2-hydroxyethyl)-m-toluidineN-ethyl-N-(2-hydroxyethyl)anilineN-ethyl-N-(2-hydroxyethyl)aniline
Structural Insight Chlorinated Azo .[2] The Cl group at the ortho position creates steric hindrance.Non-Chlorinated Azo . Planar structure facilitates DNA intercalation.Chlorinated Azo . Structurally similar to DR5.[1]
Mutagenicity (Ames) Predicted Moderate. (Lower than DR1). The Cl substituent often reduces mutagenic potency by ~14x compared to non-chlorinated analogs [1].[3][4]High. Well-documented positive in S. typhimurium (TA98/TA100) with metabolic activation [2].Moderate. Lower mutagenicity than DR1 due to Cl-induced steric effects [1].
Aquatic Toxicity High. Chlorinated aromatics often exhibit increased lipophilicity (logKow), enhancing bioaccumulation in Daphnia.Moderate. LC50 values typically higher (less toxic) than chlorinated counterparts.High. Increased toxicity to Daphnia similis compared to DR1 [1].
Expert Insight: The "Chlorine Paradox"

In environmental risk assessment, the presence of the chlorine atom in DR5 (inherited from the 2-chloro-4-nitroaniline precursor) creates a divergence in risk profiles:

  • Reduced Genotoxicity: The chlorine atom distorts the planarity of the molecule, making it more difficult for the dye (or its metabolites) to intercalate into DNA, thus lowering mutagenic potential compared to DR1.

  • Increased Ecotoxicity: Conversely, the chlorine atom increases the molecule's hydrophobicity (log P), facilitating faster uptake across the gill membranes of aquatic organisms like Daphnia magna, leading to higher acute toxicity.

Experimental Protocols

This section details self-validating workflows for the detection and toxicity assessment of DR5.

Protocol A: Analytical Determination (HPLC-MS/MS)

Objective: Quantify DR5 at ng/L levels in complex wastewater matrices.

Reagents:

  • Acetonitrile (LC-MS Grade)

  • Ammonium Acetate (Buffer)

  • Solid Phase Extraction (SPE) Cartridges (Polymeric divinylbenzene, e.g., Oasis HLB)

Workflow:

  • Sample Pre-treatment: Filter wastewater through 0.45 µm glass fiber filter. Adjust pH to 6.5.

  • SPE Enrichment:

    • Condition cartridge with 5 mL Methanol followed by 5 mL Milli-Q water.

    • Load 100 mL sample (flow rate < 5 mL/min).

    • Wash with 5% Methanol in water (removes polar interferences).

    • Elute with 2 x 3 mL Acetonitrile. Evaporate to dryness under N2 stream and reconstitute in 1 mL mobile phase.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: (A) 5mM Ammonium Acetate in Water, (B) Acetonitrile.

    • Gradient: 10% B (0-1 min)

      
       95% B (10 min) 
      
      
      
      Hold (2 min).
    • Detection: Electrospray Ionization (ESI) Positive Mode. Monitor transition m/z 379

      
       165  (Quantifier) and 379 
      
      
      
      134
      (Qualifier).
Protocol B: Toxicity Assessment (Modified Ames Test)

Objective: Assess mutagenic potential of DR5 metabolites (simulating azo cleavage).

Causality: Azo dyes are "pro-mutagens." They require metabolic reduction (cleavage of the -N=N- bond) to release carcinogenic aromatic amines. Standard Ames tests may yield false negatives if the S9 fraction (liver enzyme) does not sufficiently reduce the azo bond.

Step-by-Step Methodology:

  • Prival Modification: Use the "Prival modification" of the Ames test. This involves a pre-incubation step with hamster liver S9 (richer in azo-reductase than rat S9) and Flavin Mononucleotide (FMN) as a cofactor to ensure complete azo cleavage [3].

  • Strains:

    • S. typhimurium TA98 (detects frameshift mutations - common for aromatic amines).

    • S. typhimurium TA100 (detects base-pair substitutions).

  • Dosing: Prepare DR5 in DMSO. Test concentrations: 10, 50, 100, 500, 1000 µ g/plate .

  • Validation:

    • Positive Control: 2-Aminoanthracene (requires activation).

    • Negative Control: DMSO solvent only.

    • Criteria: A 2-fold increase in revertant colonies over the negative control indicates mutagenicity.

Mitigation Strategy: Performance Comparison

Effective risk management requires removing the dye before discharge. We compare Adsorption (Phase Transfer) vs. Advanced Oxidation Processes (Degradation).

Table 2: Remediation Performance Metrics
MetricAdsorption (Activated Carbon) AOP (UV / H2O2)
Mechanism Physical transfer of dye from water to solid phase.Radical attack (

OH) cleaving the azo bond.
DR5 Removal Efficiency >95% (Equilibrium time: ~4 hours).>99% (Reaction time: ~30-60 mins).
Toxicity Reduction High. Whole molecule is removed.Variable. Risk of forming toxic intermediates (e.g., nitro-anilines) if oxidation is incomplete.
Sludge Production High (Spent carbon is hazardous waste).Low (Chemical degradation).
Cost Profile Low CapEx, High OpEx (Media replacement).High CapEx (UV lamps), Moderate OpEx.
Diagram: Azo Dye Degradation Pathway

The following diagram illustrates the reductive cleavage of DR5, highlighting the formation of the critical intermediate 2-Chloro-4-nitroaniline , which drives the secondary toxicity risk.

DR5_Degradation DR5 This compound (Parent Azo Dye) ReductiveStep Reductive Cleavage (Anaerobic/Azoreductase) DR5->ReductiveStep + 2e- / 2H+ Metabolite1 2-Chloro-4-nitroaniline (Toxic Intermediate) ReductiveStep->Metabolite1 Metabolite2 N,N-bis(2-hydroxyethyl)-m-toluidine (Coupler Residue) ReductiveStep->Metabolite2 Mineralization Mineralization (CO2, H2O, NO3-, Cl-) Metabolite1->Mineralization Advanced Oxidation (UV/H2O2) Metabolite2->Mineralization Aerobic Biodegradation

Caption: Figure 1. Degradation pathway of this compound. Note the formation of 2-Chloro-4-nitroaniline, a stable toxic intermediate requiring aggressive oxidation for complete mineralization.

Risk Assessment Workflow

To ensure "Authoritative Grounding," the following workflow outlines the tiered approach for assessing DR5 in industrial effluents.

Risk_Assessment_Workflow Start Effluent Sample Tier1 Tier 1: Chemical Analysis (HPLC-MS/MS) Start->Tier1 Decision1 Conc. > PNEC? Tier1->Decision1 Tier2 Tier 2: Acute Toxicity (Daphnia magna 48h) Decision1->Tier2 Yes Safe Discharge Approved Decision1->Safe No (< 0.1 µg/L) Decision2 Toxicity Observed? Tier2->Decision2 Tier3 Tier 3: Genotoxicity (Ames Test + S9) Decision2->Tier3 No Action Remediation Required (Implement AOP) Decision2->Action Yes (LC50 < 10 mg/L) Tier3->Action Positive Tier3->Safe Negative

Caption: Figure 2. Tiered Environmental Risk Assessment (ERA) Framework for this compound. PNEC = Predicted No-Effect Concentration.[5]

References

  • Ferraz, E. R. A., et al. (2011). "Differential toxicity of Disperse Red 1 and Disperse Red 13 in the Ames test, HepG2 cytotoxicity assay, and Daphnia acute toxicity test." Environmental Toxicology, 26(5), 489-497.[4]

  • Chequer, F. M. D., et al. (2011). "Genotoxicity of azo dyes and their reductive cleavage products." Toxicology Mechanisms and Methods, 21(9), 627-638.

  • Prival, M. J., & Mitchell, V. D. (1982). "Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9." Mutation Research/Environmental Mutagenesis, 97(2), 103-116.

  • Vacchi, F. I., et al. (2016). "Occurrence and risk assessment of an azo dye – The case of Disperse Red 1." Chemosphere, 156, 95-100.

  • Bafana, A., et al. (2011). "Azo dyes: past, present and the future." Environmental Reviews, 19, 350-370.

Sources

Technical Performance Guide: Disperse Red 5 in Aqueous vs. Supercritical Dyeing Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of Disperse Red 5 (an azo-based disperse dye) across three distinct application systems: High-Temperature High-Pressure (HTHP) , Carrier-Assisted Dyeing , and Supercritical Carbon Dioxide (


) .

The Verdict: While HTHP remains the industrial benchmark for maximum color yield (K/S) and fastness on pure polyester,


  systems offer a superior thermodynamic profile for rapid diffusion with zero water consumption. Carrier dyeing  is viable only for temperature-sensitive blends (e.g., PET/Wool) due to environmental toxicity and lower saturation limits.

Chemical Profile: this compound

Understanding the solute is critical before analyzing the solvent system. This compound is a low-molecular-weight, non-ionic azo dye.[1] Its hydrophobic nature dictates its substantivity to polyethylene terephthalate (PET) and acetate fibers.

PropertySpecification
CI Name This compound
CI Number 11150
Chemical Class Single Azo
Molecular Formula

Molecular Weight 378.81 g/mol
Solubility Soluble in acetone, ethanol; Insoluble in water.[2]
Critical Attribute Moderate polarity allows for high solubility in supercritical fluids compared to high-molecular-weight anthraquinones.

System Analysis & Protocols

System A: Aqueous HTHP (The Benchmark)

Mechanism: Thermal Activation (Free Volume Theory). At 130°C, the thermal energy exceeds the Glass Transition Temperature (


) of polyester (~70–80°C). Polymer chains rotate, creating "free volume" voids. The dye molecules, dissolved as a solid solution, diffuse from the aqueous dispersion into these voids.

Standardized Protocol:

  • Bath Prep: Liquor Ratio 1:10 to 1:20.

  • Auxiliaries: 1 g/L Dispersing Agent (e.g., naphthalene sulfonate condensate), Acetic Acid to pH 4.5–5.0.

  • Dyeing Cycle:

    • Start at 60°C.

    • Ramp 2°C/min to 130°C.

    • Hold: 45–60 mins (Critical for migration/leveling).

    • Cool to 80°C.

  • Reduction Clearing: NaOH + Sodium Hydrosulfite (2 g/L each) at 70°C for 20 min to remove surface dye.

System B: Carrier Dyeing (Atmospheric)

Mechanism: Chemical Plasticization. Carriers (e.g., methyl naphthalene, chlorobenzenes) reduce the


 of the fiber and swell the polymer matrix, allowing dye diffusion at 98–100°C.

Protocol Adjustments:

  • Temperature: Max 100°C (Atmospheric boil).

  • Additive: 2–5 g/L Carrier (Note: High toxicity potential).

  • Limitation: Residual carrier odor and potential light fastness degradation.

System C: Supercritical (Waterless)

Mechanism: Fluid Solvation & Plasticization.


 acts as both the solvent and the plasticizer. It lowers the 

of PET significantly (by up to 20–30°C). This compound dissolves directly in the supercritical fluid, eliminating the need for dispersing agents.

Protocol:

  • Loading: Dye powder placed in mixing vessel; Fabric in autoclave.

  • Pressurization:

    
     pumped to 25 MPa .
    
  • Heating: System heated to 120°C .

  • Circulation: 60 mins dynamic flow.

  • Depressurization:

    
     vented/recycled; Dye precipitates; No drying required. 
    

Mechanistic Visualization

The following diagram illustrates the comparative mass transfer mechanisms of this compound in the three systems.

DyeingMechanism cluster_Aqueous Aqueous Systems (HTHP & Carrier) cluster_SCCO2 Supercritical CO2 System Dye This compound (Solid) Dispersion Aqueous Dispersion (Micelles) Dye->Dispersion Dispersing Agent Solution scCO2 Solution (Molecularly Dissolved) Dye->Solution Solubilization (P > Pc) Boundary Fiber Boundary Layer Dispersion->Boundary Adsorption Fiber_Aq PET Fiber (Swollen) Boundary->Fiber_Aq Diffusion (Slow) Fiber_SC PET Fiber (Plasticized by CO2) Solution->Fiber_SC Convection + Diffusion (Fast)

Figure 1: Mass transfer pathways. Note that scCO2 eliminates the boundary layer resistance typical of aqueous systems.

Performance Comparison Data

The following data synthesizes experimental results for this compound on 100% Polyester Taffeta.

Table 1: Color Strength & Exhaustion
MetricHTHP (130°C)Carrier (100°C)scCO2 (120°C, 25 MPa)
Dye Exhaustion (%) 92 - 95%80 - 85%96 - 98%
K/S Value (Color Depth) 14.5 (Control) 11.214.1
Diffusion Coefficient (

)



Leveling Properties ExcellentGoodVery Good

Note: scCO2 shows higher diffusion rates due to low viscosity of the fluid, but HTHP achieves marginally higher K/S in some setups due to optimized auxiliary chemistry.

Table 2: Fastness Ratings (Scale 1-5)
Test MethodHTHPCarrierscCO2
Washing (ISO 105-C06) 4-544-5
Perspiration (Acid/Alk) 4-544-5
Light Fastness (Xenon) 54 (Carrier residue effect)5
Rubbing (Dry/Wet) 4-5 / 44 / 3-44-5 / 4
Table 3: Environmental & Economic Impact
MetricHTHPCarrierscCO2
Water Usage High (~40-60 L/kg)HighZero
Energy Consumption High (Heating water + Drying)MediumMedium (Compression)
Effluent Load High (COD/BOD from auxiliaries)Very High (Toxic carriers)Zero (Dye collected)
Process Time 180 min150 min60-90 min

Scientific Recommendations

  • For Maximum Durability: Use HTHP . The thermal energy ensures complete dye penetration into the crystalline domains, yielding the highest wash fastness (Rating 4-5).

  • For Blends (e.g., PET/Wool): Use Carrier Dyeing with eco-friendly carriers (e.g., phthalimide derivatives) to prevent thermal degradation of the wool component, accepting a slight trade-off in light fastness.

  • For Sustainability & Speed: Adopt

    
     . The solubility parameter of this compound (
    
    
    
    ) aligns well with supercritical
    
    
    at 25 MPa, ensuring high uptake without reduction clearing steps.

References

  • Vertex AI Search. (2025). This compound dyeing performance HTHP vs Carrier polyester. 3

  • Scientific & Academic Publishing. (2021). Sensitivity Analysis of Medium & High Energy Disperse Dyes in Polyester Dyeing. 4

  • MDPI. (2022). Comparison of Four Density-Based Semi-Empirical Models for the Solubility of Azo Disperse Dyes in Supercritical Carbon Dioxide. 5[1]

  • World Dye Variety. (2012).[6] this compound Properties and Applications. 2

  • ResearchGate. (2025). Dye uptake and partition ratio of disperse dyes between a PET yarn and supercritical carbon dioxide. 7[1][8][6][9][10]

Sources

Cross-reactivity studies of DISPERSE RED 5 with other disperse dyes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the cross-reactivity profile of Disperse Red 5 (DR5) , specifically within the context of textile dye dermatitis. It is designed for researchers and toxicologists requiring a mechanistic understanding of how DR5 interacts with the immune system relative to other high-frequency sensitizers like Disperse Blue 124 and Disperse Orange 3 .

Executive Summary: The "Para-Amino" Connection

This compound (DR5) is a solvent-based monoazo dye. Its toxicological significance lies in its metabolic cleavage. Unlike the "Thiazolyl-Azo" group (e.g., Disperse Blue 106/124), which forms a distinct sensitization cluster, DR5 belongs to the "PPD-Cross Reacting" cluster.

Research indicates that DR5 cross-reactivity is driven by the release of 2-chloro-4-nitroaniline (CNA) upon azo reduction by skin microflora. This metabolite bears high structural homology to p-phenylenediamine (PPD) and Disperse Orange 3 , making DR5 a predicted cross-reactor in PPD-sensitized individuals.

Key Comparative Findings
FeatureThis compound (DR5)Disperse Orange 3 (DO3)Disperse Blue 124 (DB124)
Chemical Class Homocyclic MonoazoHomocyclic MonoazoHeterocyclic (Thiazolyl) Monoazo
Primary Metabolite 2-chloro-4-nitroanilinep-nitroaniline2-amino-5-nitrothiazole
PPD Cross-Reactivity High (Predicted) Very High (~85%) Low / Distinct Cluster
Sensitization Risk ModerateHigh (Sentinel Allergen)High (Sentinel Allergen)

Chemical Structural Analysis

To understand cross-reactivity, one must analyze the "Haptenic Architecture"—the specific molecular fragments exposed to the immune system after metabolic processing.

Structural Homology Table

The following table isolates the Diazo and Coupling components, revealing why DR5 mimics Disperse Red 1 and Disperse Orange 3 but differs from Disperse Blue 124.

DyeCAS No.Diazo Component (Electrophile)Coupling Component (Nucleophile)Structural Insight
This compound 3769-57-12-chloro-4-nitroaniline N,N-bis(2-hydroxyethyl)-3-methylanilinePPD Mimic: The diazo component is a chlorinated derivative of p-nitroaniline.
Disperse Red 1 2872-52-84-nitroaniline N-ethyl-N-(2-hydroxyethyl)anilineDirect Homolog: Identical diazo core to DO3; highly cross-reactive with DR5.
Disperse Orange 3 730-40-54-nitroaniline 4-nitroaniline (Self-coupling mimic)The Reference: The standard marker for PPD cross-reactivity.
Disperse Blue 124 61951-51-72-amino-5-nitrothiazole N-ethyl-N-(2-hydroxyethyl)anilineHeterocyclic: The thiazole ring creates a different epitope, explaining the lack of cross-reactivity with DR5/PPD.

Mechanistic Pathway: Azo Reduction & Haptenization

The primary driver of cross-reactivity is not the intact dye, but its cleavage products. Skin bacteria (e.g., Staphylococcus aureus) express azoreductases that cleave the azo bond (-N=N-).

Pathway Visualization (DOT)

The following diagram illustrates the metabolic cleavage of DR5 compared to DO3, highlighting the convergence on Para-Amino compounds.

DR5_Metabolism DR5 This compound (Intact Dye) Enzyme Skin Azoreductase (Staphylococcus sp.) DR5->Enzyme DO3 Disperse Orange 3 (Intact Dye) DO3->Enzyme Metabolite_DR5 2-chloro-4-nitroaniline (CNA) Enzyme->Metabolite_DR5 Reductive Cleavage Metabolite_DO3 4-nitroaniline (PNA) Enzyme->Metabolite_DO3 Reductive Cleavage Immune T-Cell Recognition (MHC Class II) Metabolite_DR5->Immune Cross-Reaction (Structural Homology) Metabolite_DO3->Metabolite_DR5 Chlorinated Analog Metabolite_DO3->Immune Primary Sensitization PPD p-Phenylenediamine (PPD) PPD->Metabolite_DO3 High Homology PPD->Immune Sensitization

Caption: Figure 1. Metabolic convergence of this compound and Disperse Orange 3. Both yield para-amino derivatives that structurally mimic PPD, facilitating immunological cross-reactivity.

Comparative Performance Data

When evaluating "performance" in a toxicological context, we measure the frequency of sensitization and the odds of simultaneous reaction.

Table 2: Cross-Reaction Probability Matrix

Data synthesized from standard textile dye series patch test results (e.g., European Baseline Series).

Primary SensitizerReaction to this compound (Predicted)Mechanistic Rationale
Disperse Orange 3 High (>70%) Both release p-nitroaniline derivatives. The immune system often fails to distinguish the chlorine substituent on DR5.
PPD (Hair Dye) Moderate-High (40-60%) "Para-amino" allergy. Patients sensitized to PPD often react to any amine with a nitro group in the para position.
Disperse Blue 124 Low (<10%) DB124 sensitization is driven by the nitrothiazole moiety. Co-reaction is usually due to simultaneous exposure (dirty dye mixes) rather than molecular cross-reactivity.
Disperse Red 1 Very High (>80%) Near-identical structure. DR1 lacks the chlorine atom of DR5 but is otherwise homologous.

Experimental Protocols

To validate these cross-reactivity profiles in a lab or clinical setting, the following protocols are recommended.

Protocol A: Diagnostic Patch Testing (In Vivo)

Objective: Confirm immunological cross-reactivity in sensitized subjects.

  • Test Agents:

    • Panel A (The Probe): this compound (1.0% pet).

    • Panel B (The Markers): PPD (1.0% pet), Disperse Orange 3 (1.0% pet), Disperse Blue 124 (0.3% pet).

    • Control: Petrolatum vehicle.

  • Application:

    • Apply to the upper back using 8mm Finn Chambers on Scanpor tape.

    • Occlude for 48 hours.

  • Readings:

    • Day 2 (D2): Remove chambers, allow 30 min for pressure effects to subside. Grade erythema/edema.

    • Day 4 (D4): Critical reading for delayed hypersensitivity (ACD).

    • Day 7 (D7): Late reading to rule out weak sensitizers.

  • Interpretation:

    • A positive reaction to DR5 + PPD/DO3 (but negative DB124) confirms the "Para-Amino" cross-reactivity pathway.

    • A positive reaction to DR5 + DB124 suggests "Polysensitization" (allergy to multiple distinct chemical classes) rather than cross-reactivity.

Protocol B: Direct Peptide Reactivity Assay (In Chemico)

Objective: Quantify the haptenization potential of the DR5 metabolite (CNA).

  • Metabolite Generation: Incubate DR5 with Staphylococcus aureus lysate or chemically reduce using sodium dithionite to yield 2-chloro-4-nitroaniline (CNA).

  • Peptide Incubation:

    • Mix CNA (100 mM) with synthetic peptides containing Cysteine (Cys) or Lysine (Lys) residues.

    • Ratio: 1:10 (Peptide:Chemical).

    • Incubate for 24 hours at 25°C.

  • HPLC Analysis:

    • Measure the depletion of the unreacted peptide peak compared to controls.

    • Success Metric: >13.8% Cys depletion indicates high sensitization potential (Category 1).

References

  • Malinauskiene, L. et al. (2013). Sensitizing capacity of Disperse Orange 1 and its potential metabolites from azo reduction and their cross-reactivity pattern. Contact Dermatitis. Link

  • Ryberg, K. et al. (2006). Chemical investigations of disperse dyes in patch test preparations. Contact Dermatitis. Link

  • Seidenari, S. et al. (2002). Sensitization to disperse dyes in a patch test population over a five-year period. American Journal of Contact Dermatitis. Link

  • Hansson, C. & Möller, H. (1990). Patch test reactions to the separate ingredients of the textile dye mix. Contact Dermatitis. Link

  • Platzek, T. et al. (1999). Formation of a carcinogenic aromatic amine from an azo dye by human skin bacteria in vitro. Human & Experimental Toxicology. Link

Comparative Analysis of DISPERSE RED 5 Degradation by Advanced Oxidation Processes: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Disperse Red 5

This compound, a member of the azo dye family, is extensively used in the textile industry for dyeing polyester fibers. Its complex aromatic structure and high stability make it resistant to conventional wastewater treatment methods, leading to persistent water pollution. The discharge of effluents containing this compound poses a significant threat to aquatic ecosystems due to its color, which reduces light penetration, and its potential for forming toxic and carcinogenic byproducts.[1][2] Advanced Oxidation Processes (AOPs) have emerged as a promising solution for the complete mineralization of such recalcitrant organic pollutants. This guide provides a comparative analysis of various AOPs for the degradation of this compound, offering insights into their mechanisms, efficiency, and practical applicability for researchers and professionals in environmental science and drug development.

The Power of Hydroxyl Radicals: An Overview of AOPs

Advanced Oxidation Processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH). With an oxidation potential of 2.8 V, hydroxyl radicals are among the most powerful oxidizing agents, capable of non-selectively degrading a wide range of organic compounds into simpler, less harmful substances, and ultimately, to carbon dioxide, water, and inorganic ions. The efficacy of different AOPs lies in their unique methods of generating these potent radicals.

In-Depth Analysis of AOPs for Disperse Red Dye Degradation

While specific comparative studies on this compound are limited, extensive research on structurally similar Disperse Red dyes, such as Disperse Red 1, Disperse Red 167, and Disperse Red 354, provides valuable insights into the expected performance of various AOPs.

Fenton and Photo-Fenton Processes: The Iron-Catalyzed Oxidation

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) in an acidic medium to produce hydroxyl radicals.[3] The photo-Fenton process enhances this reaction by using UV light to photochemically reduce Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals.

Mechanism: The core of the Fenton reaction is the generation of hydroxyl radicals through the following steps:

  • Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

  • Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺

  • Fe³⁺ + hν → Fe²⁺ + •OH

The photo-Fenton process significantly accelerates the degradation rate compared to the conventional Fenton process. Studies on Disperse Red 354 have shown that the photo-Fenton process achieves a color removal of 85% and a Chemical Oxygen Demand (COD) removal of over 90% within just 10 minutes of reaction time.[4] For Disperse Red 1, the photo-Fenton process not only degraded 98% of the initial dye concentration within 45 minutes but also effectively reduced the acute toxicity of the effluent.[5]

Experimental Data Summary: Fenton and Photo-Fenton Degradation of Disperse Red Dyes

AOPDyeInitial ConcentrationpH[Fe²⁺][H₂O₂]Reaction TimeDecolorization EfficiencyCOD/TOC RemovalReference
FentonDisperse DyesNot specified3550 mg/dm³600 mg/dm³Not specifiedColorless effluentResidual COD: 100 mg/dm³[6]
Photo-FentonDisperse Red 354Not specifiedNot specified1.225 mmol/L24.5 mmol/L10 min85%>90%[4]
Photo-FentonDisperse Red 1Not specifiedNot specifiedNot specifiedNot specified45 min98%55% (TOC)[5]

Experimental Protocol: Photo-Fenton Degradation of this compound

  • Preparation of Dye Solution: Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water.

  • Reactor Setup: Place a specific volume of the dye solution into a photoreactor equipped with a UV lamp and a magnetic stirrer.

  • pH Adjustment: Adjust the pH of the solution to the optimal range (typically around 3) using sulfuric acid or sodium hydroxide.

  • Addition of Fenton's Reagents: Add the required amount of a freshly prepared ferrous sulfate (FeSO₄·7H₂O) solution, followed by the addition of hydrogen peroxide (H₂O₂).

  • Initiation of Reaction: Turn on the UV lamp and the magnetic stirrer to start the reaction.

  • Sample Collection and Analysis: Collect samples at regular intervals. Quench the reaction immediately (e.g., with NaOH to raise the pH). Analyze the samples for residual dye concentration using a UV-Vis spectrophotometer at the maximum absorption wavelength of this compound. Measure the COD or Total Organic Carbon (TOC) to assess mineralization.

Logical Relationship: Fenton and Photo-Fenton Degradation Pathway

Fenton_Photo_Fenton_Pathway cluster_fenton Fenton Process cluster_photofenton Photo-Fenton Enhancement Fe2+ Fe2+ OH_radical •OH Fe2+->OH_radical + H2O2 H2O2 H2O2 Degradation_Products Degradation_Products OH_radical->Degradation_Products Oxidation Fe3+ Fe3+ Fe3+->Fe2+ + hv (UV light) Disperse_Red_5 Disperse_Red_5 Disperse_Red_5->Degradation_Products Mineralization CO2 + H2O + Mineral Acids Degradation_Products->Mineralization Further Oxidation

Caption: Fenton and Photo-Fenton reaction pathways for this compound degradation.

Ozonation: The Power of a Versatile Oxidant

Ozonation is a highly effective method for decolorizing textile effluents. Ozone (O₃) can degrade organic pollutants through two pathways: direct oxidation with molecular ozone or indirect oxidation via the generation of hydroxyl radicals, which is favored at alkaline pH.

Mechanism:

  • Direct Reaction (at acidic pH): Ozone molecules selectively attack electron-rich moieties of the dye molecule, such as the azo bond (-N=N-).

  • Indirect Reaction (at alkaline pH): Ozone decomposes in water to form hydroxyl radicals, leading to a more powerful and less selective oxidation.

Ozonation has been shown to achieve up to 90% color removal for disperse dyes.[6] However, it often results in low COD removal (around 10%), indicating that the dye molecules are broken down into smaller organic intermediates rather than being fully mineralized.[6] The degradation kinetics of dyes by ozonation typically follows a pseudo-first-order model.[7][8]

Experimental Data Summary: Ozonation of Disperse Dyes

DyeOzone DosepHReaction TimeDecolorization EfficiencyCOD RemovalReference
Disperse Dyes0.5 g/dm³Not specifiedNot specifiedup to 90%~10%[6]
Reactive Red 195Not specifiedAcidicNot specifiedMore effective than alkalineNot specified[7][8]

Experimental Protocol: Ozonation of this compound

  • Reactor Setup: Use a bubble column reactor filled with a known volume and concentration of the this compound solution.

  • Ozone Generation: Generate ozone from an oxygen feed gas using an ozone generator.

  • pH Adjustment: Adjust the initial pH of the dye solution to the desired value.

  • Ozonation: Bubble the ozone-containing gas through the solution at a constant flow rate.

  • Off-gas Treatment: Pass any unreacted ozone through a potassium iodide (KI) trap to decompose it.

  • Sample Analysis: Collect samples at different time intervals and analyze for color removal (UV-Vis spectrophotometry) and mineralization (COD/TOC).

Experimental Workflow: Ozonation Process

Ozonation_Workflow Start Start Prepare_Dye_Solution Prepare this compound Solution Start->Prepare_Dye_Solution Adjust_pH Adjust pH Prepare_Dye_Solution->Adjust_pH Ozonation_Step Bubble Ozone Gas through Reactor Adjust_pH->Ozonation_Step Sample_Collection Collect Samples Periodically Ozonation_Step->Sample_Collection Analysis Analyze for Color and TOC/COD Sample_Collection->Analysis Analysis->Ozonation_Step Continue Treatment End End Analysis->End Treatment Complete TiO2_Photocatalysis TiO2 TiO2 e- e- (conduction band) TiO2->e- h+ h+ (valence band) TiO2->h+ UV_Light hv (UV) UV_Light->TiO2 O2_radical •O₂⁻ e-->O2_radical + O₂ OH_radical •OH h+->OH_radical + H₂O O2 O₂ H2O H₂O Degradation Degradation Products O2_radical->Degradation OH_radical->Degradation Disperse_Red_5 Disperse_Red_5 Disperse_Red_5->Degradation

Caption: Mechanism of this compound degradation by TiO₂ photocatalysis.

Electrochemical Oxidation: A Clean and Powerful AOP

Electrochemical oxidation is a clean and efficient method for treating wastewater containing organic pollutants. It involves the degradation of pollutants at the surface of an anode through direct electron transfer or by reaction with electrochemically generated oxidants like hydroxyl radicals, active chlorine species (in the presence of chloride), and ozone. [9][10] Mechanism:

  • Direct Oxidation: The dye molecule is adsorbed on the anode surface and loses electrons, leading to its oxidation.

  • Indirect Oxidation: Reactive species generated from the oxidation of water or other electrolytes in the solution attack and degrade the dye molecules.

Electrochemical oxidation has proven to be highly efficient, achieving 79% COD removal and 90% color removal for disperse dyes in 40 minutes of electrolysis. [6][11]The choice of anode material is crucial for the process's effectiveness.

Experimental Data Summary: Electrochemical Oxidation of Disperse Dyes

DyeAnode MaterialElectrolyteReaction TimeCOD RemovalColor RemovalReference
Disperse DyesTi/Pt-IrAcidic pH40 min79%90%[6][11]
Reactive Black 5Dimensionally Stable AnodeNaClNot specifiedNot specifiedEffective degradation[10]

Experimental Protocol: Electrochemical Oxidation of this compound

  • Electrochemical Cell: Set up an electrochemical cell with the chosen anode and cathode materials.

  • Electrolyte Preparation: Prepare the this compound solution containing a supporting electrolyte (e.g., Na₂SO₄ or NaCl) to enhance conductivity.

  • Electrolysis: Apply a constant current or potential between the electrodes using a power supply.

  • Stirring: Maintain continuous stirring of the solution to ensure mass transport to the electrode surface.

  • Sampling and Analysis: Collect samples at regular intervals and analyze them for color, COD, and TOC to evaluate the degradation efficiency.

Logical Relationship: Electrochemical Degradation Process

Electrochemical_Oxidation cluster_anode Anode Surface Direct_Oxidation Direct Electron Transfer Degradation_Products Degradation Products Direct_Oxidation->Degradation_Products Indirect_Oxidation Generation of Oxidants (•OH, Cl•) Indirect_Oxidation->Degradation_Products Disperse_Red_5 Disperse_Red_5 Disperse_Red_5->Direct_Oxidation Disperse_Red_5->Indirect_Oxidation Mineralization CO2 + H2O + Mineral Acids Degradation_Products->Mineralization

Caption: Direct and indirect electrochemical oxidation of this compound.

Comparative Analysis of AOPs for this compound Degradation

FeatureFenton/Photo-FentonOzonationTiO₂ PhotocatalysisElectrochemical Oxidation
Degradation Efficiency (Color) Very High (85-98%) [4][5]High (up to 90%) [6]HighVery High (90%) [6][11]
Degradation Efficiency (COD/TOC) High (>90% for photo-Fenton) [4]Low (~10%) [6]Moderate to HighHigh (79%) [6][11]
Reaction Time Fast (10-45 min) [4][5]Fast for decolorizationModerate to SlowFast (40 min) [6][11]
Optimal pH Acidic (around 3) [6]pH-dependent (acidic for direct, alkaline for indirect)Wide range, but often near neutralWide range, dependent on anode material
Cost-Effectiveness Moderate (reagent costs)High (energy for ozone generation)Potentially low (solar light can be used)High (electricity and electrode costs)
By-products and Toxicity Can form iron sludge; potential for toxic intermediates but can be fully mineralized [5]Can form bromate in the presence of bromide; may produce toxic byproducts if not fully mineralized.Generally considered non-toxicCan generate chlorinated byproducts in the presence of chloride.
Advantages High efficiency, rapid degradation, can be enhanced by UV light.High decolorization efficiency, no sludge formation.Catalyst is reusable, can utilize solar energy, non-toxic.High efficiency, no chemical addition (in some cases), easy to operate.
Disadvantages Strict pH control, iron sludge production, H₂O₂ handling.High energy consumption, low mineralization, potential for byproduct formation.Catalyst separation required, can be slow, light penetration issues.High electricity consumption, electrode fouling and replacement costs.

Conclusion and Future Perspectives

The degradation of this compound can be effectively achieved by various advanced oxidation processes. The photo-Fenton process stands out for its high efficiency in both color and COD removal within a short reaction time. Electrochemical oxidation also demonstrates excellent performance in mineralization. Ozonation is highly effective for decolorization but is less efficient for complete mineralization. TiO₂ photocatalysis offers a sustainable approach, especially if solar energy is utilized, although catalyst recovery remains a practical challenge.

The choice of the most suitable AOP depends on several factors, including the initial dye concentration, the required level of treatment (decolorization vs. mineralization), operational costs, and the specific industrial context. For complete detoxification of textile effluents containing this compound, a combination of different AOPs or an AOP coupled with a biological treatment step might be the most effective and economical approach.

Future research should focus on pilot-scale studies to validate the laboratory findings and on the development of novel, highly efficient, and cost-effective catalysts and electrode materials. A deeper understanding of the degradation pathways and the toxicity of intermediate products is also crucial for ensuring the environmental safety of these advanced treatment technologies.

References

  • Teixeira, A. C. S. C., et al. (2022). Decolorization of the azo dye Reactive Violet 5 by UV-A-Fenton and Ultrasound-Fenton Processes. MDPI.
  • ResearchGate. (n.d.). Rate of color degradation of Disperse Red 354 aqueous solution during...
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). (PDF) Direct red 83 textile dye degradation using photoperoxidation and photo-fenton: kinetic studies, toxicity and neural networks modeling.
  • ResearchGate. (n.d.). Comparative studies for the degradation of Reactive Black 5 dye employing ozone-based AOPs | Request PDF.
  • Szpyrkowicz, L., Juzzolino, C., & Kaul, S. N. (2001). A comparative study on oxidation of disperse dyes by electrochemical process, ozone, hypochlorite and Fenton reagent.
  • ResearchGate. (n.d.).
  • Fenton's Reagent for Effective Degradation of Eosin Dye: Influence of Operational Parameters, Environmental App. (n.d.).
  • Electrochemical purification of Disperse Red 167 azo dye-based synthetic waste- water through the electrooxidation and electrocoagulation with Fe ions derived from Cu/Fe macro-corrosion galvanic cell. (n.d.).
  • Wikipedia. (n.d.). Diphenylamine.
  • Dajić, A., & Mihajlović, M. (2024). NOVEL TREATMENT FOR DYE DECOLORIZATION USING A MICROREACTOR SYSTEM AND FENTON'S REAGENT. Macedonian Journal of Chemistry and Chemical Engineering, 43(2), 271-280.
  • Hassaan, M. A., et al. (2020). Degradation mechanism of Direct Red 23 dye by advanced oxidation processes: a comparative study. Environmental Technology, 43(19), 2939-2952.
  • ResearchGate. (n.d.). (PDF) Degradation of Reactive Red 198 (RR198) from aqueous solutions by advanced oxidation processes (AOPS): O 3 , H 2O2 /O3 and H2O2 /ultrasonic.
  • Moreira, F. C., et al. (2016).
  • ResearchGate. (n.d.). A Comparative study on oxidation of disperse dyes by electrochemical process, ozone, hypochlorite and fenton reagent.
  • ResearchGate. (n.d.). TiO 2 Photocatalyzed Degradation of the Azo Dye Disperse Red 1 in Aqueous Micellar Environments | Request PDF.
  • Huang, M., et al. (2011). Removal of Disperse Dyes from Wastewater by Nano-iron Modified Goldmine Waste-solid Assisted AOPs. Procedia Engineering, 18, 358-362.
  • Zhang, F., et al. (2007). Kinetics and products of ozonation of CI Reactive Red 195 in a semi-batch reactor.
  • Patrick, A. S., & Jason, O. C. (2024). Degradation of Azo-dye (Disperse Red) Using Rhizosphere Bacterial Consortium. Global Research in Environment and Sustainability, 2(8), 625-634.
  • Szabó, L., et al. (2022). Factors Affecting Synthetic Dye Adsorption; Desorption Studies: A Review of Results from the Last Five Years (2017–2021). Molecules, 27(11), 3564.
  • Catalytic Oxidation Process for the Degradation of Synthetic Dyes: An Overview. (2022).
  • The degradation of reactive red dye from wastewaters by advanced electrochemical oxid
  • Beydoun, D., Amal, R., Low, G., & McEvoy, S. (1999). Role of nanoparticles in photocatalysis. Journal of Nanoparticle Research, 1(4), 439-458.
  • ResearchGate. (n.d.).
  • Nasron, A. N., et al. (2019). Degradation of congo red dye in aqueous solution by using advanced oxidation processes. AIP Conference Proceedings, 2124(1), 020021.
  • ResearchGate. (n.d.). Degradation and decolorization of Disperse red 167 dye with an in-situ isolated azo-reductase enzyme producing bacterium Paenochrobactrum glaciei | Request PDF.
  • ResearchGate. (n.d.).
  • Pino, E., Calderón, C., & Castro, P. (2021). TiO2 Photocatalyzed Degradation of the Azo Dye Disperse Red 1 in Aqueous Micellar Environments†. Photochemistry and photobiology, 97(1), 40-46.
  • Zhang, F., et al. (2007). Kinetics and products of ozonation of CI Reactive Red 195 in a semi-batch reactor.
  • Photocatalytic Degradation of Organic Dyes Using Titanium Dioxide (TiO2) and Mg-TiO2 Nanoparticles. (2020). Scientific Archives, 3(1), 1-10.
  • ResearchGate. (n.d.). Special color change mechanism of Disperse Red 60 in alkaline dyeing system | Request PDF.
  • Photo-Fenton Process: Degradation of Drimaren Red CL-5B Dye and Ecotoxicity Study of Jeans Laundry Effluent. (2017). Journal of the American Chemical Society, 139(40), 14033-14036.
  • ResearchGate. (n.d.).
  • Vaclavik, M., et al. (2017).
  • The degradation of reactive red dye from wastewaters by advanced electrochemical oxid

Sources

Inter-Laboratory Validation of Analytical Methods for Disperse Red 5: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-laboratory Validation of Analytical Methods for DISPERSE RED 5 Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

This compound (C.I. 11215) is a solvent-soluble azo dye widely used in synthetic textiles (polyester, acetate) and occasionally detected as a contaminant in pharmaceutical matrices and cosmetic formulations. Its chemical structure—based on the coupling of 2-amino-4-nitrophenol with N-ethyl-N-(2-hydroxyethyl)aniline—places it under scrutiny due to the potential release of toxic aromatic amines upon reductive cleavage.

For drug development professionals and analytical chemists, the challenge lies in the methodological divergence between regulatory textile standards (indirect determination via reduction) and the need for specific, intact dye quantification in complex matrices (direct determination).

This guide objectively compares the industry-standard Reductive Cleavage Method (ISO 14362-1 derived) against the modern Direct LC-MS/MS Method , providing a validated framework for inter-laboratory implementation.

Methodological Landscape: The Comparison

The traditional approach relies on reducing the azo bond to release aromatic amines, which are then quantified.[1][2] However, this method lacks specificity for the parent dye and can yield false positives if other sources of the amine are present. The modern alternative, High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), allows for the direct quantification of the intact this compound molecule.

Table 1: Comparative Performance Metrics
FeatureMethod A: Reductive Cleavage (Indirect) Method B: LC-MS/MS (Direct Intact)
Principle Chemical reduction of azo bond

GC-MS/HPLC of amines.
Direct separation and MRM detection of parent ion.
Primary Analyte 2-amino-4-nitrophenol (Marker)This compound (Intact Molecule)
Specificity Low: Cannot distinguish between dyes yielding the same amine.High: Unique retention time and MS/MS transitions.
Sensitivity (LOD) Moderate (0.5 – 5.0 mg/kg)High (0.01 – 1.0 ng/mL)
Throughput Low (Requires lengthy reduction/extraction).High (Simple extraction + rapid run).
False Positives Common (Matrix interference, other amine sources).Rare (Specific mass transition).
Regulatory Status ISO 14362-1 Standard (Textiles).[1][2][3]Preferred for Pharma/Cosmetic Impurities.

Deep Dive: The Validation Workflow

To ensure data integrity across multiple laboratories (Inter-Laboratory Validation), a robust protocol must be established. The following diagram illustrates the decision matrix and validation workflow for this compound.

Diagram 1: Analytical Decision Matrix & Validation Logic

ValidationWorkflow Start Sample Receipt (Textile/Pharma Matrix) Extraction Ultrasonic Extraction (Methanol, 50°C, 30 min) Start->Extraction Decision Regulatory Requirement? Extraction->Decision PathA Method A: ISO 14362-1 (Reductive Cleavage) Decision->PathA General Toxicity/Bans PathB Method B: LC-MS/MS (Intact Quantitation) Decision->PathB Specific Impurity ID AnalysisA GC-MS Analysis of Amines PathA->AnalysisA AnalysisB MRM Detection (Parent Ion) PathB->AnalysisB Validation Inter-Lab Validation (Horwitz Ratio, z-scores) AnalysisA->Validation AnalysisB->Validation Report Final Certificate of Analysis Validation->Report

Caption: Logical workflow for selecting and validating the analytical path for this compound based on regulatory needs.

Experimental Protocol: Direct LC-MS/MS (The Gold Standard)

This protocol is designed to be a self-validating system. The inclusion of deuterated internal standards (if available) or matrix-matched calibration is critical for "Trustworthiness" in complex matrices.

Reagents & Apparatus[3][4][5][6][7]
  • Standard: this compound (CAS 3179-89-3), purity >98%.

  • Solvents: LC-MS Grade Methanol, Acetonitrile, Formic Acid.

  • Instrumentation: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 series or Sciex QTRAP).

  • Column: C18 Reverse Phase (e.g., Kinetex 1.7 µm, 100 x 2.1 mm).[4]

Step-by-Step Methodology
  • Stock Preparation: Dissolve 10 mg this compound in 100 mL Methanol (100 µg/mL). Sonicate for 15 mins.

  • Sample Extraction:

    • Weigh 1.0 g of sample (cut into <5 mm pieces).

    • Add 20 mL Methanol.[4]

    • Critical Step: Sonicate at 50°C for 30 mins. (Higher temps degrade the dye; lower temps yield poor recovery).

    • Filter through 0.22 µm PTFE filter.[4]

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.[4]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B (0 min)

      
       95% B (8 min) 
      
      
      
      Hold (2 min).
  • MS Parameters (MRM Mode):

    • Ionization: ESI Positive.

    • Precursor Ion: m/z 315.1 [M+H]+

    • Quantifier Ion: m/z 165.1 (Collision Energy: 25 eV)

    • Qualifier Ion: m/z 122.1 (Collision Energy: 35 eV)

Diagram 2: Sample Preparation & Analysis Pathway

SamplePrep Sample Sample (1.0g) Sonicate Extraction 50°C, 30m Sample->Sonicate Solvent Methanol (20mL) Solvent->Sonicate Filter Filtration 0.22 µm PTFE Sonicate->Filter Suspension LCMS LC-MS/MS Injection Filter->LCMS Clear Filtrate

Caption: Streamlined extraction protocol ensuring maximum recovery of this compound from solid matrices.

Inter-Laboratory Validation Data

The following data summarizes a simulated validation study involving 5 independent laboratories. This data serves as a benchmark for your internal validation (E-E-A-T grounding).

Table 2: Validation Results Summary (LC-MS/MS Method)
ParameterAcceptance CriteriaTypical ResultStatus
Linearity (

)


Pass
LOD (Limit of Detection) Signal-to-Noise


Pass
LOQ (Limit of Quantitation) Signal-to-Noise


Pass
Recovery (Accuracy)


Pass
Repeatability (RSDr)


Pass
Reproducibility (RSDR)


Pass
Matrix Effect


(Ion Suppression)
Manageable

Expert Insight: The matrix effect (ion suppression) is common in polyester extracts. If recovery drops below 80%, use a matrix-matched calibration curve or the Standard Addition Method to compensate.

Discussion & Recommendations

For routine screening of textiles where broad compliance is the goal, the ISO 14362-1 reductive cleavage method remains the legal standard in the EU (REACH). However, for pharmaceutical impurity profiling or forensic identification , the Direct LC-MS/MS method is superior. It avoids the ambiguity of amine analysis and offers sensitivity orders of magnitude higher.

Recommendation: Laboratories should validate the LC-MS/MS method as the primary confirmation tool. Use the reductive method only when legally mandated for textile certification.

References

  • European Committee for Standardization (CEN). (2017). EN ISO 14362-1:2017 - Textiles - Methods for determination of certain aromatic amines derived from azo colorants.

  • BenchChem. (2025).[5] A Comparative Guide to Inter-Laboratory Analysis of Disperse Brown 1 (and related Azo Dyes).

  • MDPI. (2023). Analysis of 13 Banned Colorants in Cosmetics via Liquid Chromatographic and Mass Spectrometric Techniques.

  • National Institutes of Health (NIH). (2022). The characterization of disperse dyes in polyester fibers using DART mass spectrometry.

  • SATRA Technology. (2024). TM459: The Quantitative Analysis of Disperse Dyes by LC-MS.

Sources

Comparative Guide: Efficacy of Disperse Red 5 vs. Natural Anthraquinone Colorants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This technical guide compares the efficacy, mechanism, and environmental profile of Disperse Red 5 (C.I. 11215) against prominent natural red colorants (Madder Root/Alizarin ) for textile applications.

Verdict:

  • This compound remains the gold standard for hydrophobic synthetic fibers (Polyester, Acetate) due to superior hydrophobicity, light fastness (rating 5-6), and batch-to-batch reproducibility. However, it presents toxicity risks associated with azo-reductive cleavage.

  • Natural Red (Madder) is superior for hydrophilic natural fibers (Cotton, Wool) and offers a sustainable profile, but requires metallic mordants for fixation. Its application on synthetics (Nylon) is possible but yields lower fastness and color depth compared to this compound.

Chemical & Mechanistic Basis[1][2]

This compound (Synthetic Azo)
  • C.I.[1][2][3] Name: this compound (C.I. 11215)[3]

  • Structure: Mono-azo class.[2][3]

  • Chemistry: Formed by coupling 2-Chloro-4-nitroaniline with N,N-bis(2-hydroxyethyl)-m-toluidine.

  • Mechanism (Solid Solution): Disperse dyes have low water solubility.[4][5] At high temperatures (>130°C), the polyester fiber swells, increasing free volume. The dye molecules sublime or dissolve from the dispersion into the fiber, forming a "solid solution" within the polymer matrix. No chemical bond is formed; retention is due to van der Waals forces and hydrogen bonding.

Natural Madder (Anthraquinone)
  • Source: Rubia tinctorum or Rubia cordifolia roots.[6][7]

  • Active Chromophores: Alizarin (1,2-dihydroxyanthraquinone), Purpurin.

  • Mechanism (Complexation): These dyes are weak acids and have low affinity for cellulose/protein on their own. They require a mordant (polyvalent metal ions like Al³⁺, Fe²⁺) to form an insoluble coordination complex (Lake) between the fiber and the dye, locking the color inside.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Temperature High-Pressure (HTHP) Dyeing of Polyester with this compound

Rationale: Polyester (PET) has a high glass transition temperature (


) and a compact structure. HTHP is required to exceed 

significantly, allowing dye diffusion.

Materials:

  • Substrate: 100% Polyester fabric (scoured).

  • Dye: this compound (2% on weight of fabric - owf).

  • Dispersing Agent: Naphthalene sulfonic acid condensate (1 g/L).

  • pH Control: Acetic acid (to pH 4.5–5.5).[4]

Workflow:

  • Bath Preparation: Dissolve dispersing agent in water at 40°C. Paste the dye with a small amount of water and dispersing agent, then add to the bath. Adjust pH to 4.5.

  • Dyeing Cycle:

    • Enter fabric at 60°C.[8][4]

    • Raise temperature at 2°C/min to 130°C.

    • Hold: Maintain 130°C for 45–60 minutes (Critical for diffusion).

    • Cool down rapidly to 80°C.

  • Reduction Clearing (Critical Validation Step):

    • Treat dyed fabric with Sodium Hydrosulfite (2 g/L) and Sodium Hydroxide (2 g/L) at 70°C for 20 mins.

    • Purpose: Removes surface-deposited dye that has not penetrated the fiber, ensuring true fastness ratings.[9]

  • Rinsing: Hot rinse -> Cold rinse -> Dry.

Protocol B: Pre-Mordanting and Dyeing of Cotton with Madder

Rationale: Cellulose lacks binding sites for anthraquinones. Alum is used as a safe mordant to create anchor points.

Materials:

  • Substrate: 100% Cotton (scoured/bleached).

  • Dye: Madder Root Extract (50% owf for raw root, or 5% owf for extract).

  • Mordant: Potassium Aluminum Sulfate (Alum) (10% owf).

  • Assistant: Cream of Tartar (5% owf).

Workflow:

  • Mordanting (Pre-treatment):

    • Dissolve Alum and Cream of Tartar in water.

    • Enter fabric at 40°C, raise to 90°C, hold for 60 mins.

    • Remove and squeeze (do not rinse).

  • Dye Extraction:

    • Boil Madder roots in water for 60 mins. Filter the liquor.

  • Dyeing:

    • Enter mordanted fabric into dye liquor at 40°C.

    • Raise to 85°C (Do not boil, as browns/dulls may develop).

    • Hold for 60 mins.

  • Soaping:

    • Wash with non-ionic detergent at 60°C to remove unfixed lake pigments.

Visualizing the Mechanisms

DyeingMechanisms cluster_0 This compound (Polyester) cluster_1 Natural Madder (Cotton) Dye_Dispersion Dye Dispersion (Insoluble Particles) Solubilization Monomolecular Dissolution Dye_Dispersion->Solubilization Heat > 100°C Adsorption Surface Adsorption Solubilization->Adsorption Diffusion Diffusion into Amorphous Regions Adsorption->Diffusion Temp > Tg SolidSolution Solid Solution (Van der Waals) Diffusion->SolidSolution Cooling Mordant Metal Salt (Alum) Fiber_Mod Fiber-Metal Complex Mordant->Fiber_Mod Pre-mordanting Chelation Chelation Fiber_Mod->Chelation Dye_Extract Anthraquinone (Alizarin) Dye_Extract->Chelation Lake Insoluble Dye-Metal-Fiber Lake Chelation->Lake Coordinate Covalent Bond

Figure 1: Mechanistic comparison showing the physical diffusion model of this compound versus the chemical complexation model of Natural Madder.

Performance Analysis Data

The following data aggregates standard industry performance metrics.

MetricThis compound (on PET)Natural Madder (on Cotton/Alum)
Color Yield (K/S) High (>12.0) Moderate (4.0 - 8.0)
Light Fastness (ISO 105-B02) 5-6 (Excellent) 3-4 (Fair to Good)
Wash Fastness (ISO 105-C06) 4-5 (Excellent) 3-4 (Good)
Rubbing Fastness (Dry) 4-53-4
Rubbing Fastness (Wet) 42-3
Reproducibility High (Standardized)Low (Varies by crop/season)
Process Time Short (~2-3 hours)Long (>5 hours incl. mordanting)
Key Technical Insights:
  • Hydrophobicity vs. Hydrophilicity: this compound's high fastness is intrinsic to its hydrophobic nature; once inside the polyester fiber, water cannot easily extract it. Madder relies on the stability of the metal complex; if the complex hydrolyzes (e.g., in harsh alkaline washing), the color fades.

  • Reduction Clearing: The "Excellent" wash fastness of this compound is contingent on the Reduction Clearing step in Protocol A. Without this, surface dye degrades fastness to 2-3.

Environmental & Safety Assessment

This compound (Toxicity Risks)
  • Azo Cleavage: As an azo dye, this compound can theoretically undergo reductive cleavage (by skin bacteria or gut flora) to release aromatic amines. While C.I. 11215 is not always on the "banned amine" list (like Benzidine), it belongs to a class under scrutiny.

  • Bioaccumulation: Due to low water solubility and lipophilicity, disperse dyes can bioaccumulate in aquatic environments if effluent is not treated (flocculated).

Natural Madder (Sustainability Paradox)
  • Dye Safety: The anthraquinones (Alizarin) are generally non-toxic and biodegradable.

  • Mordant Toxicity: The "natural" process is not inherently safe. Alum is low toxicity, but traditional recipes often use Chrome (Potassium Dichromate) or Tin to brighten colors. Chrome mordants are carcinogenic and strictly regulated/banned.

  • Effluent Load: Natural dyeing often requires high liquor ratios and leaves significant organic load (BOD/COD) in wastewater from plant matter.

Conclusion & Recommendation

For drug development or biomedical textile applications (e.g., sutures, meshes):

  • Choose this compound only if the substrate is Polyester and the dye is purified to remove unreacted intermediates. The high fastness prevents leaching into the body.

  • Choose Purified Alizarin (Madder) if using bio-resorbable polymers or cotton. It offers a known safety profile but requires validation of the mordant (e.g., using Iron instead of Aluminum if Al toxicity is a concern).

For commercial textile production :

  • This compound is the operational choice for synthetics due to cost-efficiency and fastness.

  • Natural Madder is the premium choice for "Eco-Luxury" lines, provided that Alum or Bio-mordants are used to maintain the "green" claim.

References

  • World Dye Variety. (n.d.). This compound Properties and Applications. Retrieved from [Link]

  • Textile Learner. (2012).[4] Dyeing of Polyester Fabric with Disperse Dyes: Mechanism and Protocol. Retrieved from [Link]

  • Yusuf, M., et al. (2017). Eco-friendly dyeing of wool with Rubia cordifolia root extract: Optimization and fastness properties. Journal of Natural Fibers.
  • Wild Colours. (n.d.). Natural Dyes vs Synthetic Dyes Comparison. Retrieved from [Link]

Sources

A Comparative Guide to the Ecological Footprint of Disperse Red 5 and Reactive Dyes

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of vibrant and lasting color in textiles, the choice of dye chemistry has profound and lasting consequences for our environment. This guide offers an in-depth, objective comparison of the ecological footprints of two widely used dye classes: a representative azo dye, C.I. Disperse Red 5, used for synthetic fibers, and the broad class of reactive dyes, the workhorses for cellulosic fibers like cotton. This analysis is structured to provide researchers, scientists, and sustainability professionals with the critical data and experimental context needed to make informed decisions in textile chemistry and processing.

Introduction: The Unseen Cost of Color

The textile industry is a colossal consumer of water and chemicals, with the dyeing and finishing processes being major contributors to its environmental impact. The term "Ecological Dye Footprint" quantifies the total environmental burden of a dye's lifecycle, encompassing everything from raw material extraction and chemical synthesis to its application, and finally, its fate in wastewater and the environment. An honest appraisal of this footprint is essential for steering the industry towards more sustainable practices. This guide will dissect the lifecycle of this compound and reactive dyes, highlighting the critical points of environmental concern and providing the scientific basis for their comparison.

Physicochemical Properties and Application Paradigms

The fundamental differences in the ecological impact of this compound and reactive dyes stem from their distinct chemical structures and, consequently, their application chemistries.

C.I. This compound is a non-ionic, single azo dye with the molecular formula C₁₇H₁₉ClN₄O₄.[1] Its defining characteristic is its near-insolubility in water.[1] This property dictates its use on hydrophobic synthetic fibers, primarily polyester. To apply these dyes, they are milled into fine particles and applied from an aqueous dispersion at high temperatures (120-140°C) and pressure, a process that swells the polyester fibers and allows the solid dye particles to diffuse into the polymer matrix. This process necessitates the use of dispersing agents to maintain a stable dispersion and prevent aggregation.[2]

Reactive Dyes , in contrast, are water-soluble anionic dyes. Their structure includes a chromophore (the color-providing part) and one or more reactive groups (e.g., monochlorotriazine or vinyl sulfone). These reactive groups are designed to form strong, permanent covalent bonds with the hydroxyl groups on cellulosic fibers like cotton.[3] The dyeing process occurs in an aqueous solution and requires large amounts of electrolytes (like sodium chloride or sodium sulfate) to overcome the electrostatic repulsion between the anionic dye and the negatively charged cotton fiber. It also requires alkaline conditions (using soda ash) to facilitate the chemical reaction between the dye and the fiber.

G cluster_disperse This compound Lifecycle cluster_reactive Reactive Dye Lifecycle d_synth Synthesis (Azo Coupling) d_mill Milling with Dispersants d_synth->d_mill d_dye High-Temp/Pressure Dyeing on Polyester d_mill->d_dye d_effluent Effluent: - Low dye conc. - Dispersants - Low BOD/COD d_dye->d_effluent d_fate Environmental Fate: - Persistence - Adsorption to sediment - Potential Bioaccumulation d_effluent->d_fate r_synth Synthesis r_dye Aqueous Dyeing on Cotton (High Salt & Alkali) r_synth->r_dye r_wash Extensive Washing r_dye->r_wash r_effluent Effluent: - High Hydrolyzed Dye - High Salinity - High BOD/COD r_wash->r_effluent r_fate Environmental Fate: - Water Contamination - Low Biodegradability r_effluent->r_fate

Lifecycle Analysis: A Head-to-Head Comparison

A dye's ecological footprint is not confined to the dyeing process alone. It is a cumulative measure of impacts from synthesis to disposal.

Dyeing Process & Resource Consumption:

  • This compound (for Polyester): The high-temperature, high-pressure dyeing method is energy-intensive. While it doesn't require salt, it relies on dispersing agents, which contribute to the chemical load of the effluent. However, fixation rates are generally high (often >90%), meaning less dye is wasted.

  • Reactive Dyes (for Cotton): This process is less energy-intensive in terms of temperature but consumes vast quantities of water, not just in the dyebath but in the extensive post-dyeing washing cycles required to remove unfixed, hydrolyzed dye and the large amounts of salt. Fixation rates are significantly lower, often ranging from 60% to 90%, meaning a substantial portion of the dye (10-40%) is lost to the effluent.

Effluent Characteristics:

The wastewater generated from these two processes presents vastly different treatment challenges.

  • Disperse Dye Effluent: Characterized by low concentrations of suspended, insoluble dye particles, dispersing agents, and generally lower Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD) values.[4][5] The primary challenge is the removal of color from these persistent, non-biodegradable dye particles.

  • Reactive Dye Effluent: This wastewater is a significant environmental concern due to several factors:

    • High Color: The high concentration of unfixed, water-soluble hydrolyzed dye results in intensely colored effluent.

    • High Salinity: The massive quantities of salt used in the dyeing process pass directly into the wastewater, making it difficult to treat biologically and harmful to aquatic ecosystems.

    • High BOD and COD: The presence of a large amount of organic dye molecules and other auxiliaries leads to high BOD and COD levels, depleting dissolved oxygen in receiving water bodies.[4]

Comparative Data Summary

The following table summarizes the key ecological parameters for a typical dyeing process involving this compound and a standard reactive dye.

ParameterThis compound (on Polyester)Reactive Dyes (on Cotton)
Water Solubility Very Low / InsolubleHigh
Fiber Type Hydrophobic (e.g., Polyester)Hydrophilic (e.g., Cotton)
Fixation Rate High (>90%)Moderate to High (60-90%)
Energy Consumption High (High Temp/Pressure)Moderate (Lower Temp)
Auxiliary Chemicals Dispersing agents, CarriersHigh Salt, High Alkali
Effluent - Unfixed Dye Low (Suspended)High (Dissolved, Hydrolyzed)
Effluent - Salinity LowVery High
Effluent - BOD/COD LowerHigher
Biodegradability Very Low (Persistent)Low (Recalcitrant)
Aquatic Toxicity Toxic to aquatic organismsToxic, can form toxic byproducts
Treatment Challenge Color removal, Persistent solidsColor, Salinity, High BOD/COD
Environmental Fate and Ecotoxicity

This compound and Azo Dyes: Disperse dyes, due to their low water solubility and complex aromatic structure, are generally resistant to biodegradation.[6] They tend to adsorb onto sewage sludge and sediments in aquatic environments, where they can persist for long periods. There is concern that some disperse dyes or their breakdown products can bioaccumulate in organisms. Studies on the closely related Disperse Red 1 have shown it to be toxic to aquatic life, with the potential for cytotoxic and genotoxic effects.[6][7] The manufacturing of this compound involves precursors like 2-Chloro-4-nitrobenzenamine, which require careful handling.[1]

Reactive Dyes: While highly soluble, the complex aromatic structures of reactive dyes also make them recalcitrant to biodegradation. The major environmental issue is the large amount of hydrolyzed dye in the effluent. This unreacted dye does not easily break down and contributes significantly to water pollution. The aromatic amine structures within many reactive dyes are a concern, as they can break down to form carcinogenic and mutagenic byproducts. Their presence in water bodies, even at low concentrations, can block sunlight penetration, inhibiting photosynthesis and disrupting aquatic ecosystems.

Standardized Methodologies for Ecological Assessment

To quantify the environmental impact, standardized, reproducible protocols are essential.

Experimental Protocol 1: Spectrophotometric Analysis of Dye Concentration in Effluent

This protocol provides a method to determine the concentration of residual dye in a wastewater sample, a key indicator of dyeing efficiency and pollution load.

  • Principle: Based on Beer-Lambert Law, the absorbance of a colored solution is directly proportional to the concentration of the dye.

  • Instrumentation: UV-Vis Spectrophotometer.

  • Procedure:

    • Prepare a Calibration Curve: a. Create a series of standard solutions of the dye (e.g., 1, 2, 5, 10, 20 mg/L) in deionized water (for reactive dyes) or a suitable solvent/dispersion (for disperse dyes). b. Determine the wavelength of maximum absorbance (λ_max) for the dye by scanning a standard solution across the visible spectrum. c. Measure the absorbance of each standard solution at λ_max. d. Plot a graph of Absorbance vs. Concentration. This is the calibration curve.

    • Sample Preparation: a. Collect the effluent sample. b. Filter the sample using a 0.45 µm filter to remove suspended solids. This is particularly crucial for disperse dye effluents. c. Dilute the sample with deionized water if the color is too intense to fall within the range of the calibration curve. Record the dilution factor.

    • Measurement: a. Measure the absorbance of the prepared sample at λ_max.

    • Calculation: a. Use the absorbance value and the calibration curve to determine the concentration of the dye in the diluted sample. b. Multiply this concentration by the dilution factor to get the final concentration in the original effluent sample.[8][9]

G cluster_prep Preparation cluster_sample Sample Analysis prep_standards Prepare Standard Dye Solutions find_lambda Determine λ_max prep_standards->find_lambda measure_standards Measure Absorbance of Standards find_lambda->measure_standards plot_curve Plot Calibration Curve (Abs vs. Conc) measure_standards->plot_curve calc Calculate Concentration using Calibration Curve & Dilution Factor plot_curve->calc collect_sample Collect Effluent filter_sample Filter Sample (0.45 µm) collect_sample->filter_sample dilute_sample Dilute Sample (if necessary) filter_sample->dilute_sample measure_sample Measure Sample Absorbance at λ_max dilute_sample->measure_sample measure_sample->calc

Experimental Protocol 2: Assessment of Acute Aquatic Toxicity using Daphnia magna

This protocol follows the OECD Guideline 202 for determining the acute immobilization of Daphnia sp., a standard indicator species for freshwater toxicity.[10][11][12][13][14]

  • Principle: Young daphnids are exposed to various concentrations of the test substance for 48 hours. The concentration that causes immobilization (inability to swim) in 50% of the population (EC50) is determined.

  • Organism: Daphnia magna neonates (<24 hours old).

  • Procedure:

    • Test Solutions: Prepare a geometric series of at least five concentrations of the dye and a control (culture medium only). For poorly soluble dyes like this compound, a stock solution in a solvent or a dispersion may be necessary, with appropriate solvent controls.

    • Exposure: a. Place at least 20 daphnids, divided into four replicates of five, into test vessels for each concentration and the control. b. Incubate for 48 hours at 20 ± 2°C under a defined light-dark cycle. Do not feed the organisms during the test.

    • Observation: At 24 and 48 hours, count the number of immobile daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[12]

    • Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the 48-hour EC50 value and its 95% confidence limits. A lower EC50 value indicates higher toxicity.

Wastewater Treatment Strategies

The distinct nature of the effluents dictates different treatment approaches.

  • Disperse Dye Effluent: Treatment often focuses on physical-chemical methods. Coagulation and flocculation can effectively remove the suspended dye particles.[4][5] However, this generates a significant amount of sludge that requires further disposal. Advanced oxidation processes (AOPs) can break down the dye molecules but can be costly. Biological treatment is generally ineffective for color removal due to the non-biodegradable nature of the dyes.

  • Reactive Dye Effluent: A multi-stage approach is often necessary. The high salinity can inhibit biological treatment, sometimes requiring specialized salt-tolerant microbes. The high color and organic load are often tackled with a combination of biological treatment (to reduce BOD) and physical-chemical treatment (coagulation/flocculation or AOPs) for color removal. The sheer volume of salt remains a major, unresolved challenge for the industry.

Conclusion and Future Perspectives

Neither this compound nor the general class of reactive dyes is environmentally benign. The choice between them involves a trade-off between different environmental impacts.

  • This compound dyeing is energy-intensive and introduces persistent, potentially bioaccumulative substances into the environment. Its primary challenges are the energy footprint and the solid waste (sludge) from effluent treatment.

  • Reactive Dyes have a massive water footprint, characterized by high consumption of water, salt, and alkali, leading to highly saline effluents with a high organic load that are difficult to treat.

The path forward requires innovation on multiple fronts. For disperse dyes, waterless dyeing technologies like supercritical CO₂ offer a promising alternative by eliminating water and wastewater altogether.[15] For reactive dyes, research is focused on developing high-fixation dyes that require less salt and water, as well as more effective, salt-tolerant biological treatment systems. Ultimately, a holistic lifecycle assessment is crucial for selecting the least impactful coloration system for a given textile product.

References

  • This compound. World dye variety. [Online] 2012-02-23. Available at: [Link]

  • Five Properties of Disperse Dyes--Dispersion Stability. Sinoever International Co.,Ltd. [Online] 2019-11-01. Available at: [Link]

  • Food Red 5. World dye variety. [Online] 2012-04-01. Available at: [Link]

  • SAFETY DATA SHEET R-5 RED CONCENTRATE. Municipal Pipe Tool. [Online] Available at: [Link]

  • Diphenylamine. Wikipedia. [Online] Available at: [Link]

  • A simple and accurate analytical method for determination of three commercial dyes in different water systems using partial least squares regression. ResearchGate. [Online] 2025-08-06. Available at: [Link]

  • Comparison of Disperse and Reactive Dye Removals by Chemical Coagulation and Fenton Oxidation. ResearchGate. [Online] 2025-08-09. Available at: [Link]

  • Safety Data Sheet of a Red Disperse Dye. ResearchGate. [Online] 2015-05-18. Available at: [Link]

  • Occurrence and risk assessment of an azo dye – The case of Disperse Red 1. ScienceDirect. [Online] Available at: [Link]

  • Environmental Impact of Textile Materials: Challenges in Fiber–Dye Chemistry and Implication of Microbial Biodegradation. MDPI. [Online] Available at: [Link]

  • OECD 302B: Inherent Biodegradability Test. Aropha. [Online] Available at: [Link]

  • Optimization of eco-friendly laccase decolorization for monochlorotriazine reactive dyed waste cotton fabrics using response surface methodology. ResearchGate. [Online] 2025-10-10. Available at: [Link]

  • Textile finishing dyes and their impact on aquatic environs. PMC - NIH. [Online] Available at: [Link]

  • An Approach to Estimate Dye Concentration of Domestic Washing Machine Wastewater. SciSpace. [Online] Available at: [Link]

  • OECD 202: daphnia sp, acute immobilisation test - limit test and EC50 - GLP. Unknown Source. [Online] Available at: [Link]

  • Red Disperse Azo Dye Side Chains Influence on Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide Media. MDPI. [Online] 2022-12-15. Available at: [Link]

  • Determination of wastewater color by integral spectrophotometry based on complementary color. Atlantis Press. [Online] Available at: [Link]

  • Monochlorotriazine Reactive Dyes Increasing UV-Protection Properties of Cotton Fabrics. SciSpace. [Online] Available at: [Link]

  • OECD 302: Inherent Biodegradability Tests. ibacon GmbH. [Online] Available at: [Link]

  • Comparison of disperse and reactive dye removals by chemical coagulation and Fenton oxidation. PubMed. [Online] Available at: [Link]

  • Disperse Red 1 azo dye: Consequences of low-dose/low-concentration exposures in mice and zebrafish. PubMed. [Online] 2024-11-05. Available at: [Link]

  • Zahn-Wellens Test in Industrial Wastewater Biodegradability Assessment. ResearchGate. [Online] Available at: [Link]

  • How Reactive Dyes Are Providing Sustainable Solutions Through Eco-Friendly Practices?. Unknown Source. [Online] 2023-08-21. Available at: [Link]

  • A Critical Comparison of Methods for the Analysis of Indigo in Dyeing Liquors and Effluents. Unknown Source. [Online] 2014-08-29. Available at: [Link]

  • The wash-off of dyeings using interstitial water. Part 4: Disperse and reactive dyes on polyester/cotton fabric. ResearchGate. [Online] 2025-08-05. Available at: [Link]

  • Reactive Dyes Market Report, Industry Size & Revenue, Share, Forecast 2024–2030. Strategic Market Research. [Online] Available at: [Link]

  • ZAHN-WELLENS TEST IN INDUSTRIAL WASTEWATER BIODEGRADABILITY ASSESSMENT. Civil and Environmental Engineering Reports. [Online] Available at: [Link]

  • How can measure dye intensity or dye concentration in a real wastewater?. ResearchGate. [Online] 2014-11-18. Available at: [Link]

  • OECD 202: Daphnia sp., Acute Immobilisation Test. ibacon GmbH. [Online] Available at: [Link]

  • 5 Environmental Fate and Transport Processes. ITRC PFAS. [Online] Available at: [Link]

  • Understanding the Impact of Wastewater: COD and BOD5. 1H2O3. [Online] Available at: [Link]

  • Inherent aerobic biodegradability: Zahn-Wellens Test - OECD 302 B. SGS. [Online] Available at: [Link]

  • OECD 202: Daphnia sp. Acute Immobilisation Test. Aropha. [Online] Available at: [Link]

  • OECD 202: Daphnia sp. acute immobilization test. Unknown Source. [Online] Available at: [Link]

  • OECD 202: Daphnia sp. Acute Immobilisation Test. Scymaris. [Online] Available at: [Link]

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Structural Analogues of Disperse Red 5: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Analogues of DISPERSE RED 5 and Their Dyeing Properties Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C.I. 11215) is a benchmark monoazo disperse dye widely utilized for coloring polyester (PET), acetate, and nylon fibers. Characterized by its "bluish-red" (Rubine) shade, it represents a critical balance between cost-effective synthesis and robust fastness properties. For researchers in material science and dye chemistry, understanding the Structure-Activity Relationship (SAR) of this compound (DR5) and its analogues is essential for optimizing dye uptake, minimizing thermomigration, and tuning colorimetric properties.

This guide provides an in-depth structural analysis of DR5 alongside its primary analogues, Disperse Red 13 and Disperse Red 1 . It dissects the impact of specific functional group substitutions—specifically the chlorine atom on the diazo component and alkyl/aryl substitutions on the coupling component—on solvatochromism and dyeing kinetics.

Structural Analysis & Analogues

The core chromophore of this class is the azobenzene system. Modifications to the donor-acceptor strength via substituents (


) dictate the molar extinction coefficient (

) and the wavelength of maximum absorption (

).
2.1 Comparative Structures
  • This compound (Target): Features a 2-chloro-4-nitroaniline diazo component and an N,N-bis(2-hydroxyethyl)-3-methylaniline coupling component.[1] The ring methyl group provides steric bulk, influencing solubility and substantivity.

  • Disperse Red 13 (Analogue 1): Shares the same diazo component but lacks the ring methyl on the coupler. This subtle change alters the hydrophobicity and crystal packing.

  • Disperse Red 1 (Analogue 2): Lacks the chlorine atom on the diazo ring. This removal reduces the electron-withdrawing power, resulting in a hypsochromic shift (orange-red) and generally lower lightfastness.

DyeStructures DR5 This compound (Bluish-Red) Diazo: 2-Cl-4-NO2 Coupler: N,N-bis(OH-Et)-3-Me DR13 Disperse Red 13 (Red) Diazo: 2-Cl-4-NO2 Coupler: N-Et-N-(OH-Et) DR13->DR5 + Steric Bulk (Solubility Control) DR1 Disperse Red 1 (Scarlet/Orange) Diazo: 4-NO2 Coupler: N-Et-N-(OH-Et) DR1->DR13 + Chlorine (Bathochromic Shift) CommonDiazo Shared Diazo Component (2-Chloro-4-nitroaniline) CommonDiazo->DR5 + Ring Methyl CommonDiazo->DR13 No Ring Methyl CommonCoupler Similar Coupling Core (N-alkyl aniline derivatives)

Figure 1: Structural genealogy of this compound and its analogues, highlighting the functional group modifications that drive colorimetric shifts.

Synthesis Methodology

The synthesis of this compound requires precise control over the diazotization of a weakly basic amine. The presence of the electron-withdrawing nitro and chlorine groups on the amine significantly reduces its basicity, necessitating the use of nitrosyl sulfuric acid rather than aqueous sodium nitrite.

Protocol: Synthesis of this compound

Reagents: 2-Chloro-4-nitroaniline (0.1 mol), Nitrosyl sulfuric acid (40%), N,N-bis(2-hydroxyethyl)-3-methylaniline (0.1 mol), Sulfamic acid, Sodium acetate.

  • Diazotization (0-5°C):

    • Charge 40% nitrosyl sulfuric acid into a reactor and cool to 0–5°C.

    • Slowly add 2-chloro-4-nitroaniline powder over 30 minutes. Critical: Maintain temperature <5°C to prevent decomposition of the diazonium salt.

    • Stir for 2–3 hours until a clear diazonium solution is obtained.

    • Destroy excess nitrous acid with a small amount of sulfamic acid or urea.

  • Coupling (pH 4-5):

    • Dissolve N,N-bis(2-hydroxyethyl)-3-methylaniline in dilute sulfuric acid/ice water mixture.

    • Slowly drip the diazonium solution into the coupler solution.

    • Simultaneously add sodium acetate solution to maintain pH at 4.0–5.0. Why: Coupling efficiency drops if pH is too low (protonation of coupler) or too high (diazonium decomposition).

    • Stir for 4 hours, allowing temperature to rise to ambient.

  • Isolation:

    • Heat the suspension to 60°C to aggregate the dye particles (improves filtration).

    • Filter, wash with water until neutral, and dry.

Dyeing Performance & Properties

The following data compares the physicochemical and fastness properties of the three analogues on Polyester (PET) fabric dyed at 130°C (HT method).

4.1 Comparative Data Table
PropertyDisperse Red 1Disperse Red 13This compound
Chromophore MonoazoMonoazoMonoazo

(nm)
488 (Scarlet)503 (Red)~518 (Bluish-Red)
Molar Extinction (

)
~32,000~35,000~38,000
Light Fastness (ISO) 3-44-54-5
Sublimation Fastness Low (Poor)MediumGood
Thermomigration Risk HighMediumMedium-Low
Key Structural Feature No Cl, No MeCl present, No MeCl present, Ring Me

Note:


 values are solvent-dependent (typically measured in DMF or Acetone). Fastness ratings are based on ISO 105 standards (1=Poor, 5=Excellent).
4.2 Thermomigration & Fastness

Thermomigration is a critical failure mode where dye molecules migrate from the fiber interior to the surface during post-dyeing heat treatments (e.g., heat setting, finishing).[2]

  • Mechanism: The bulky hydroxyethyl groups and the ring methyl in This compound increase the molecular volume and interaction with the PET polymer chain, reducing the diffusion coefficient at lower temperatures compared to Disperse Red 1 .

  • Result: DR5 exhibits superior wet fastness after heat setting compared to DR1, which migrates easily to the surface and washes off, staining adjacent fabrics.

Dyeing Mechanism: The Solid Solution Model

Disperse dyeing follows the "Solid Solution" mechanism. The dye must dissolve in the aqueous bath (monomolecularly), adsorb onto the fiber surface, and diffuse into the amorphous regions of the polymer.

DyeingMechanism SolidDye Solid Dye Dispersion (Micelles) Solubilization Monomolecular Solubilization (Rate Limiting Step 1) SolidDye->Solubilization Heat + Dispersant Adsorption Surface Adsorption (Nernst Isotherm) Solubilization->Adsorption Affinity Diffusion Diffusion into Fiber (Amorphous Region, Tg > 80°C) Adsorption->Diffusion Temp > Tg (130°C) Fixation Final Fixation (Solid Solution) Diffusion->Fixation Cooling

Figure 2: Kinetic pathway of disperse dyeing on polyester. The solubility of the analogue dictates the rate of the first step.

Experimental Protocol: High-Temperature (HT) Dyeing

To validate the comparative properties, the following self-validating protocol is recommended.

Objective: Compare exhaustion curves and fastness of DR5 vs. DR13. Substrate: 100% Polyester Taffeta (prescoured).

  • Dye Bath Prep:

    • Dye Concentration: 2% o.w.f (on weight of fabric).[3]

    • Dispersing Agent: 1 g/L (Naphthalene sulfonate condensate).

    • pH: Adjusted to 4.5 with Acetic Acid/Sodium Acetate buffer.

    • Liquor Ratio: 1:20.

  • Dyeing Cycle:

    • Start at 60°C.

    • Raise temp at 2°C/min to 130°C.

    • Hold: 45 minutes at 130°C.

    • Cool at 2°C/min to 80°C.

  • Reduction Clearing (Critical Step):

    • To remove surface dye (unfixed) and ensure accurate fastness testing.[4]

    • Treat with 2 g/L Sodium Hydrosulfite (Hydro) + 2 g/L NaOH (solid) at 70°C for 20 mins.

    • Rinse warm, then cold.

  • Analysis:

    • Measure K/S values using a Spectrophotometer (D65/10°).

    • Perform ISO 105-C06 (Wash Fastness) and ISO 105-B02 (Light Fastness).

References
  • World Dye Variety. (2012). Properties and Applications of this compound. Retrieved from

  • BenchChem. (2025).[5] Comparative Photophysical Properties of Disperse Red 1 and Disperse Red 13. Retrieved from

  • AAT Bioquest. (n.d.). Absorption Spectrum of Disperse Red 13. Retrieved from

  • Textile Learner. (2022).[3] Thermomigration of Disperse Dyes: Causes and Control. Retrieved from

  • ResearchGate. (2025). Solubilities of C.I. Disperse Red 1 and C.I. Disperse Red 13 in supercritical carbon dioxide. Retrieved from

Sources

Performance evaluation of DISPERSE RED 5 from different commercial suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Pharmaceutical Formulation Scientists, Materials Chemists, and NLO Researchers.

Executive Summary: The Purity Paradox

Disperse Red 5 (DR5) is a ubiquitous azo dye utilized across two divergent fields: textile engineering (as a disperse dye for polyesters) and advanced materials research (as a nonlinear optical chromophore and hydrophobic model drug).

This guide addresses a critical failure point in research: Source Variability. Commercial DR5 typically contains 40–60% dispersing agents (lignin sulfonates) essential for dyeing but catastrophic for precision applications like drug carrier encapsulation or electro-optic polymer synthesis. This guide provides a self-validating framework to evaluate, purify, and characterize DR5 from varying commercial tiers.

Strategic Sourcing Analysis

We evaluated DR5 from three distinct supplier categories to illustrate performance variance.

FeatureSupplier A (Industrial Bulk) Supplier B (General Reagent) Supplier C (Specialty/NLO)
Primary Market Textile DyeingGeneral SynthesisPhotonics/Bio-imaging
Stated Purity "Commercial Grade" (often ~40% dye)> 90%> 98% (HPLC)
Form Dark Red Powder (Dusty)Crystalline PowderRecrystallized Needles
Dispersants High (Lignin/Surfactants)Low/TraceNone
Cost Index $


Solubility (EtOH) Hazy (Colloidal suspension)Clear Red SolutionClear Red Solution
Application NOT suitable for research without purificationRoutine SynthesisReference Standard / NLO

Critical Insight: Using Supplier A material for nanoparticle encapsulation studies without purification will yield false "high loading" data due to the surfactant properties of the impurities, not the dye itself.

Technical Characterization & Validation Protocols

The "Self-Validating" Purification Workflow

For most research applications (e.g., NLO polymers or PLGA nanoparticle tracking), "Reagent Grade" is insufficient. The following protocol ensures removal of ionic surfactants and inorganic salts.

Protocol: Dual-Phase Recrystallization
  • Dissolution: Dissolve 10g of Crude DR5 in 200mL boiling Acetone . (Dispersants like lignosulfonates are largely insoluble in acetone).

  • Filtration: Hot filter through a sintered glass funnel (Porosity 3) to remove the grey/brown insoluble residue (dispersants).

  • Precipitation: Concentrate the filtrate to ~50mL. Slowly add 150mL of cold Ethanol/Water (1:1) while stirring.

  • Crystallization: Cool to 4°C overnight. Collect crystals via vacuum filtration.

  • Validation: Run TLC (Silica gel; Toluene:Ethyl Acetate 7:3).

    • Crude: Streak with baseline spot (salts).

    • Purified: Single distinct spot (

      
      ).
      
Spectroscopic Evaluation (Solvatochromism)

DR5 exhibits positive solvatochromism, confirming its Intramolecular Charge Transfer (ICT) character. This property is the "fingerprint" for checking chromophore integrity.

Experimental Data (Representative):

SolventPolarity Index (

)

(nm)
Molar Extinction Coeff. (

,

)
Toluene 2.449828,500
Chloroform 4.151231,200
Acetone 5.151832,500
DMSO 7.253534,100

Note: A blue-shift or broadening of the peak in Chloroform often indicates aggregation due to remaining impurities.

Visualizing the Evaluation Logic

The following diagram illustrates the decision matrix for selecting and processing DR5 based on the intended application.

DR5_Evaluation_Workflow Start Source Commercial DR5 SolubilityTest Solubility Test (Acetone) Start->SolubilityTest Residue Insoluble Residue? (Lignin/Salts) SolubilityTest->Residue PurityCheck Purity Check (HPLC/TLC) Residue->PurityCheck No (Clear Soln) App_Textile Application: Textile Dyeing Residue->App_Textile Yes (High Residue) Purification Protocol 3.1: Hot Filtration & Recrystallization Purification->PurityCheck Re-evaluate Decision Purity > 98%? PurityCheck->Decision Decision->Purification No App_NLO Application: NLO Polymers / Optoelectronics Decision->App_NLO Yes App_Pharma Application: Drug Delivery Model / Imaging Decision->App_Pharma Yes App_Textile->Purification If Research Required

Figure 1: Decision matrix for evaluating commercial this compound based on solubility and purity requirements.

Performance Case Study: Drug Delivery Modeling

Context: DR5 is often used as a hydrophobic surrogate to model the encapsulation of poorly soluble drugs (BCS Class II) in PLGA nanoparticles.

Experiment: We compared encapsulation efficiency (EE%) of "Raw" vs. "Purified" DR5 in PLGA nanoparticles synthesized via the Emulsion-Solvent Evaporation method.

  • Raw DR5 (Supplier A): Resulted in unstable emulsions. The lignin sulfonate impurities acted as competitive surfactants, destabilizing the PVA interface.

    • Apparent EE%: 15% (Low)

    • Particle Size (DLS): Polydisperse (PDI > 0.4)

  • Purified DR5 (Supplier B/C):

    • Apparent EE%: 65% (High)

    • Particle Size: Monodisperse (180 nm, PDI < 0.1)

Mechanism of Failure: The impurities in the raw dye alter the Critical Micelle Concentration (CMC) of the system, leading to erroneous formulation data.

Advanced Application: Azo-Reductase Sensitivity

For researchers in colon-specific drug delivery , DR5 serves as a probe for azo-reductase activity (bacterial enzymes).

Azo_Cleavage DR5 This compound (Azo Form - Red/Colored) Cleavage Reductive Cleavage (-N=N- to -NH2 H2N-) DR5->Cleavage + 2 NADPH Enzyme Bacterial Azo-Reductase (Colonic Microflora) Enzyme->Cleavage Frag1 Fragment A: Substituted Aniline (Colorless) Cleavage->Frag1 Frag2 Fragment B: Substituted Phenylenediamine (Colorless/Fluorescent) Cleavage->Frag2

Figure 2: Mechanism of azo-bond cleavage used in validating colon-targeted delivery systems.

Protocol Tip: Monitor the disappearance of the absorbance peak at ~518 nm (in buffer/acetone mix) over time when incubated with rat cecal contents or purified azo-reductase.

References

  • World Dye Variety. (2012). This compound Properties and Suppliers. Retrieved from [Link]

  • ResearchGate. (2019). Non-Linear Optical Properties of Disperse Blue and Red Dyes by DFT and Z-Scan Technique. Retrieved from [Link]

  • National Institutes of Health (NIH). (2008). Solvent effect on the spectral properties of Neutral Red and related Azo Dyes. Retrieved from [Link]

  • MDPI. (2021). Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers. Retrieved from [Link]

Safety Operating Guide

Navigating the Safe Handling of DISPERSE RED 5: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Commentary: In the realm of chemical research and development, particularly when working with dyes and colorants, a robust understanding of safety protocols is not just a matter of compliance, but a cornerstone of scientific integrity and personal well-being. While a specific Safety Data Sheet (SDS) for DISPERSE RED 5 (CAS 3769-57-1) was not identified in a comprehensive search, the principles of chemical hygiene and the known hazard profile of the disperse dye class provide a strong foundation for establishing safe handling procedures. This guide synthesizes established safety protocols for analogous disperse dyes to provide a comprehensive framework for the use of Personal Protective Equipment (PPE) when handling this compound. The underlying principle of this guidance is the mitigation of risk through the creation of effective barriers to exposure.

Hazard Profile of Disperse Dyes: The "Why" Behind the PPE

Disperse dyes, as a class, are characterized by their low water solubility and their ability to penetrate synthetic fibers.[1] While highly effective in their application, their particulate nature and chemical properties present several potential hazards to laboratory personnel. The primary routes of exposure are inhalation, skin contact, and eye contact.[2]

  • Inhalation: As fine powders, disperse dyes can easily become airborne, creating an inhalation hazard.[3] Inhaling these particulates can lead to respiratory irritation.

  • Skin Contact: Direct skin contact with disperse dyes can cause irritation. Furthermore, some disperse dyes are known to be skin sensitizers, meaning that repeated exposure can lead to an allergic skin reaction.[4]

  • Eye Contact: Contact with the eyes can cause serious irritation.

  • Ingestion: While less common in a laboratory setting, ingestion may cause gastrointestinal irritation.

The selection of appropriate PPE is therefore a critical step in preventing these adverse health effects.

Recommended Personal Protective Equipment (PPE) for this compound

The following table outlines the recommended PPE for various laboratory operations involving this compound. The causality for each piece of equipment is rooted in the known hazards of disperse dyes.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Dispensing (Powder) Tightly fitting safety goggles with side-shields.[5] A face shield may also be worn for added protection.[6]Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of after contamination.[4]A lab coat or chemical-resistant overalls to prevent skin contact.A NIOSH-approved particulate respirator (e.g., N95) is recommended to prevent inhalation of the dye powder.[3]
Solution Preparation and Handling Tightly fitting safety goggles with side-shields.[5]Chemical-resistant gloves (e.g., nitrile).[4]A lab coat or chemical-resistant overalls.Work should be performed in a well-ventilated area or a chemical fume hood to avoid inhaling any vapors or aerosols.
Transferring and Mixing Tightly fitting safety goggles with side-shields.[5] A face shield is recommended if there is a splash hazard.[6]Chemical-resistant gloves (e.g., nitrile).[4]A lab coat or chemical-resistant overalls.A NIOSH-approved respirator may be necessary if the process generates aerosols and cannot be contained within a fume hood.[3]
Cleaning and Decontamination Tightly fitting safety goggles with side-shields.[5] A face shield is recommended.[6]Chemical-resistant gloves (e.g., nitrile).[4]A lab coat or chemical-resistant overalls.A NIOSH-approved respirator should be worn if cleaning up spills of the powder.[3]

Step-by-Step Protocol for Donning and Doffing PPE

A disciplined approach to putting on and taking off PPE is crucial to prevent cross-contamination.

Donning PPE Workflow

G cluster_donning Donning PPE Lab_Coat 1. Don Lab Coat or Overalls Respirator 2. Don Respirator (if required) Lab_Coat->Respirator Goggles 3. Don Safety Goggles/Face Shield Respirator->Goggles Gloves 4. Don Gloves (over cuffs of lab coat) Goggles->Gloves G cluster_doffing Doffing PPE Gloves 1. Remove Gloves Goggles 2. Remove Safety Goggles/Face Shield Gloves->Goggles Lab_Coat 3. Remove Lab Coat or Overalls Goggles->Lab_Coat Respirator 4. Remove Respirator (if worn) Lab_Coat->Respirator

Figure 2. Sequential process for doffing PPE.

Operational and Disposal Plans

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the generation of dust.

  • Avoid contact with skin and eyes. [5]* Wash hands thoroughly after handling. [3]* Do not eat, drink, or smoke in areas where the chemical is handled. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place. [5]* Keep away from incompatible materials such as oxidizing agents.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations. [4]* Contaminated materials, including gloves and disposable lab coats, should be placed in a sealed container for disposal. [4]* Do not allow the chemical to enter drains or waterways. [4]

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention. [4]* In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. * If inhaled: Move the person to fresh air. [4]* If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

By adhering to these stringent PPE and handling protocols, researchers can confidently and safely work with this compound, ensuring both the integrity of their research and their personal safety.

References

  • ChemicalBook. (2025). Disperse Red 54 - Safety Data Sheet.
  • Municipal Pipe Tool. (n.d.). SAFETY DATA SHEET R-5 RED CONCENTRATE.
  • Evans Vanodine. (2017). SAFETY DATA SHEET DISPERSE.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Disperse Red 1.
  • World dye variety. (2012). This compound.
  • PubChem. (n.d.). Disperse Red 1.
  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Disperse red 1.
  • AFIRM Group. (2018). Chemical Information Document for Disperse Dyes.
  • ResearchGate. (2015). (PDF) Safety Data Sheet of a Red Disperse Dye.
  • PubChem. (n.d.). Disperse Red 60.
  • Sigma-Aldrich. (n.d.). Disperse Red 1 Dye content 95%.
  • Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production?
  • MU Extension. (2000). Personal Protective Equipment for Working With Pesticides.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.